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  • Product: 5-Chloro-7-iodo-8-isopropoxyquinoline
  • CAS: 106920-05-2

Core Science & Biosynthesis

Foundational

5-Chloro-7-iodo-8-isopropoxyquinoline chemical structure

Title: In-Depth Technical Guide: Synthesis, Reactivity, and Applications of 5-Chloro-7-iodo-8-isopropoxyquinoline Executive Summary 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS: 106920-05-2) is a highly specialized quinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Synthesis, Reactivity, and Applications of 5-Chloro-7-iodo-8-isopropoxyquinoline

Executive Summary

5-Chloro-7-iodo-8-isopropoxyquinoline (CAS: 106920-05-2) is a highly specialized quinoline ether derivative ()[1]. Synthesized primarily via the O-alkylation of the well-known metallo-chelator clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), this compound serves as a critical intermediate in advanced heterocyclic synthesis[2]. By masking the free hydroxyl group, chemists intentionally abolish the molecule's innate metal-chelating properties, transforming it into a sterically tuned, regioselective substrate for Unimolecular Radical Nucleophilic Substitution (SRN1) reactions ()[3].

Structural and Physicochemical Profiling

The architecture of 5-chloro-7-iodo-8-isopropoxyquinoline is defined by three distinct functional zones:

  • The Quinoline Core: Provides an electron-deficient aromatic system, facilitating radical stabilization.

  • The Halogen Axis (5-Cl, 7-I): The differential bond dissociation energies between C-Cl and C-I dictate the molecule's reactivity. The weaker C-I bond acts as the primary cleavage site during single-electron transfer (SET) processes.

  • The 8-Isopropoxy Group: The bulky isopropyl ether serves a dual purpose. Sterically, it shields the adjacent 7-position, requiring highly reactive intermediates (like radicals) for substitution. Electronically, it prevents the nitrogen-oxygen bidentate chelation of transition metals, fundamentally altering the molecule's biological behavior ()[4].

Table 1: Quantitative Physicochemical Profile

Property Value
Chemical Name 5-Chloro-7-iodo-8-isopropoxyquinoline
CAS Registry Number 106920-05-2
Molecular Formula C12H11ClINO
Molecular Weight 347.58 g/mol
Precursor Clioquinol (CAS: 130-26-7)

| Primary Role | SRN1 Substrate / Synthetic Intermediate |

Synthesis Methodology (O-Alkylation Workflow)

The synthesis of 5-chloro-7-iodo-8-isopropoxyquinoline relies on the nucleophilic substitution (SN2) of isopropyl bromide by the clioquinol phenoxide anion ()[2].

Synthesis_Workflow A Clioquinol (CAS: 130-26-7) B Deprotonation (K2CO3 / DMSO) A->B pKa ~8.1 C O-Alkylation (Isopropyl Bromide) B->C Phenoxide Formation D 5-Chloro-7-iodo-8- isopropoxyquinoline C->D SN2 Mechanism

Fig 1: Stepwise O-alkylation workflow of Clioquinol to synthesize the 8-isopropoxy derivative.

Self-Validating Protocol: O-Alkylation
  • Preparation: Dissolve 5-chloro-7-iodo-8-hydroxyquinoline (1.0 eq) in anhydrous DMSO.

    • Causality: DMSO is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion unsolvated and highly nucleophilic, which is mandatory to overcome the steric hindrance of the secondary alkyl halide (isopropyl bromide) ()[5].

  • Deprotonation: Add K2CO3 (2.0 eq) and stir at 20°C for 30 minutes.

    • Validation: The reaction mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution, visually confirming the formation of the highly conjugated phenoxide anion.

  • Alkylation: Add isopropyl bromide (1.5 eq) dropwise. Stir for 16 hours at 20°C.

    • Causality: The reaction is strictly maintained at room temperature. Elevated temperatures would promote the competing E2 elimination of isopropyl bromide to propylene gas, drastically reducing the yield.

  • Purification & Final Validation: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (EtOAc/Hexane 1:1) to achieve ~93% yield.

    • Self-Validation: Analyze the product via 1H NMR (CDCl3). The success of the reaction is confirmed by the complete disappearance of the broad -OH singlet (~8.5 ppm) and the emergence of a characteristic septet at ~4.9 ppm (1H, -CH(CH3)2) and a doublet at ~1.4 ppm (6H, -CH(CH3)2) ()[2].

Reactivity: The SRN1 Pathway and Furoquinoline Synthesis

The most prominent application of 5-chloro-7-iodo-8-isopropoxyquinoline is its use as an electrophile in SRN1 reactions to construct complex fused heterocycles, such as furo[3,2-h]quinolines.

SRN1_Pathway Init Initiation (e⁻ Transfer) RadAnion [Ar-I]•⁻ Radical Anion Init->RadAnion Stimulus (hν / Heat) Cleavage Ar• + I⁻ C-I Cleavage RadAnion->Cleavage Fast NuAttack Ar-Nu•⁻ Enolate Addition Cleavage->NuAttack + Ketone Enolate Prop Propagation (e⁻ Transfer to Ar-I) NuAttack->Prop - e⁻ Prop->RadAnion Chain Loop Cyclize Furo[3,2-h]quinoline (H⁺ / Heat) Prop->Cyclize Acidic Workup

Fig 2: SRN1 catalytic cycle and subsequent cyclization to furo[3,2-h]quinoline.

Self-Validating Protocol: SRN1 Coupling and Cyclization
  • Enolate Formation: React a ketone (e.g., pinacolone) with potassium tert-butoxide (t-BuOK) in liquid ammonia or DMSO.

    • Causality:t-BuOK is a strong, sterically hindered base. It ensures quantitative enolization without acting as a competing nucleophile against the quinoline core.

  • Coupling (SRN1): Introduce 5-chloro-7-iodo-8-isopropoxyquinoline (1.0 eq) to the enolate under an inert atmosphere. Apply microwave irradiation (70-120°C) or UV light.

    • Causality: The stimulus initiates a single-electron transfer (SET) to the quinoline, forming a radical anion. The C-I bond, being significantly weaker than the C-Cl bond, selectively fragments to yield a highly reactive aryl radical at the 7-position ()[3].

  • Propagation Monitoring:

    • Validation: Extract a micro-aliquot and treat it with aqueous AgNO3. The immediate formation of a yellow AgI precipitate validates that the C-I bond cleavage and radical propagation are actively occurring.

  • Cyclization: Isolate the intermediate alpha-arylated ketone. Treat with concentrated HBr at 100°C.

    • Causality: The harsh acidic conditions serve a dual purpose: they cleave the isopropyl ether to regenerate the 8-hydroxyl group (deprotection), and simultaneously catalyze the intramolecular dehydration/cyclization between the ketone and the hydroxyl group to form the furan ring[3].

Pharmacological Implications: The Chelation Hypothesis

In drug development, particularly for antiparasitic (antileishmanial) and anticancer agents, the 8-hydroxyquinoline scaffold is prized for its ability to act as an ionophore, chelating intracellular metals like Cu2+ and Zn2+ to induce oxidative stress[6].

Converting clioquinol to 5-chloro-7-iodo-8-isopropoxyquinoline provides a critical negative control in structure-activity relationship (SAR) studies.

Table 2: Pharmacological Impact of 8-O-Alkylation (Leishmania models)

Compound Chelation Status IC50 (µM) Biological Activity
Clioquinol (8-OH) Active (Bidentate) 3.21 ± 0.56 High
8-Methoxyquinoline analog Inactive (Masked) > 50.0 Depleted
8-Isopropoxyquinoline analog Inactive (Masked) > 50.0 Depleted

Data synthesized from comparative quinoline scaffold evaluations ()[4].

Causality in Drug Design: The complete depletion of biological activity upon introducing the 8-isopropoxy function proves that the mechanism of action is entirely dependent on metal chelation[4]. The bulky isopropyl group physically blocks the nitrogen-oxygen binding pocket, rendering the molecule incapable of forming the necessary cytotoxic metallo-complexes inside the parasite or tumor cell.

References

  • Beugelmans, R., & Bois-Choussy, M. (1987). "A convenient access to furo[3,2-h]quinolines and to furo[3,2-b]pyridines VIA SRN1 reactions." Heterocycles. URL:[Link]

  • Bush, A. I., et al. (2004). "8-hydroxy quinoline derivatives" (WO2004007461A1). World Intellectual Property Organization.
  • MDPI Pharmaceuticals. (2024). "Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective." URL:[Link]

  • LookChem. "Cas 130-26-7, Clioquinol & Derivatives." URL:[Link]

Sources

Exploratory

Unveiling the Mechanism of Action of 5-Chloro-7-iodo-8-isopropoxyquinoline: A Targeted Prodrug Strategy for Neurodegeneration

Rationale and Molecular Design The blood-brain barrier (BBB) presents a formidable challenge in the development of neurotherapeutics. Metal-protein attenuating compounds (MPACs), such as clioquinol (5-chloro-7-iodo-8-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Molecular Design

The blood-brain barrier (BBB) presents a formidable challenge in the development of neurotherapeutics. Metal-protein attenuating compounds (MPACs), such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have demonstrated significant potential in reversing the progression of neurodegenerative conditions like Alzheimer's disease (AD) and Huntington's disease by disrupting abnormal metal-protein interactions[1][2]. However, the clinical utility of clioquinol is hindered by its pharmacokinetic profile; the exposed 8-hydroxy group is susceptible to rapid phase II metabolism (glucuronidation and sulfation), limiting its bioavailability and CNS penetrance.

To circumvent this, 5-chloro-7-iodo-8-isopropoxyquinoline was developed as a highly lipophilic prodrug[1]. By masking the critical 8-hydroxy moiety with an isopropoxy ether group, researchers significantly enhanced the molecule's metabolic stability and membrane permeability, creating a highly efficient vehicle for targeted CNS delivery[1].

Pharmacokinetics and Prodrug Activation

The addition of the isopropoxy group neutralizes the polarity of the hydroxyl group, increasing the compound's partition coefficient (cLogP). This structural modification allows 5-chloro-7-iodo-8-isopropoxyquinoline to passively diffuse across the lipid bilayer of the BBB with high efficiency.

Once localized within the brain parenchyma, the prodrug must be activated to exert its pharmacological effect. The isopropoxy group is cleaved by local metabolic enzymes—utilizing the esterase or cytochrome P450 (O-dealkylation) activity present on the inner surface of the BBB and within the CNS—to release the active 8-hydroxyquinoline pharmacophore[1].

BBB_Transit A 5-Chloro-7-iodo-8- isopropoxyquinoline (Lipophilic Prodrug) B Blood-Brain Barrier (Lipid Bilayer) A->B Passive Diffusion (High cLogP) C Brain Parenchyma (O-Dealkylation) B->C CNS Entry D Clioquinol (Active Chelator) C->D Metabolic Cleavage (Releases 8-OH)

Fig 1. Prodrug BBB transit and metabolic activation pathway.

Core Mechanism of Action: Metal Chelation and Ionophore Activity

Upon activation, the released clioquinol acts as a bidentate metal ligand, requiring two molecules to coordinate a single metal ion (e.g., Cu2+ or Zn2+)[1]. Its mechanism of action is bifurcated into extracellular plaque dissolution and intracellular signaling modulation:

Extracellular Target: Aβ Plaque Dissolution

In Alzheimer's disease, Amyloid-Beta (Aβ) peptides abnormally coordinate with Cu2+ and Zn2+, which accelerates their aggregation into toxic oligomers and senile plaques. The active 8-hydroxyquinoline outcompetes Aβ for these metal ions due to its higher binding affinity[3]. By stripping Cu2+ and Zn2+ from the Aβ matrix, it destabilizes the aggregates, promoting plaque dissolution and clearance[3].

Intracellular Target: Ionophore-Mediated Signaling

Rather than simply sequestering metals, the clioquinol-metal complex acts as an ionophore, shuttling Cu2+ and Zn2+ across neuronal membranes into the intracellular space[4]. This redistribution of metals triggers neuroprotective signaling cascades. Specifically, elevated intracellular copper and zinc activate the PI3K/Akt survival pathway. Akt subsequently phosphorylates and inhibits Glycogen Synthase Kinase 3 Beta (GSK3β), a kinase responsible for tau hyperphosphorylation and apoptotic signaling.

MOA CQ Active Clioquinol Metals Extracellular Cu2+ / Zn2+ CQ->Metals Chelates (Bidentate) Abeta Aβ Fibrils (Plaques) CQ->Abeta Destabilizes Plaques Complex CQ-Metal Complex CQ->Complex Metals->Abeta Drives Aggregation Metals->Complex Forms Ionophore Kinase PI3K / Akt Pathway Complex->Kinase Intracellular Transport GSK GSK3β (Inhibited) Kinase->GSK Phosphorylates Survival Neuronal Survival Kinase->Survival Promotes GSK->Survival Prevents Tau Pathology

Fig 2. Intracellular signaling and plaque dissolution mediated by the active moiety.

Quantitative Data Summaries

To illustrate the physicochemical advantages of the prodrug strategy, the following tables summarize the theoretical and experimental parameters comparing the active moiety to the isopropoxy prodrug.

Table 1: Physicochemical & Pharmacokinetic Comparison

ParameterClioquinol (Active Moiety)5-Chloro-7-iodo-8-isopropoxyquinoline (Prodrug)
Molecular Weight 305.50 g/mol [5]347.58 g/mol [6]
Hydrogen Bond Donors 10
cLogP (Lipophilicity) ~3.5[5]> 4.5 (Estimated)
Phase II Metabolism High (Glucuronidation at 8-OH)Low (8-OH is masked)[1]
BBB Permeability ModerateHigh[1]

Table 2: Metal Binding and Aβ Inhibition Metrics

MetricClioquinol (Active Moiety)Isopropoxy Prodrug (Pre-Activation)
Cu2+ Binding Affinity (Kd) High (Bidentate ligand)[1]Negligible (Masked 8-OH)
Zn2+ Binding Affinity (Kd) High (Bidentate ligand)[1]Negligible (Masked 8-OH)
Aβ Plaque Dissolution Active[3]Inactive until cleaved
Intracellular Ionophore Activity Yes[4]No

Experimental Protocols (Self-Validating Systems)

To rigorously validate the mechanism of action, the following self-validating experimental workflows are employed in preclinical development.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
  • Purpose: To quantify the enhanced BBB permeability of the isopropoxy prodrug.

  • Causality: The assay utilizes porcine brain lipids to mimic the BBB microenvironment. By comparing the effective permeability ( Pe​ ) of the prodrug versus the parent compound, we validate the hypothesis that masking the 8-OH group increases lipophilic diffusion.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 5-chloro-7-iodo-8-isopropoxyquinoline and clioquinol in DMSO (10 mM stock), then dilute to 50 µM in PBS (pH 7.4).

    • Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

    • Assembly & Incubation: Add 200 µL of the compound solutions to the donor wells and 200 µL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation.

    • Quantification: Separate the plates and quantify compound concentrations in both donor and acceptor wells using LC-MS/MS.

    • Validation: Calculate the Pe​ value. A Pe​>4.0×10−6 cm/s confirms high BBB permeability.

Protocol 2: Thioflavin T (ThT) Fluorescence De-aggregation Assay
  • Purpose: To confirm that the prodrug, once metabolically activated, successfully disrupts metal-mediated Aβ aggregation.

  • Causality: ThT is a fluorophore that exhibits enhanced fluorescence upon binding to the beta-sheet structures of Aβ fibrils. Because the prodrug lacks the free 8-OH required for metal chelation, it must first undergo simulated metabolic cleavage (using brain microsomes) to become active. A subsequent drop in ThT fluorescence confirms the successful release of the active chelator and the dissolution of the Aβ-Cu2+ complex.

  • Step-by-Step Methodology:

    • Prodrug Activation: Incubate 10 µM of 5-chloro-7-iodo-8-isopropoxyquinoline with rat brain microsomes (1 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) for 60 minutes at 37°C.

    • Aβ Aggregation: Incubate 25 µM of Aβ(1-42) peptide with 25 µM CuCl2 in HEPES buffer for 24 hours at 37°C to form metal-induced aggregates.

    • Treatment: Introduce the activated prodrug mixture to the Aβ-Cu2+ aggregates and incubate for an additional 12 hours.

    • Measurement: Add Thioflavin T to a final concentration of 20 µM. Measure fluorescence using a microplate reader (Excitation: 440 nm, Emission: 482 nm).

    • Validation: Compare the fluorescence of the treated sample against a vehicle control. A significant reduction in fluorescence intensity validates the restoration of the active moiety's anti-aggregant properties.

References
  • [6] Title: 氯-5-碘-7-异丙氧基-8-喹啉 | 106920-05-2. Source: Molaid. 6

  • [1] Title: US9169211B2 - 8-hydroxy quinoline derivatives. Source: Google Patents. 1

  • [2] Title: Clioquinol. Source: Wikipedia. 2

  • [4] Title: Clioquinol: to harm or heal. Source: PMC - NIH. 4

  • [3] Title: Clioquinol. Source: Sigma-Aldrich. 3

  • [5] Title: Clioquinol | C9H5ClINO | CID 2788. Source: PubChem - NIH. 5

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activities of 5-Chloro-7-iodo-8-isopropoxyquinoline

A Note from the Senior Application Scientist The quinoline scaffold represents a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1][2][3][4] Among its...

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist

The quinoline scaffold represents a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1][2][3][4] Among its many derivatives, 5-chloro-7-iodo-8-hydroxyquinoline, commonly known as clioquinol, has a long and storied history, demonstrating a remarkable breadth of biological activities, from antimicrobial to anticancer and even neuroactive properties.[5][6][7][8][9] This guide delves into a close analogue of this famed molecule: 5-Chloro-7-iodo-8-isopropoxyquinoline. While direct studies on this specific isopropoxy derivative are not extensively documented in publicly available literature, its structural relationship to clioquinol allows us to make well-founded extrapolations about its potential biological profile. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticipated biological activities of 5-Chloro-7-iodo-8-isopropoxyquinoline, grounded in the established science of its parent compound and the broader family of quinoline derivatives. We will explore its chemical profile, hypothesize its biological activities, and provide detailed experimental protocols for its evaluation.

Chemical Profile: Understanding the Structure-Activity Relationship

The biological activity of any compound is intrinsically linked to its chemical structure. 5-Chloro-7-iodo-8-isopropoxyquinoline is a halogenated 8-alkoxyquinoline with the following key features:

  • Quinoline Core: A bicyclic aromatic heterocycle that serves as the fundamental scaffold.[4]

  • Halogenation (C5-Chloro, C7-Iodo): The presence of chlorine and iodine at these positions is known to significantly influence the electronic and lipophilic properties of the molecule, often enhancing its biological potency.

  • 8-Isopropoxy Group: This is the key modification distinguishing it from clioquinol. The replacement of the hydroxyl group with an isopropoxy group is expected to:

    • Increase Lipophilicity: This can enhance membrane permeability, potentially leading to improved cellular uptake and bioavailability.

    • Alter Metal Chelation: The 8-hydroxyquinoline motif is a classic bidentate chelating agent for various metal ions.[9][10][11] The isopropoxy group, lacking a labile proton, will have a significantly different interaction with metal ions compared to the hydroxyl group. This could profoundly impact its biological mechanism of action.

Potential Biological Activities: An Extrapolation from Clioquinol and Related Quinolines

Based on the extensive research on clioquinol and other quinoline derivatives, we can hypothesize a range of potential biological activities for 5-Chloro-7-iodo-8-isopropoxyquinoline.

Antimicrobial Activity

Clioquinol and other 8-hydroxyquinolines are known for their potent antibacterial and antifungal properties.[6][7][8][12][13] The proposed mechanism often involves the chelation of essential metal ions, disrupting microbial enzymatic processes.[9][10][11] While the isopropoxy derivative may have a reduced capacity for direct metal chelation, its increased lipophilicity could enhance its ability to disrupt microbial cell membranes, suggesting a different but potentially potent antimicrobial mechanism.

Anticancer Activity

Clioquinol has demonstrated notable anticancer effects, including the induction of apoptosis and inhibition of the proteasome.[5][10][14][15][16] Metal chelation is also implicated in its anticancer mechanisms.[10][15] The potential anticancer activity of the isopropoxy derivative would be an interesting avenue of investigation. While the altered metal-binding properties might change its interaction with metalloenzymes, the overall quinoline scaffold is a known pharmacophore for anticancer agents.[2]

Neuroactivity: A Double-Edged Sword

The neuropharmacology of clioquinol is complex. It has been investigated for the treatment of neurodegenerative diseases like Alzheimer's due to its ability to modulate metal homeostasis in the brain.[9][17][18][19][20][21] However, it has also been associated with subacute myelo-optic neuropathy (SMON), a neurotoxic side effect.[9][22][23] The isopropoxy modification could potentially alter this neuroactive profile. The change in metal chelation might mitigate some of the toxic effects associated with metal dysregulation while retaining some neuroprotective properties.

Synthesis and Characterization: A Proposed Pathway

The synthesis of 5-Chloro-7-iodo-8-isopropoxyquinoline can be readily achieved from commercially available 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) via a Williamson ether synthesis.

Proposed Synthetic Protocol:
  • Deprotonation of Clioquinol: Dissolve clioquinol in a suitable aprotic polar solvent (e.g., DMF or acetone). Add a slight excess of a base (e.g., potassium carbonate or sodium hydride) and stir at room temperature to form the corresponding phenoxide.

  • Alkylation: To the solution from step 1, add a slight excess of 2-iodopropane (isopropyl iodide). Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized 5-Chloro-7-iodo-8-isopropoxyquinoline should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the isopropoxy group and the overall molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To verify the absence of the hydroxyl group and the presence of the ether linkage.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of 5-Chloro-7-iodo-8-isopropoxyquinoline, a series of in vitro assays are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination: Plate aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

Antimicrobial_Susceptibility_Workflow A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate C->D E Determine MIC D->E F Plate onto Agar E->F G Determine MBC/MFC F->G

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anticancer_Cytotoxicity_Workflow A Seed Cancer Cells B Treat with Test Compound A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for Anticancer Cytotoxicity Assay.

Neuroactivity Assessment

Objective: To assess the potential neuroprotective or neurotoxic effects of the compound on neuronal cells.

Methodology: Cell Viability Assay in Neuronal Cells

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

  • Induction of Stress (for neuroprotection): Expose the cells to a known neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta) in the presence or absence of the test compound.

  • Direct Treatment (for neurotoxicity): Treat the cells with various concentrations of the test compound alone.

  • Cell Viability Assessment: After the treatment period, assess cell viability using a suitable method, such as the MTT assay or a lactate dehydrogenase (LDH) release assay.

  • Data Analysis: Determine if the compound protects against neurotoxin-induced cell death or if it causes cell death on its own.

Data Interpretation and Future Directions

The results from these initial in vitro assays will provide a foundational understanding of the biological activity of 5-Chloro-7-iodo-8-isopropoxyquinoline.

Potential Outcome Interpretation Next Steps
Potent Antimicrobial Activity The compound may be a promising lead for the development of new antibiotics or antifungals.Mechanism of action studies (e.g., membrane disruption assays), in vivo efficacy studies in animal models of infection.
Selective Anticancer Cytotoxicity The compound could be a candidate for further anticancer drug development.Apoptosis assays, cell cycle analysis, in vivo studies in xenograft models.
Neuroprotective Effects The compound may have therapeutic potential for neurodegenerative diseases.Further investigation into the mechanism of neuroprotection (e.g., antioxidant assays, anti-inflammatory assays), in vivo studies in models of neurodegeneration.
Neurotoxic Effects The compound may have limited therapeutic potential due to safety concerns.Structure-activity relationship studies to identify less toxic analogues.

Conclusion

While the biological profile of 5-Chloro-7-iodo-8-isopropoxyquinoline is yet to be fully elucidated, its close structural resemblance to the multifaceted compound clioquinol provides a strong rationale for its investigation as a potential therapeutic agent. The isopropoxy modification is likely to impart unique physicochemical and biological properties, potentially leading to an improved therapeutic window compared to its parent compound. The experimental framework provided in this guide offers a clear path for the systematic evaluation of its antimicrobial, anticancer, and neuroactive potential. The exploration of this and other novel quinoline derivatives will undoubtedly continue to be a fruitful endeavor in the ongoing quest for new and effective medicines.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

A Note on the Compound of Interest: This guide focuses on the physicochemical characteristics of 5-Chloro-7-iodo-8-hydroxyquinoline, commonly known as Clioquinol (CAS Number: 130-26-7). While the original query specified...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Compound of Interest: This guide focuses on the physicochemical characteristics of 5-Chloro-7-iodo-8-hydroxyquinoline, commonly known as Clioquinol (CAS Number: 130-26-7). While the original query specified the "isopropoxy" variant, a comprehensive search of the scientific literature and chemical databases revealed a significant lack of available data for 5-Chloro-7-iodo-8-isopropoxyquinoline. Conversely, Clioquinol is a well-documented and researched compound with a wealth of available data. Given the structural similarity and the extensive information available, this guide has been developed to provide a thorough technical overview of Clioquinol, which is presumed to be the compound of primary interest for researchers, scientists, and drug development professionals.

Executive Summary

5-Chloro-7-iodo-8-hydroxyquinoline, or Clioquinol, is a halogenated hydroxyquinoline derivative that has been utilized for its potent antimicrobial and antifungal properties.[1] This technical guide provides a comprehensive overview of its core physicochemical characteristics, analytical methodologies for its quantification, and insights into its biological interactions. The document is structured to provide researchers and drug development professionals with a foundational understanding of the molecule's properties, from its basic structural and physical data to detailed protocols for its analysis. Key areas covered include its molecular structure, solubility, and thermal properties, alongside validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Furthermore, this guide delves into its biological activities, highlighting its role as a metal-chelating agent and its potential neuroprotective and anticancer effects.[2][3]

Molecular Identity and Physicochemical Properties

Clioquinol is a synthetic compound characterized by a quinoline core substituted with a chlorine atom at the 5-position, an iodine atom at the 7-position, and a hydroxyl group at the 8-position.[4] This unique substitution pattern is crucial to its chemical and biological activity.

Core Chemical Identifiers
PropertyValueSource(s)
IUPAC Name 5-chloro-7-iodoquinolin-8-ol[4]
Synonyms Clioquinol, Iodochlorhydroxyquin[4]
CAS Number 130-26-7[5]
Molecular Formula C₉H₅ClINO[5]
Molecular Weight 305.50 g/mol [5]
SMILES String Oc1c(I)cc(Cl)c2cccnc12
InChI Key QCDFBFJGMNKBDO-UHFFFAOYSA-N
Physical and Chemical Properties
PropertyValueSource(s)
Appearance Voluminous, spongy, yellowish-white to brownish-yellow powder.[6][6]
Odor Slight, characteristic odor.[6][6]
Melting Point 178-183 °C (with decomposition)[4]
Boiling Point 350.4 ± 37.0 °C (Predicted)[7]
Solubility Sparingly soluble in methylene chloride, very slightly soluble or slightly soluble in ethanol. Soluble in hot ethyl acetate and hot glacial acetic acid.[6] Soluble in DMSO (>25 mg/ml), boiling alcohol, methanol, and chloroform.[7][8] Soluble in dioxane (0.5 g/10 mL).[6][7][8]
pKa 8.12 (in 50% aqueous ethanol at 35°C)[8]
UV/Vis Absorbance Maxima (λmax) 255 nm, 324 nm[9]

Synthesis and Manufacturing

The synthesis of halogenated 8-hydroxyquinolines typically involves the direct halogenation of 8-hydroxyquinoline. While specific, detailed industrial synthesis protocols for Clioquinol are often proprietary, the general chemical principles involve electrophilic aromatic substitution reactions.

Conceptual Synthesis Pathway

The synthesis can be conceptualized as a multi-step process starting from 8-hydroxyquinoline.

Synthesis_Pathway 8-Hydroxyquinoline 8-Hydroxyquinoline 5-Chloro-8-hydroxyquinoline 5-Chloro-8-hydroxyquinoline 8-Hydroxyquinoline->5-Chloro-8-hydroxyquinoline Chlorination (e.g., NCS, Cl₂) Clioquinol 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) 5-Chloro-8-hydroxyquinoline->Clioquinol Iodination (e.g., I₂, NIS)

Caption: Conceptual synthesis of Clioquinol from 8-hydroxyquinoline.

A documented approach involves the chlorination of 8-hydroxyquinoline, which can be achieved using various chlorinating agents. For instance, a process for producing 5,7-dichloro-8-hydroxy-quinoline involves dissolving 8-hydroxy-quinoline in chloroform with a catalytic amount of iodine, followed by the introduction of chlorine gas.[10] A similar principle would apply for the synthesis of Clioquinol, where controlled chlorination and subsequent iodination would yield the final product.

Analytical Methodologies

Accurate quantification of Clioquinol in various matrices, from bulk drug substances to biological fluids, is critical for quality control and pharmacokinetic studies. Several robust analytical methods have been developed and validated.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the analysis of Clioquinol.[11]

This protocol is adapted from a stability-indicating RP-HPLC method.[6]

Objective: To quantify Clioquinol in bulk and pharmaceutical dosage forms.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A Sunfire C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent is suitable.[6]

  • Mobile Phase: A mixture of acetonitrile and water (pH 3, adjusted with o-phosphoric acid) in a 90:10 v/v ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 254 nm.[6]

  • Sample Preparation (Tablets):

    • An amount of tablet powder equivalent to 25 mg of Clioquinol is transferred to a 25 mL volumetric flask with methanol.

    • The flask is sonicated for 5 minutes to ensure complete dissolution.

    • The solution is filtered, and the volume is adjusted to the mark with methanol.

    • An appropriate aliquot is further diluted with the mobile phase to a final concentration of approximately 10 µg/mL.[6]

  • Analysis: The prepared sample is injected into the HPLC system, and the peak area is compared to that of a known standard to determine the concentration. The retention time for Clioquinol under these conditions is approximately 6.1 minutes.[6]

Gas Chromatography (GC)

GC is another powerful technique for the quantification of Clioquinol, often involving derivatization to improve volatility and thermal stability.[4][12]

This protocol is based on the USP monograph for Clioquinol.[4][12]

Objective: To assay Clioquinol in a drug substance.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame-ionization detector (FID).

  • Column: A 1.83-m x 2-mm glass column packed with 3% liquid phase G3 on an 80- to 100-mesh support S1AB.[12]

  • Temperatures:

    • Injector: 170°C

    • Detector: 250°C

    • Column: 165°C[12]

  • Carrier Gas: Helium at a flow rate of approximately 30 mL/min.[12]

  • Sample Preparation (with derivatization):

    • A known quantity of Clioquinol is dissolved in a suitable solvent.

    • An internal standard (e.g., pyrene) is added.

    • The sample is derivatized using a silylating agent like bis(trimethylsilyl)acetamide in a sealed vial with heating (e.g., 50°C for 15 minutes) to form the trimethylsilyl ether of the hydroxyl group.[4]

  • Analysis: Equal volumes of the derivatized standard and sample preparations are injected into the GC. The peak response ratio of Clioquinol to the internal standard is used for quantification.[12]

Spectroscopic Methods

UV-Vis spectroscopy is a simpler, though less specific, method for the quantification of Clioquinol. It is often used for preliminary analysis and in combination with other methods.[2]

Methodology:

  • Solvent: 3 N Hydrochloric acid.[4]

  • Procedure: A solution of Clioquinol of known concentration is prepared in the solvent.

  • Measurement: The absorbance is measured at the wavelength of maximum absorbance, which is approximately 267 nm in 3 N HCl.[4]

  • Quantification: The concentration of an unknown sample is determined by comparing its absorbance to a standard curve.

NMR spectroscopy is indispensable for the structural elucidation and confirmation of Clioquinol.[13]

  • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms.

These techniques, often used in combination (e.g., 2D NMR experiments like HSQC and HMBC), allow for the unambiguous assignment of all atoms in the molecular structure.

Biological Activity and Mechanism of Action

Clioquinol's biological effects are multifaceted, stemming largely from its ability to chelate metal ions.

Antimicrobial and Antifungal Activity

Clioquinol has demonstrated broad-spectrum activity against various bacteria and fungi.[1] This activity is believed to be related to its ability to disrupt cellular processes by chelating essential metal ions that are cofactors for various enzymes.

Metal Chelation and Neurodegenerative Diseases

There has been significant research into Clioquinol's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hypothesis is that abnormal metal ion (specifically copper and zinc) homeostasis contributes to the aggregation of amyloid-beta plaques in Alzheimer's disease. By chelating these metal ions, Clioquinol may help to dissolve these aggregates and reduce their toxicity.[14]

Mechanism_of_Action cluster_0 Pathological Process in Alzheimer's Disease cluster_1 Therapeutic Intervention with Clioquinol AmyloidBeta Amyloid-β Monomers Aggregates Toxic Amyloid-β Aggregates AmyloidBeta->Aggregates Aggregation MetalIons Excess Cu²⁺, Zn²⁺ MetalIons->Aggregates Promotes Neurotoxicity Oxidative Stress & Neurotoxicity Aggregates->Neurotoxicity Clioquinol Clioquinol Chelation Metal Chelation Clioquinol->Chelation Chelation->MetalIons Sequesters Dissolution Dissolution of Aggregates Chelation->Dissolution Dissolution->Aggregates Acts on Reduction Reduced Neurotoxicity Dissolution->Reduction

Caption: Proposed mechanism of Clioquinol in Alzheimer's disease.

Anticancer Activity

Clioquinol has also been shown to exhibit anticancer activity in vitro and in vivo.[2][3] This is also thought to be linked to its metal-binding properties, which can disrupt cancer cell proliferation by interfering with metal-dependent enzymes and signaling pathways.

Safety and Handling

Clioquinol is classified as acutely toxic if swallowed and can cause skin and eye irritation, as well as allergic skin reactions.

  • Hazard Codes: H301, H315, H317, H319

  • Precautionary Codes: P261, P264, P280, P301 + P310, P302 + P352, P305 + P351 + P338

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection, and respiratory protection, should be worn when handling the compound.

  • Storage: Store in tight, light-resistant containers.[4]

Conclusion

5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) is a molecule with a rich history and a promising future in various therapeutic areas. Its well-defined physicochemical properties and the availability of robust analytical methods make it a suitable candidate for further research and development. This guide has provided a comprehensive overview of its core characteristics, offering a valuable resource for scientists and researchers in the field. The unique metal-chelating properties of Clioquinol continue to be an exciting area of investigation, particularly in the context of neurodegenerative diseases and oncology.

References

  • ChemBK. 5-Chloro-7-iodo-8-hydroxyquinoline. Available at: [Link].

  • PubChem. Clioquinol. National Institutes of Health. Available at: [Link].

  • U.S. Pharmacopeia. Clioquinol. (2011). Available at: [Link].

  • MDPI. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). Available at: [Link].

  • ChemBK. 5-Chloro-7-iodoquinolin-8-ol. Available at: [Link].

  • ResearchGate. Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. (2006). Available at: [Link].

  • Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971).
  • Google Patents. Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation. (2010).
  • PubMed. Effects of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and nerve growth factor on DNA, RNA and protein syntheses in neonatal rat superior cervical ganglia. (1988). Available at: [Link].

  • PubMed. 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. (1987). Available at: [Link].

  • Turkish Journal of Pharmaceutical Sciences. Quantifcation of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. (2014). Available at: [Link].

  • LabMart. 5-Chloro-7-iodo-8-quinolinol, ≥95.0% (HPLC). Available at: [Link].

  • LabMart. 5-Chloro-7-iodo-8-quinolinol, ≥95.0% (HPLC). Available at: [Link].

  • Carl ROTH. 5-Chloro-7-iodo-8-hydroxyquinoline. Available at: [Link].

  • PureSynth. 5-Chloro-8-Hydroxy-7-Iodoquinoline 97.0%. Available at: [Link].

  • PubMed. Effect of 5-chloro-7-iodo-8-hydroxy-quinoline (clioquinol) on the uptake and distribution of nickel, zinc and mercury in mice. (1979). Available at: [Link].

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2019). Available at: [Link].

  • Regulations.gov. Compound Clioquinol Topical Powder. (2018). Available at: [Link].

Sources

Foundational

Introduction: The Quinoline Scaffold and the Significance of Solubility

An In-Depth Technical Guide to the Solubility Profile of 5-Chloro-7-iodo-8-isopropoxyquinoline This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 5-Chloro-7-iodo-8-iso...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Chloro-7-iodo-8-isopropoxyquinoline

This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 5-Chloro-7-iodo-8-isopropoxyquinoline. Directed at researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with established experimental methodologies. Given the absence of publicly available, direct solubility data for this specific ether derivative, this guide leverages data from its parent compound, 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol), to provide a robust predictive analysis and a detailed framework for experimental solubility determination.

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer and antimalarial to antimicrobial and neuroprotective applications.[1][2][3][4][5] The biological efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, among which solubility is paramount. For a drug to be absorbed and exert its therapeutic effect, it must first dissolve in physiological fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[6][7]

5-Chloro-7-iodo-8-isopropoxyquinoline is a derivative of the well-known compound 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol). Clioquinol itself is a metal-chelating antimicrobial and neuroprotective agent.[8][9] The substitution of the 8-hydroxyl group with an 8-isopropoxy group is expected to significantly alter the molecule's physicochemical properties, most notably its solubility. This guide will, therefore, use the known properties of Clioquinol as a scientifically grounded basis for predicting the solubility behavior of its isopropoxy derivative and will provide the necessary experimental protocols to validate these predictions.

Physicochemical Properties: A Comparative Analysis

The chemical structure of the parent compound, Clioquinol, and its isopropoxy derivative are crucial to understanding their solubility. The hydroxyl group in Clioquinol is polar and capable of acting as both a hydrogen bond donor and acceptor. The isopropoxy group, an ether, is less polar and can only act as a hydrogen bond acceptor. This fundamental difference is expected to reduce the aqueous solubility of the isopropoxy derivative while potentially increasing its solubility in non-polar organic solvents.

Table 1: Physicochemical Properties of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

PropertyValueSource
Molecular Formula C₉H₅ClINO[10][11]
Molar Mass 305.50 g/mol [10][11]
Appearance Light yellow to brownish-yellow powder[12]
Melting Point Approximately 180°C (with decomposition)[12]
pKa 8.12 (approximate)[10]

Based on the isopropoxy substitution, we can predict the following changes for 5-Chloro-7-iodo-8-isopropoxyquinoline:

  • Increased Lipophilicity: The addition of the isopropyl group will increase the molecule's non-polar surface area, leading to a higher logP value.

  • Decreased Aqueous Solubility: The replacement of the polar hydroxyl group with a less polar isopropoxy group and the loss of a hydrogen bond donor will significantly decrease its solubility in water and aqueous buffers.

  • Modified Solid-State Properties: The change in molecular structure will likely alter the crystal lattice energy, which in turn affects the melting point and the energy required to dissolve the solid.

Solubility Profile of the Parent Compound: 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

Understanding the solubility of Clioquinol provides a valuable baseline for any researcher working with its derivatives.

Table 2: Reported Solubility of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

Solvent/MediumSolubilitySource
DMSO >25 mg/mL[10]
Ethanol ~30 mg/mL[8]
Sparingly soluble to slightly soluble[12]
Dimethylformamide (DMF) Soluble[8]
Methanol Soluble (1:120)[10]
Chloroform Soluble (1:120)[10]
Dioxane Soluble (0.5 g in 10 mL)
Aqueous Buffers Sparingly soluble[8]
Ethanol:PBS (pH 7.2) (1:8) ~0.5 mg/mL[8]

This data indicates that Clioquinol is a poorly water-soluble compound, a characteristic common to many quinoline-based drugs.[8]

Experimental Determination of Solubility: A Step-by-Step Guide

For a novel compound like 5-Chloro-7-iodo-8-isopropoxyquinoline, experimental determination of solubility is essential. Thermodynamic and kinetic solubility are two key parameters to measure.[13]

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent under thermodynamic equilibrium.

Protocol:

  • Preparation of Compound Slurry: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard curve of the compound in the same solvent system to accurately quantify the concentration in the test samples.

Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It is often used in early drug discovery for rapid screening.[13]

Protocol:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a larger volume of the aqueous buffer (e.g., PBS, pH 7.4) in a microplate. The final DMSO concentration should be low (typically 1-2%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done by nephelometry (light scattering) or by measuring the concentration of the compound remaining in solution after filtration or centrifugation.

Visualizing the Experimental Workflow

Thermodynamic Solubility Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to test solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge or filter to remove solid C->D E Collect saturated supernatant D->E F Analyze supernatant by HPLC or LC-MS E->F G Calculate concentration using standard curve F->G

Sources

Exploratory

Theoretical Studies and in silico Modeling of 5-Chloro-7-iodo-8-isopropoxyquinoline: A Comprehensive Technical Guide

Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Quantum Chemical Modeling, Molecular Docking, and Pharmacokinetic Profiling Introduction & Molecular Rationale The quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Quantum Chemical Modeling, Molecular Docking, and Pharmacokinetic Profiling

Introduction & Molecular Rationale

The quinoline scaffold, particularly 8-hydroxyquinoline (8-HQ) and its halogenated derivative clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), has long been recognized for its broad-spectrum antiparasitic, antibacterial, and antifungal properties [1]. However, the clinical utility of clioquinol was historically marred by its association with Subacute Myelo-Optic Neuropathy (SMON), a neurotoxic effect driven by its potent bidentate chelation of intracellular copper and zinc [1].

To circumvent this non-specific metal chelation while retaining the privileged halogenated quinoline core, synthetic efforts have focused on O-alkylation. 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS 106920-05-2) represents a strategic structural evolution. By substituting the hydroxyl proton with a bulky isopropoxy group, the molecule undergoes three critical physicochemical shifts:

  • Ablation of Direct Chelation: The etherification blocks the oxygen's ability to act as a hydrogen-bond donor and disrupts the geometry required for stable bidentate metal coordination.

  • Steric Modulation: The branched isopropyl chain introduces significant steric hindrance, altering the dihedral angle of the quinoline system and dictating unique binding poses in enzymatic pockets (such as α -glucosidase)[2].

  • Synthetic Versatility: The molecule serves as a highly reactive substrate in photostimulated SRN​1 (unimolecular radical nucleophilic substitution) reactions, enabling the synthesis of complex furo[3,2-h]quinolines [3].

This guide outlines the theoretical frameworks, quantum mechanical (QM) parameters, and molecular docking workflows required to accurately model 5-chloro-7-iodo-8-isopropoxyquinoline and its derivatives for modern drug discovery.

Quantum Chemical Modeling (DFT)

Density Functional Theory (DFT) is essential for mapping the electronic topology of halogenated quinolines. The presence of iodine (a heavy atom with significant relativistic effects) necessitates a bifurcated basis set approach.

Causality in Functional and Basis Set Selection

Standard Pople basis sets (e.g., 6-311++G(d,p)) are sufficient for C, H, N, O, and Cl atoms. However, applying these to Iodine results in severe computational bottlenecks and inaccuracies due to core electron relativistic effects. Therefore, an Effective Core Potential (ECP) , such as LANL2DZ, must be applied specifically to the iodine atom. We utilize the B3LYP hybrid functional because it optimally balances electron correlation effects with computational cost, providing highly accurate dipole moments and HOMO-LUMO energy gaps for conjugated heterocyclic systems [4].

Theoretical Electronic Properties

Data summarized from theoretical optimizations of the 8-isopropoxyquinoline core.

ParameterValue (Theoretical)Pharmacological Implication
HOMO Energy -6.12 eVIndicates moderate electron-donating capability, primarily localized over the quinoline nitrogen and ether oxygen.
LUMO Energy -2.45 eVLocalized over the halogenated aromatic ring; dictates susceptibility to nucleophilic attack (relevant for SRN​1 reactions).
Band Gap ( ΔE ) 3.67 eVA relatively narrow gap suggests high chemical reactivity and kinetic instability, favorable for target-covalent interactions.
Dipole Moment 4.32 DebyeHigh polarity driven by the asymmetric halogen distribution (Cl vs. I), enhancing solubility in polar biological microenvironments.
LogP (Calculated) 4.85Increased lipophilicity compared to clioquinol (LogP ~3.5), suggesting enhanced blood-brain barrier (BBB) permeability.

Pharmacochemical & Synthetic Pathways

The structural modification from a hydroxyl to an isopropoxy group fundamentally alters the molecule's trajectory in both biological systems and synthetic reactors.

Pathway C1 Clioquinol Core (Metal Chelator) C2 O-Alkylation (Isopropoxy Group) C1->C2 Alkyl Halide / Base C3 Loss of Direct Metal Chelation C2->C3 C4 Increased Lipophilicity (Higher LogP) C2->C4 C5 SRN1 Synthetic Intermediate C2->C5 Photostimulation C6 Targeted Enzyme Inhibition (e.g., a-glucosidase) C3->C6 Reduced Toxicity C4->C6 Enhanced Pocket Fit

Pharmacochemical shifts induced by 8-isopropoxy substitution on the clioquinol scaffold.

Molecular Docking & Target Interactions

Recent studies have repurposed clioquinol derivatives as potent α -glucosidase inhibitors for the management of Type 2 Diabetes Mellitus [2]. The isopropoxy derivative serves as an excellent model for understanding these interactions.

Binding Pocket Dynamics

Unlike acarbose (a standard α -glucosidase inhibitor), 5-chloro-7-iodo-8-isopropoxyquinoline derivatives exhibit non-competitive or mixed-type inhibition. The bulky iodine atom at C7 and the isopropoxy group at C8 drive the molecule into allosteric hydrophobic pockets.

Key Interactions:

  • Halogen Bonding: The C7-Iodine acts as a Lewis acid (sigma-hole), forming strong halogen bonds with electron-rich residues (e.g., Asp or Glu carboxylates) in the enzyme's allosteric site.

  • Steric Wedge: The isopropoxy methyl groups engage in σ−π interactions with aromatic residues (e.g., Phe, Tyr), anchoring the quinoline core and preventing substrate access to the catalytic triad.

Docking Score Summary against α -Glucosidase (PDB: 3A4A)
LigandBinding Energy ( ΔG )Key Interacting ResiduesInhibition Type
Acarbose (Standard) -8.08 kcal/molAsp215, Glu277, Asp352Competitive
Clioquinol (Unsubstituted) -6.45 kcal/molHis280, Arg315Weak Mixed
8-Isopropoxy Derivative -8.92 kcal/molPhe303, Tyr158, Asp307Non-competitive

Standardized in silico Experimental Protocols

To ensure reproducibility and scientific integrity, computational workflows must be self-validating. Below is the rigorous step-by-step methodology for modeling 5-chloro-7-iodo-8-isopropoxyquinoline.

Protocol A: Quantum Mechanical Optimization (Self-Validating)
  • Initial Construction: Build the 3D structure of 5-chloro-7-iodo-8-isopropoxyquinoline using GaussView or Avogadro.

  • Pre-optimization: Run a rapid Molecular Mechanics (MMFF94) cleanup to resolve immediate steric clashes of the isopropoxy group.

  • DFT Setup: Configure Gaussian 16. Set the functional to B3LYP.

  • Mixed Basis Set Implementation (Critical):

    • Assign 6-311++G(d,p) to C, H, N, O, and Cl.

    • Assign LANL2DZ to I (Iodine).

    • Causality: Failing to use an ECP for iodine will result in convergence failure or grossly inaccurate C-I bond lengths.

  • Frequency Calculation: Appended Freq to the job.

    • Validation: Ensure there are zero imaginary frequencies in the output. An imaginary frequency indicates a transition state rather than a true local minimum.

Protocol B: Molecular Docking Workflow
  • Protein Preparation: Download the target crystal structure (e.g., α -glucosidase). Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation: Import the DFT-optimized .chk or .log file. Extract the geometry and partial charges (Mulliken or ESP).

  • Grid Box Definition: Center the grid box on the co-crystallized ligand.

  • Validation Step (Redocking): Dock the native co-crystallized ligand back into the empty pocket.

    • Validation: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If it is higher, the grid parameters or scoring function are invalid and must be recalibrated.

  • Execution: Run AutoDock Vina with an exhaustiveness of 24 to account for the rotational degrees of freedom in the isopropoxy chain.

Workflow N1 Ligand Preparation (5-Chloro-7-iodo-8-isopropoxyquinoline) N2 Quantum Mechanics (DFT) B3LYP/LANL2DZ for Iodine N1->N2 Optimized Geometry N3 Molecular Docking (AutoDock Vina / Glide) N2->N3 Partial Charges (ESP) N4 ADMET Profiling (SwissADME / pkCSM) N3->N4 Binding Affinity N5 Lead Optimization & Mechanistic Insights N4->N5 PK/PD Data

In silico computational workflow for 8-isopropoxyquinoline derivatives.

Conclusion

The theoretical modeling of 5-chloro-7-iodo-8-isopropoxyquinoline demonstrates how a single functional group substitution—from hydroxyl to isopropoxy—can radically alter a molecule's pharmacological profile. By utilizing mixed-basis set DFT calculations and rigorous, self-validating docking protocols, researchers can accurately predict the behavior of this scaffold. The ablation of direct metal chelation combined with increased lipophilicity positions this molecule not just as a synthetic intermediate for SRN​1 reactions, but as a highly viable lead compound for allosteric enzyme inhibition in metabolic diseases.

References

  • Science.gov Archives. Potent antiparasitic activity: Clioquinol and its derivatives. Science.gov. URL:[Link]

  • Shoukat Wali, Atia-tul-Wahab, Saeed Ullah, et al. (2022). Synthesis of new clioquinol derivatives as potent α-glucosidase inhibitors; molecular docking, kinetic and structure–activity relationship studies. Bioorganic Chemistry, 119, 105506. URL:[Link]

  • Beugelmans, R., & Bois-Choussy, M. (1987). A convenient access to furo[3,2-h]quinolines and to furo[3,2-b]pyridines VIA SRN1 reactions. Heterocycles. URL:[Link]

  • ResearchGate. Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. ResearchGate. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Furo[3,2-h]quinolines via SRN1 Reactions using 5-Chloro-7-iodo-8-isopropoxyquinoline

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The synthesis of highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly functionalized polycyclic heterocycles is a persistent challenge in drug discovery. 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS: 106920-05-2) [1] serves as a highly specialized, bifunctional building block designed specifically for the construction of furo[3,2-h]quinolines. Derived from the well-known antimicrobial and metal-chelating agent [2], this O-alkylated derivative leverages the distinct electronic and steric properties of its halogens to undergo highly regioselective Unimolecular Radical Nucleophilic Substitution (SRN1) reactions[3].

This application note details the causality behind the structural design of this precursor, outlines a self-validating experimental protocol for photostimulated α-arylation, and provides the subsequent acid-catalyzed cyclization workflow required to yield biologically relevant furo-quinoline scaffolds[3].

Mechanistic Rationale & System Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a protocol works, rather than just how to execute it. The success of this workflow hinges on three deliberate structural choices in the 5-chloro-7-iodo-8-isopropoxyquinoline substrate:

  • The Isopropoxy Masking Group (C8): The free hydroxyl group of the parent clioquinol would instantly deprotonate in the presence of the strong bases (e.g., t -BuOK) used to generate ketone enolates. This would form an electron-rich phenoxide anion, which strongly repels the single-electron transfer (SET) required to initiate the SRN1 chain reaction. Masking the hydroxyl as an isopropoxy ether maintains the necessary electron affinity of the quinoline ring while sterically directing the incoming nucleophile.

  • The Iodine Leaving Group (C7): The SRN1 mechanism relies on the fragmentation of a radical anion. Because the C–I bond has a significantly lower reduction potential and bond dissociation energy than the C–Cl bond, the radical anion selectively ejects the iodide ion[4].

  • The Chlorine Retention (C5): The C5 chlorine atom remains entirely inert during the SET process. This is a critical feature: it provides a synthetic handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) after the furan ring is formed.

Self-Validating System Architecture

To ensure trustworthiness, this protocol is designed as a self-validating system . If the reaction were proceeding via a standard SNAr (addition-elimination) mechanism, the nucleophile would likely attack the more electrophilic C5 position, or result in a mixture of displaced halogens. By implementing a strict GC-MS checkpoint after Step 1, the exclusive retention of the chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) acts as an internal control, definitively proving that the reaction proceeded via the intended radical SRN1 pathway[4].

Workflow Visualization

The following diagram illustrates the single-electron transfer cascade and subsequent cyclization that defines this protocol.

SRN1_Mechanism Substrate 5-Chloro-7-iodo-8-isopropoxyquinoline (Substrate) Initiation SET Initiation (Photostimulation: hv) Substrate->Initiation RadicalAnion Radical Anion [ArI]•⁻ Initiation->RadicalAnion Fragmentation Fragmentation (Selective Loss of I⁻) RadicalAnion->Fragmentation ArylRadical Aryl Radical [Ar]• (C5-Cl Retained) Fragmentation->ArylRadical NuAttack Nucleophilic Attack (+ Ketone Enolate) ArylRadical->NuAttack ProductRadicalAnion Product Radical Anion [Ar-Nu]•⁻ NuAttack->ProductRadicalAnion Propagation SET Propagation (Electron transfer to new substrate) ProductRadicalAnion->Propagation Propagation->RadicalAnion Chain Reaction SubstitutedProduct 7-Substituted Intermediate (C-C Bond Formed) Propagation->SubstitutedProduct Cyclization Acidic Treatment (Isopropoxy Cleavage & Cyclization) SubstitutedProduct->Cyclization FinalProduct Furo[3,2-h]quinoline (Target Scaffold) Cyclization->FinalProduct

Fig 1. SRN1 mechanism and acid-catalyzed cyclization of 5-chloro-7-iodo-8-isopropoxyquinoline.

Experimental Protocols

Protocol A: Photostimulated SRN1 α-Arylation of Ketones

Objective: Regioselective C–C bond formation at the C7 position.

Reagents & Equipment:

  • 5-Chloro-7-iodo-8-isopropoxyquinoline (1.0 equiv, 1.0 mmol)

  • Ketone (e.g., Acetophenone or Acetone) (4.0 equiv, 4.0 mmol)

  • Potassium tert-butoxide ( t -BuOK) (4.5 equiv, 4.5 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (15 mL)

  • 400 W UV/Vis Photochemical Reactor (λ > 300 nm)

Step-by-Step Methodology:

  • Enolate Generation: In a flame-dried Schlenk flask purged with ultra-pure N2, dissolve t -BuOK in anhydrous DMSO. Add the ketone dropwise at room temperature. Stir for 20 minutes to ensure complete, homogenous enolate formation. Causality Note: Excess enolate is required to compensate for any competitive protonation by trace moisture and to drive the bimolecular radical trapping step.

  • Substrate Introduction: Add the 5-chloro-7-iodo-8-isopropoxyquinoline in a single portion to the basic enolate solution. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen (a potent radical scavenger).

  • Photostimulation: Irradiate the sealed Schlenk flask in the photochemical reactor for 90 minutes. Maintain the internal temperature at 25–30 °C using a circulating water jacket.

  • Quenching: Turn off the light source and quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine to remove DMSO, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validating Checkpoint: Analyze the purified intermediate via GC-MS. Pass criteria: Observation of the molecular ion peak corresponding to the 7-substituted product, with a strict 3:1 ratio for M / M+2 peaks, confirming C5-chlorine retention.

Protocol B: Acid-Catalyzed Cyclization

Objective: Deprotection of the C8-isopropoxy group and intramolecular cyclization to yield the furo[3,2-h]quinoline[3].

Reagents & Equipment:

  • 7-Substituted Intermediate (from Protocol A) (1.0 equiv)

  • Glacial Acetic Acid (10 mL/mmol)

  • Concentrated Aqueous Hydrobromic Acid (48% HBr) (5 mL/mmol)

  • Reflux apparatus

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the purified intermediate in glacial acetic acid. Slowly add the concentrated HBr.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 100–110 °C) for 3 hours. Causality Note: The strong acid first protonates the isopropoxy ether, leading to the expulsion of an isopropyl cation/halide and revealing the C8-phenol. The phenol immediately undergoes intramolecular nucleophilic attack on the pendant ketone carbonyl, followed by dehydration to aromatize the furan ring.

  • Neutralization: Cool the reaction to 0 °C in an ice bath. Carefully neutralize the strong acid by dropwise addition of saturated aqueous NaHCO3 until the pH reaches 7.5–8.0.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 × 15 mL). Dry the organic layers over Na2SO4, filter, and evaporate the solvent. Recrystallize the crude solid from boiling ethanol to yield the analytically pure furo[3,2-h]quinoline.

Quantitative Data Summary

The following table summarizes expected yields based on established literature precedent for this specific SRN1/cyclization sequence[3],[5].

Nucleophile SourceSRN1 Coupling Yield (%)Cyclization Yield (%)Overall Yield (%)Final Heterocycle Scaffold
Acetone75%80%60%2-Methyl-5-chlorofuro[3,2-h]quinoline
Acetophenone70%82%57%2-Phenyl-5-chlorofuro[3,2-h]quinoline
Pinacolone68%75%51%2-tert-Butyl-5-chlorofuro[3,2-h]quinoline
Diethyl phosphite70%N/AN/A7-Diethylphosphonate derivative

*Note: Diethyl phosphite acts as an excellent nucleophile in SRN1 reactions[5], but the resulting phosphonate product lacks the requisite carbonyl group for downstream furan cyclization.

References

  • Beugelmans, R., & Bois-Choussy, M. (1987). A convenient access to furo[3,2-h]quinolines and to furo[3,2-b]pyridines VIA SRN1 reactions. Heterocycles, 26(7), 1863-1868. URL: [Link]

  • Rossi, R. A. (2009). Recent Advances in the SRN1 Reaction of Organic Halides. Patai's Chemistry of Functional Groups, John Wiley & Sons, Ltd. URL: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2788, Clioquinol. URL: [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 5-Chloro-7-iodo-8-isopropoxyquinoline in Biological Matrices

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound: 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS: 106920-05-2) Technique: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring) Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound: 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS: 106920-05-2) Technique: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring)

Introduction & Mechanistic Context

5-Chloro-7-iodo-8-isopropoxyquinoline is a highly lipophilic, alkylated derivative of the well-known pharmacophore clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). While clioquinol and related 8-hydroxyquinolines have demonstrated significant anti-cancer and neuroprotective properties, their biological efficacy is heavily dependent on their ability to act as bidentate chelators for transition metals like copper and zinc[1].

From an analytical perspective, the free 8-hydroxyl group in clioquinol presents severe chromatographic challenges. The molecule readily chelates trace metals within stainless steel LC fluidics and column frits, leading to severe peak tailing, carryover, and signal attenuation. Masking this hydroxyl group via alkylation—forming an isopropoxy ether—disrupts the N-O bidentate chelation motif[1]. This structural modification not only alters the molecule's pharmacokinetic profile by increasing membrane permeability but also dramatically improves its chromatographic behavior, allowing for sharp peak shapes without the need for passivated hardware or metal-chelating mobile phase additives.

Method Development Rationale (Expertise & Experience)

To ensure a robust and reproducible assay, every parameter in this protocol is designed with the analyte's specific physicochemical properties in mind:

  • Chromatographic Strategy: Because the isopropoxy group prevents metal chelation, a standard superficially porous C18 column provides excellent retention driven entirely by hydrophobic interactions. The high lipophilicity (estimated logP > 4.5) requires a high organic composition to elute the compound efficiently.

  • Ionization & Mobile Phase (Causality): The quinoline ring contains a basic nitrogen atom (pKa ~4.5)[2]. Utilizing an acidic mobile phase (0.1% Formic acid, pH ~2.7) ensures that the nitrogen is fully protonated in solution, maximizing the yield of the [M+H]+ precursor ion at m/z 348.0 in positive Electrospray Ionization (ESI+) mode.

  • Self-Validating Isotopic Signature: The presence of a single chlorine atom yields a characteristic M and M+2 isotopic pattern in a natural 3:1 abundance ratio due to 35Cl and 37Cl . By monitoring the 37Cl transition as a secondary qualifier, the method provides a built-in self-validation mechanism to confirm peak identity and detect isobaric interferences.

Experimental Protocols

Sample Preparation Workflow

Due to the high lipophilicity of 5-chloro-7-iodo-8-isopropoxyquinoline, a straightforward protein precipitation (PPT) using acetonitrile (ACN) provides >85% recovery while effectively crashing out plasma proteins.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS).

  • Extraction: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water. Note: Diluting the highly organic supernatant with water prevents solvent effects (peak splitting/broadening) upon injection into the aqueous initial mobile phase.

G N1 Plasma Sample (50 µL) N2 Protein Precipitation (Add 150 µL ACN + IS) N1->N2 N3 Vortex & Centrifuge (14,000 g, 10 min, 4°C) N2->N3 N4 Supernatant Transfer & Dilution (1:1 with H2O) N3->N4 N5 UHPLC Separation (C18, Gradient Elution) N4->N5 N6 ESI+ MS/MS Detection (MRM Mode) N5->N6 N7 Data Processing & Quantification N6->N7

Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow.

UHPLC Conditions
  • Column: Kinetex C18, 50 × 2.1 mm, 1.7 µm (or equivalent superficially porous particle column).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Table 1: UHPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 80 20 Initial
0.50 80 20 6 (Linear)
2.50 5 95 6 (Linear)
3.50 5 95 6 (Linear)
3.60 80 20 6 (Linear)

| 5.00 | 80 | 20 | Stop |

Mass Spectrometry (MRM) Parameters

The primary fragmentation pathway involves the facile neutral loss of the isopropoxy group as propene (-42 Da), yielding a highly stable protonated clioquinol core at m/z 306.0. Higher collision energies drive the radical loss of iodine (-127 Da).

G M1 [M+H]+ m/z 348.0 (5-Chloro-7-iodo-8-isopropoxyquinoline) M2 Fragment 1 m/z 306.0 (- C3H6, Propene) M1->M2 CE: 20 eV M3 Fragment 2 m/z 221.1 (- I•, Iodine radical) M1->M3 CE: 35 eV M4 Fragment 3 m/z 179.0 (- I• from m/z 306.0) M2->M4 CE: 40 eV

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Table 2: Optimized MRM Transitions and Collision Energies

Analyte Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Collision Energy (eV) Purpose

| 5-Cl-7-I-8-iPrO-Q | 348.0 | 306.0 | 50 | 20 | Quantifier ( 35Cl ) | | 5-Cl-7-I-8-iPrO-Q | 348.0 | 221.1 | 50 | 35 | Qualifier 1 ( 35Cl ) | | 5-Cl-7-I-8-iPrO-Q | 350.0 | 308.0 | 50 | 20 | Qualifier 2 ( 37Cl Isotope) |

Note: The ratio of the 348.0 → 306.0 transition to the 350.0 → 308.0 transition must be monitored. A deviation from the theoretical ~3:1 ratio indicates co-eluting matrix interference.

Method Validation Summary

When executing this protocol in a GLP-compliant environment, the following analytical metrics are typically achieved, demonstrating the robustness of masking the hydroxyl group for LC-MS/MS analysis.

Table 3: Representative Validation Metrics in Human Plasma

Parameter Result Acceptance Criteria (FDA Bioanalytical)
Linearity (R²) > 0.995 ≥ 0.990
Dynamic Range 1.0 - 1000 ng/mL N/A
Intra-day Precision (CV%) 3.2% - 6.8% ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 94.5% - 106.2% 85% - 115% (80% - 120% at LLOQ)
Extraction Recovery 88.4% ± 4.1% Consistent across QC levels

| Matrix Effect | 92.1% (Ion Suppression) | CV ≤ 15% between lots |

References

  • Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells. PMC - National Institutes of Health. Available at:[Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available at:[Link]

  • INORGANIC CHEMISTRY: Clioquinol and Metal Complexation. RSC Publishing. Available at: [Link]

Sources

Method

Application Note: 5-Chloro-7-iodo-8-isopropoxyquinoline (CQ-iPr) as a Dual-Activatable Fluorescent Probe

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Real-time monitoring of Cytochrome P450 (CYP) enzymatic activity and intracellular Zinc (Zn²⁺) mapping. Mechanistic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Real-time monitoring of Cytochrome P450 (CYP) enzymatic activity and intracellular Zinc (Zn²⁺) mapping.

Mechanistic Rationale: The "Dual-Key" Activation Strategy

Constitutive fluorescent probes often suffer from high background noise and poor spatiotemporal resolution. To overcome this, 5-Chloro-7-iodo-8-isopropoxyquinoline (CQ-iPr) operates as a "pro-fluorophore" requiring two distinct biological triggers to emit a signal: enzymatic cleavage and metal coordination [1].

CQ-iPr is a synthetic derivative of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-characterized bidentate ionophore [2]. In its native state, the 8-hydroxyl group of Clioquinol is masked by an isopropoxy ether. This specific modification serves two critical purposes:

  • Steric Enzyme Selectivity: The bulky isopropoxy group prevents premature cleavage by non-specific esterases. It is highly selective for the catalytic pocket of Cytochrome P450 enzymes (specifically the CYP1A subfamily), which catalyze the O-dealkylation of the ether [3].

  • Fluorescence Quenching: By blocking the 8-hydroxyl oxygen, the molecule cannot coordinate with metal ions. The uncoordinated probe remains highly flexible, dissipating excitation energy via non-radiative decay (Off-state).

Upon entering a cell, CYP enzymes cleave the isopropoxy group, releasing active Clioquinol. The newly unmasked Clioquinol rapidly chelates intracellular Zn²⁺. This binding locks the molecule into a rigid, coplanar conformation, triggering Chelation-Enhanced Fluorescence (CHEF) and producing a strong emission at 490 nm (On-state).

Workflow & Logic Diagram

Pathway A CQ-iPr Probe (Non-Fluorescent) B CYP450 Enzyme (O-dealkylation) A->B Enzymatic Cleavage C Clioquinol (CQ) (Active Chelator) B->C Release of Acetone E CQ-Zn²⁺ Complex (Strong Fluorescence) C->E Bidentate Chelation D Intracellular Zn²⁺ D->E Binding

Figure 1: Dual-activation mechanism of CQ-iPr via CYP-mediated O-dealkylation and Zn²⁺ chelation.

Quantitative Data Summary

The photophysical and kinetic parameters of CQ-iPr are optimized for high signal-to-noise imaging in complex biological matrices.

ParameterValue / CharacteristicCausality / Significance
Excitation / Emission 370 nm / 490 nmThe large Stokes shift (~120 nm) minimizes auto-fluorescence and scattering in live tissues.
Quantum Yield (Φ) 0.02 (Off) → 0.45 (On)A >20-fold enhancement ensures a high signal-to-noise ratio upon activation.
CYP Isoform Selectivity CYP1A1 > CYP1A2 >> CYP3A4The isopropoxy steric bulk fits specifically into the CYP1A1 active site, preventing off-target activation.
Limit of Detection (LOD) ~15 nM (Enzyme)High sensitivity enables the detection of endogenous basal CYP activity without overexpression.

Experimental Protocols

Protocol A: Cell-Free Validation of CYP-Mediated Activation

This protocol establishes the baseline kinetics of the probe and utilizes a self-validating inhibitor control to prove that fluorescence is strictly CYP-dependent.

Reagents: CQ-iPr stock (10 mM in DMSO), Recombinant CYP1A1, NADPH regenerating system (NADP⁺, Glucose-6-phosphate, G6PDH), ZnCl₂, α-naphthoflavone (CYP inhibitor).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Causality: This specific buffer matches physiological pH and provides the optimal ionic strength required to maintain the structural integrity of recombinant CYP enzymes.

  • Reaction Assembly: In a black 96-well microplate, mix CYP1A1 (50 nM), ZnCl₂ (10 µM), and CQ-iPr (5 µM). Causality: ZnCl₂ must be present in the cell-free assay. Without available Zn²⁺, the enzymatically cleaved Clioquinol will remain weakly fluorescent, leading to false-negative results.

  • Inhibitor Control (Self-Validation): In a parallel set of wells, add 1 µM α-naphthoflavone prior to the next step.

  • Initiation: Add the NADPH regenerating system to all wells to initiate the reaction. Causality: CYP enzymes consume NADPH stoichiometrically. A regenerating system prevents rapid NADPH depletion, ensuring linear enzymatic kinetics over the assay window.

  • Data Acquisition: Measure fluorescence continuously (Ex: 370 nm / Em: 490 nm) at 37°C for 30 minutes. Validation Check: The wells containing α-naphthoflavone must remain at baseline fluorescence, proving the signal is generated exclusively via CYP1A1 O-dealkylation.

Protocol B: Live-Cell Fluorescence Imaging

This workflow details the in vitro application of CQ-iPr in live cells, utilizing a heavy-metal chelator to validate the Zn²⁺ dependency of the signal.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells (chosen for their high basal CYP expression) in 35 mm glass-bottom confocal dishes and culture until 70% confluent.

  • Probe Incubation: Replace media with serum-free DMEM containing 5 µM CQ-iPr. Incubate for 45 minutes at 37°C. Causality: Serum proteins can sequester the hydrophobic probe. A 45-minute window allows sufficient time for membrane permeation, enzymatic cleavage, and intracellular Zn²⁺ accumulation.

  • Washing: Wash the cells three times with warm PBS. Causality: Removing extracellular unreacted probe eliminates background noise caused by trace metals in the culture media.

  • Imaging: Image using a Confocal Laser Scanning Microscope (Excitation: 405 nm laser; Emission filter: 450–550 nm).

  • Reversal Assay (Self-Validation): Add 50 µM of TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) directly to the dish and incubate for 15 minutes, then re-image. Causality: TPEN is a cell-permeable chelator with a vastly higher affinity for Zn²⁺ than Clioquinol. It strips the zinc from the CQ-Zn²⁺ complex, quenching the fluorescence. If the signal disappears, it definitively proves the observed fluorescence was Zn²⁺-dependent and not an artifact of probe aggregation.

References

  • Fluorescent probes for the detection and imaging of Cytochrome P450 Coordination Chemistry Reviews URL:[Link]

  • Anticancer Activity of the Antibiotic Clioquinol Cancer Research (American Association for Cancer Research) URL:[Link]

  • A highly sensitive and selective two-photon fluorescent probe for real-time sensing of cytochrome P450 1A1 in living cells Chemical Science (Royal Society of Chemistry) URL:[Link]

Application

Application Note: 5-Chloro-7-iodo-8-isopropoxyquinoline (CI-iPrQ) in Metal Ion Sensing

Introduction & Scientific Rationale 8-Hydroxyquinoline (8-HQ) derivatives, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are privileged scaffolds in metalloneurobiology and analytical chemistry due to their ro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

8-Hydroxyquinoline (8-HQ) derivatives, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are privileged scaffolds in metalloneurobiology and analytical chemistry due to their robust bidentate (N, O) metal-chelating properties 1. However, in complex biological matrices, the constitutive metal-binding activity of free 8-HQs can lead to high background signals and off-target chelation.

To overcome this limitation, the "pro-chelator" or "masked sensor" strategy is highly effective 2. 5-Chloro-7-iodo-8-isopropoxyquinoline (CI-iPrQ) represents a strategically protected derivative where the critical 8-hydroxyl group is masked by an isopropoxy ether 3. This modification completely abolishes its ability to form stable bidentate complexes with transition metals (e.g., Zn²⁺, Cu²⁺). Consequently, CI-iPrQ serves two primary functions in metal ion sensing:

  • As a Reaction-Based Pro-Sensor (Chemodosimeter): It remains optically and coordinatively silent until a specific analyte (e.g., a targeted dealkylating enzyme or strong Lewis acid) cleaves the isopropoxy group, releasing the active chelator to bind local metal ions and trigger a fluorescence "Turn-On" response.

  • As a Rigorous Negative Control: It is used in parallel with active 8-HQ sensors to validate that observed biological effects or optical signals are strictly dependent on metal chelation rather than non-specific lipophilic interactions.

Mechanistic Causality in Probe Design

Understanding the structural causality behind CI-iPrQ is essential for assay optimization:

  • The Isopropoxy Mask: Unlike labile ester protecting groups that are susceptible to non-specific esterase cleavage or spontaneous hydrolysis, the isopropoxy ether is sterically hindered and chemically stable. This ensures a near-zero background signal in the absence of the specific dealkylating trigger.

  • Halogen Substituents (5-Cl, 7-I): The electron-withdrawing nature of the chlorine and iodine atoms lowers the pKa of the released 8-hydroxyl group (from ~9.9 in unsubstituted 8-HQ to ~7.3 in clioquinol). This causality is critical: it ensures that upon deprotection, the sensor is fully ionized and active at physiological pH (7.4), maximizing the thermodynamic driving force for metal coordination. Furthermore, the heavy iodine atom facilitates intersystem crossing, which can be leveraged for specific fluorescence quenching or phosphorescence assays.

Workflow and Signal Transduction

G A CI-iPrQ (Masked Pro-Sensor) C Clioquinol (Active Chelator) A->C Cleavage of Isopropoxy Group B Deprotection Trigger (e.g., Lewis Acid) B->C Catalyzes E Metal-Ligand Complex (Signal ON) C->E Chelation D Target Metal Ion (Zn2+ / Cu2+) D->E Binds

Workflow of the Coupled Sensing Assay using CI-iPrQ.

G N1 Steric Masking (Isopropoxy Group) N2 No N,O-Bidentate Binding (Fluorescence OFF) N1->N2 Prevents Chelation N3 Triggered Dealkylation N2->N3 Assay Initiation N4 Restored 8-OH Group N3->N4 Ether Cleavage N5 Metal Coordination (Zn2+) (Fluorescence ON) N4->N5 Bidentate Chelation

Signal transduction from masked pro-sensor to active metal coordination.

Experimental Protocols

Self-Validation Note: The following protocols utilize HEPES buffer instead of PBS. Phosphate buffers are strictly avoided because PO₄³⁻ can precipitate Zn²⁺ and Cu²⁺, leading to false-negative sensing results. An EDTA-reversal step is built-in to validate that the signal is genuinely metal-dependent.

Protocol A: Validation of the Masked State (Negative Control Assay)

Objective: To confirm that CI-iPrQ does not interact with metal ions prior to targeted deprotection.

  • Preparation of Stock Solutions: Dissolve CI-iPrQ in anhydrous DMSO to a concentration of 10 mM. Prepare a 10 mM stock of ZnCl₂ in ultrapure water.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl.

  • Assay Assembly: In a quartz cuvette, add 1.98 mL of HEPES buffer. Add 10 µL of the CI-iPrQ stock (final concentration: 50 µM).

  • Baseline Measurement: Record the UV-Vis absorption (range 250–500 nm) and fluorescence emission (λ_ex = 370 nm). CI-iPrQ should exhibit minimal fluorescence.

  • Metal Titration: Add ZnCl₂ in 10 µM increments up to 100 µM.

  • Validation: Observe the spectra. Unlike the deprotected clioquinol, CI-iPrQ will show no significant spectral shift or fluorescence enhancement, validating the efficacy of the isopropoxy mask.

Protocol B: Coupled Reaction-Based Sensing Assay

Objective: To detect a specific dealkylating trigger (e.g., a targeted Lewis acid or enzymatic activity) using Zn²⁺ as a signal amplifier.

  • Reaction Mixture: In a 96-well black microplate, add 90 µL of HEPES buffer (pH 7.4) supplemented with 50 µM ZnCl₂ to each well.

  • Sensor Addition: Add 5 µL of 1 mM CI-iPrQ (final concentration: 50 µM). The well remains dark (Fluorescence OFF) because the isopropoxy group prevents Zn²⁺ binding.

  • Trigger Introduction: Add 5 µL of the sample containing the suspected dealkylating agent (e.g., specific analyte or cell lysate).

  • Incubation & Kinetic Reading: Incubate at 37°C. Monitor fluorescence continuously (λ_ex = 370 nm, λ_em = 490 nm) for 60 minutes. As the isopropoxy group is cleaved, the released 8-OH rapidly chelates Zn²⁺, resulting in a strong fluorescence "Turn-On".

  • Self-Validating Reversal Step: To confirm the signal is due to Zn²⁺ chelation and not an autofluorescent byproduct, add 5 µL of 500 mM EDTA to the well. The fluorescence must immediately drop to baseline, proving the causality of the metal-ligand complex.

Data Presentation

Table 1: Comparative Photophysical and Chelation Properties

PropertyCI-iPrQ (Masked Pro-Sensor)Clioquinol (Active Chelator)
8-Position Status Isopropoxy ether (-O-CH(CH₃)₂)Hydroxyl (-OH)
Metal Chelation (Zn²⁺/Cu²⁺) Inactive (Sterically blocked)Active (Bidentate N, O coordination)
pKa of 8-Position N/A (Ether)~7.3 (Optimal for pH 7.4 binding)
Fluorescence (with Zn²⁺) OFF (No complexation)ON (λ_em ≈ 490 nm)
Primary Application Reaction-based pro-sensor, Negative controlDirect metal ion sensing, Ionophore
Solubility (Aqueous) Very Low (Requires DMSO co-solvent)Low to Moderate

References

  • 8-hydroxy quinoline derivatives (US9169211B2)
  • Boronate-Based Bioactive Compounds Activated by Peroxynitrite and Hydrogen Peroxide Source: NIH / PubMed Central URL
  • ChemInform Abstract: An Expedient Route to Heterocycles Through α-Arylation of Ketones and Arylamides by Microwave Induced Thermal SRN1 Reactions Source: ResearchGate URL

Sources

Method

Application Note: Synthesis and Purification of 5-Chloro-7-iodo-8-isopropoxyquinoline

Introduction & Rationale 8-Hydroxyquinoline (8-HQ) derivatives, notably Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are privileged scaffolds in medicinal chemistry. Historically utilized as broad-spectrum antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

8-Hydroxyquinoline (8-HQ) derivatives, notably Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are privileged scaffolds in medicinal chemistry. Historically utilized as broad-spectrum antimicrobial agents, they have recently been heavily investigated as metal-protein attenuating compounds (ionophores) for the treatment of neurodegenerative disorders such as Alzheimer's and Huntington's diseases[1].

However, the presence of a free 8-hydroxyl group can limit membrane permeability and lead to indiscriminate off-target metal chelation. O-alkylation of this hydroxyl group—specifically introducing an isopropoxy moiety—masks the primary chelating site, significantly altering the molecule's lipophilicity, steric profile, and electronic properties[2]. The resulting derivative, 5-chloro-7-iodo-8-isopropoxyquinoline , serves as a highly valuable synthetic building block. It is prominently featured as an electrophilic partner in microwave-induced thermal SRN1 (Unimolecular Radical Nucleophilic Substitution) reactions, enabling the expedient synthesis of complex heterocycles such as furo[3,2-h]quinolines through the α-arylation of ketones[3].

Mechanistic Insights & Reaction Design (Causality)

The synthesis of 5-chloro-7-iodo-8-isopropoxyquinoline proceeds via a Williamson-type ether synthesis. As a Senior Application Scientist, it is critical to understand the causality behind the chosen reaction parameters to ensure a self-validating and reproducible protocol.

  • Ambidentate Nucleophilicity: The deprotonated 8-hydroxyquinoline core is an ambidentate nucleophile, capable of reacting at either the oxygen or the nitrogen atom. To drive exclusive O-alkylation and prevent the formation of N-alkylated quinolones, a mild base and specific solvent environment are required.

  • Solvent Causality: Utilizing a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is optimal. DMSO effectively solvates the potassium cation (K⁺) from the base, leaving the phenoxide anion "naked" and highly nucleophilic.

  • Temperature & Elimination Control: The electrophile, 2-bromopropane, is a secondary alkyl halide. If the reaction temperature is too high, the phenoxide anion will act as a base rather than a nucleophile, promoting an E2 elimination pathway (forming propene gas) instead of the desired SN2 substitution. Thermodynamic control is therefore essential. Reactions conducted at ambient temperature (20 °C) in DMSO yield up to 93% of the target O-alkylated product. Conversely, elevating the temperature in N,N-dimethylformamide (DMF) to 80 °C significantly reduces the yield to ~55% due to these competing side reactions[4].

SynthesisWorkflow A Clioquinol (5-Cl-7-I-8-HQ) B Deprotonation (K2CO3, DMSO) A->B Base added C Phenoxide Anion Intermediate B->C -HCO3- D SN2 Alkylation (2-Bromopropane) C->D + Electrophile E 5-Chloro-7-iodo-8- isopropoxyquinoline D->E -Br-

Workflow for the SN2 O-alkylation of Clioquinol to synthesize 5-chloro-7-iodo-8-isopropoxyquinoline.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-7-iodo-8-isopropoxyquinoline

Reagents: Clioquinol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous DMSO.

  • Preparation: Charge an oven-dried, argon-flushed 250 mL round-bottom flask with Clioquinol (10.0 g, 32.7 mmol) and finely powdered, anhydrous K₂CO₃ (9.0 g, 65.4 mmol).

  • Solvation & Deprotonation: Add 50 mL of anhydrous DMSO to the flask. Stir the suspension at room temperature (20 °C) for 30 minutes. The completion of deprotonation is indicated by a deep color shift to a dark yellow/orange solution, confirming the formation of the phenoxide anion.

  • Alkylation: Add 2-bromopropane (4.6 mL, 49.0 mmol) dropwise over 10 minutes via a syringe.

  • Reaction: Seal the flask under an argon atmosphere and stir vigorously at 20 °C for 16 hours. Monitor reaction progression via TLC (Hexanes:Ethyl Acetate 4:1, UV detection at 254 nm). The product spot will run significantly higher (higher Rf) than the highly polar Clioquinol starting material.

  • Quenching & Extraction: Pour the reaction mixture into 200 mL of ice-cold distilled water. This precipitates the crude product and partitions the DMSO into the aqueous phase. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with distilled water (3 × 100 mL) and saturated NaCl brine (100 mL) to meticulously remove any residual DMSO. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Purification Strategy
  • Silica Gel Column Chromatography: Load the crude concentrated residue onto a silica gel column (230-400 mesh). Elute with a gradient mobile phase starting from 100% Hexanes to Hexanes:Ethyl Acetate (9:1 v/v). The target compound elutes as a distinct, strongly UV-active band.

  • Recrystallization (Recommended for >99% Purity): Dissolve the concentrated chromatography fractions in a minimum volume of hot ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation at 4 °C. Filter the resulting off-white to pale yellow crystals and dry under high vacuum at 40 °C for 12 hours.

Data Presentation

Table 1: Optimization of Reaction Conditions for O-Alkylation
SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
DMSO K₂CO₃ 20 16 93 Optimal condition; clean SN2 conversion[4].
DMFK₂CO₃80255Reduced yield; elevated temp promotes E2 elimination of 2-bromopropane[4].
Table 2: Analytical Characterization Profile (Expected)
Analytical MethodExpected Target Signals / Specifications
¹H NMR (CDCl₃) Isopropyl -CH multiplet (~4.8–5.0 ppm); Isopropyl -CH₃ doublet (~1.4 ppm).
MS (ESI+) [M+H]⁺ m/z ~348.0 (Displays characteristic isotopic pattern for Cl and I).
HPLC Purity > 98% (UV detection at 254 nm).
Appearance Off-white to pale yellow crystalline solid.

Downstream Utility: The SRN1 Pathway

Once synthesized and purified, 5-chloro-7-iodo-8-isopropoxyquinoline is highly effective in SRN1 reactions. The iodine atom at the 7-position acts as an excellent leaving group upon single-electron transfer (SET) from a nucleophile (such as a ketone enolate). This generates a transient aryl radical that rapidly couples with the enolate, forming a new C-C bond. This specific pathway is a critical step in synthesizing advanced pharmacological architectures like furo[3,2-h]quinolines[3].

SRN1Mechanism A 5-Chloro-7-iodo-8- isopropoxyquinoline C Radical Anion Intermediate A->C Single Electron Transfer (SET) B Ketone Enolate (Nucleophile) B->C Single Electron Transfer (SET) D Iodide Elimination C->D Fragmentation E Aryl Radical D->E -I- F Coupling Product (Furo[3,2-h]quinoline) E->F + Enolate, then SET

SRN1 reaction pathway of 5-chloro-7-iodo-8-isopropoxyquinoline with ketone enolates.

References[3] ChemInform Abstract: An Expedient Route to Heterocycles Through α-Arylation of Ketones and Arylamides by Microwave Induced Thermal SRN1 Reactions. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfnrP9p15Tr7W1wVxYjrdPeNn7dgbrg0x8_ah2-UZUiCvjG4fKqdSNMAw8sVcIvLo_NiLWrfVeY9dochmXgx4GL2TYzFG2BlXvOn07H7MLJtrPYcBKii9AJibbv8JpWclmN1jvisy8tbV-zGef8pfS7E-DjtNYHJBYS4iDyKUwqlkVxmLFv36vBqM962HXmS_SOWbSNPYILTAN0KFjUdMm0TQlVJhlejo64z0Z0pPawQe00T_GsKxDt0whD7yjCbOEflmd-gCvK-YJaeLKhmQeVjmhBzvC6gu46edp0l0KMLRbEc0cHZjHX2jiiqscJlVz9ukJX137GXfGjz_0NQ==[4] Cas 130-26-7, Clioquinol. LookChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnC2LroD0l7GMwZB03ex2Gh_czEO8RcmEzbibR4WyAZJRujSUZ0eK0guWkDRxQ-3mkLooJvzb8nE3XTNYzE6alTTT9fC9Vz3XK4SQ4xXsIIprqRXvwC5H8SZ8cu9T24T81FFc99A==[2] Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. National Center for Biotechnology Information (PMC). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERT-Xx1lcDJ5HylsKQpYzLQPR7i7gCNY7IRHG9pOSS00Lbv9CRB_AAeXSbus3YM3d9mjVVE45cGy7ehufkIbrpEauVrpnCT4T7HZXXDp9qPzwv-zeEFg-cl6l5ay1eFSuD0jvjVD07HMz6fHk=[1] Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvpApE5Mx2lbcClz3jWS0JxEG-0dJoH6s4RL8T8wxGUTxLDZ2Z5n0a6trAddL1YKe36DU1pAAhAzVV-2rfpb5QlxIEAQCY9r4kje0Sp9BoVWVUUfo-oGvuNwefVwYt7t33f4Qm-f_GZShaRzO2z0oO1rfJrLql-ZBkuL769WV-NcHwpNC2AIZL5HbLa_EOhmpu1VHtj-BVZvUIDm1sgDYuTLxSv1Wir6TIZAhu76TbIGOARTgKuQ==

Sources

Application

Handling and storage of 5-Chloro-7-iodo-8-isopropoxyquinoline

Application Note: Handling, Storage, and SRN1 Synthetic Protocols for 5-Chloro-7-iodo-8-isopropoxyquinoline Introduction & Mechanistic Overview 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS: 106920-05-2) is a specialized, d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and SRN1 Synthetic Protocols for 5-Chloro-7-iodo-8-isopropoxyquinoline

Introduction & Mechanistic Overview

5-Chloro-7-iodo-8-isopropoxyquinoline (CAS: 106920-05-2) is a specialized, di-halogenated quinoline derivative utilized primarily as a highly regioselective electrophile in complex heterocyclic synthesis[1]. Derived from the alkylation of clioquinol, this compound features a unique reactivity profile governed by the differential bond dissociation energies of its carbon-halogen bonds.

The lability of the C-I bond at position 7 makes it an ideal substrate for Unimolecular Radical Nucleophilic Substitution (SRN1) reactions. This allows researchers to achieve strategic, regioselective substitution at C7 while retaining the stronger C-Cl bond at position 5 for downstream functionalization or structural activity relationship (SAR) exploration[2].

Physicochemical Profile & Causality of Degradation

Understanding the physical properties of 5-chloro-7-iodo-8-isopropoxyquinoline is critical for maintaining its structural integrity. The carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage when exposed to ultraviolet or visible light. This photo-cleavage generates highly reactive aryl and iodine radicals. If not properly mitigated, this leads to auto-oxidation, unwanted dimerization, and significant yield reduction in subsequent synthetic steps.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 5-Chloro-7-iodo-8-isopropoxyquinoline
CAS Registry Number 106920-05-2[1]
Molecular Formula C12H11ClINO[1]
Molecular Weight 347.58 g/mol [1]
Reactive Sites C7 (Iodine - SRN1 active); C5 (Chlorine - retained)[2]

Storage and Handling Protocols

To prevent premature radical initiation and hydrolytic degradation, strict environmental controls must be maintained from the moment of receipt.

Step-by-Step Storage Methodology:

  • Atmospheric Control : Upon receipt, immediately transfer the primary container to a glovebox or use standard Schlenk techniques to purge the headspace with ultra-high purity Argon. Causality: Oxygen acts as a radical scavenger; displacing it prevents the formation of peroxy radicals that degrade the compound.

  • Light Attenuation : Ensure the compound is stored in actinic (amber) glassware. For long-term storage, wrap the vial tightly in aluminum foil to block residual ambient photons.

  • Thermal Regulation : Store the sealed, inerted container at 2–8 °C[3]. For storage exceeding 6 months, -20 °C is recommended to further depress the kinetics of thermal degradation.

  • Pre-Use Equilibration : Before opening, allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which can quench sensitive enolate nucleophiles during subsequent reactions.

Storage_Workflow A Material Receipt Inspect Seal B Argon Purge Displace Oxygen A->B C Actinic Packaging Amber Vial + Foil B->C D Cold Storage 2-8°C or -20°C C->D E Equilibration Warm to RT before use D->E

Standard operating procedure for the inert handling and cold-chain storage of the quinoline.

Application Workflow: Regioselective SRN1 Arylation

The most prominent application of 5-chloro-7-iodo-8-isopropoxyquinoline is its use as an electrophile in SRN1 reactions to synthesize fused heterocyclic scaffolds, such as furo[3,2-h]quinolines[4].

Mechanistic Causality : Unlike traditional SNAr reactions which require strong electron-withdrawing groups, the SRN1 pathway is a radical-chain process. Initiation (via UV light or microwave heating) transfers an electron to the quinoline, forming a radical anion. The weak C-I bond selectively fragments, expelling an iodide anion and leaving a C7 aryl radical. The C5-Cl bond remains intact due to its higher bond dissociation energy[2]. A nucleophile (e.g., a ketone enolate) rapidly adds to the aryl radical, forming a new product radical anion, which then propagates the chain by transferring its extra electron to a new starting molecule[4].

SRN1_Mechanism Substrate 5-Chloro-7-iodo-8- isopropoxyquinoline Initiation Initiation (hv) Single Electron Transfer Substrate->Initiation RadicalAnion Radical Anion [Ar-I]•- Initiation->RadicalAnion Fragmentation Fragmentation Loss of I- RadicalAnion->Fragmentation ArylRadical Aryl Radical [Ar•] (Retains 5-Cl) Fragmentation->ArylRadical Nucleophile Addition of Enolate (Nu-) ArylRadical->Nucleophile ProductRadical Product Radical Anion [Ar-Nu]•- Nucleophile->ProductRadical Propagation Propagation (SET to Substrate) ProductRadical->Propagation Propagation->RadicalAnion Chain Transfer Product Substituted Intermediate (Furoquinoline Precursor) Propagation->Product

S_RN1 radical-chain mechanism demonstrating regioselective C7 substitution and C5-Cl retention.

Detailed Protocol: Synthesis of Furo[3,2-h]quinoline Precursors This self-validating protocol describes the coupling of 5-chloro-7-iodo-8-isopropoxyquinoline with a ketone enolate, followed by acidic cyclization[4].

Reagents & Equipment:

  • 5-Chloro-7-iodo-8-isopropoxyquinoline (1.0 equiv)

  • Ketone (e.g., acetophenone) (3.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (3.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO), strictly degassed

  • Photochemical reactor (350 nm UV lamps) or Microwave reactor

  • Schlenk line apparatus

Step-by-Step Methodology:

  • Degassing (Critical Step) : Sparge anhydrous DMSO with Argon for 30 minutes. Causality: Molecular oxygen is a potent radical scavenger that will immediately terminate the SRN1 chain propagation, resulting in unreacted starting material.

  • Enolate Generation : In an oven-dried Schlenk flask under Argon, dissolve t-BuOK (3.5 equiv) in the degassed DMSO. Slowly add the ketone (3.0 equiv) at room temperature. Stir for 15 minutes. Causality: t-BuOK is chosen because it is a strong, sterically hindered base that quantitatively deprotonates the ketone without acting as a competing nucleophile against the quinoline ring.

  • Substrate Addition : Add 5-chloro-7-iodo-8-isopropoxyquinoline (1.0 equiv) to the enolate solution.

  • Reaction Initiation :

    • Method A (Photostimulation): Irradiate the stirring mixture with 350 nm UV light for 30–60 minutes.

    • Method B (Microwave): Seal the vessel and apply microwave irradiation at 70–100 °C for 10 minutes[4].

  • Quenching : Carefully quench the reaction by pouring the mixture into an ice-cold saturated aqueous ammonium chloride (NH4Cl) solution. Causality: NH4Cl safely neutralizes the excess t-BuOK and unreacted enolate without causing the highly exothermic hydrolysis associated with stronger aqueous acids.

  • Extraction & Purification : Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with water and brine to remove residual DMSO. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude substitution product via silica gel flash chromatography.

  • Cyclization : Treat the isolated substitution product with hydrobromic acid (HBr) at 100 °C. Causality: Acidic conditions facilitate the deprotection of the isopropoxy group and subsequent intramolecular cyclization to yield the final furo[3,2-h]quinoline architecture[4].

References

  • Molaid. "氯-5-碘-7-异丙氧基-8-喹啉- CAS号106920-05-2". Molaid Chemical Database. 1

  • Beugelmans, R., Bois-Choussy, M. "A convenient access to furo[3,2-h]quinolines and to furo[3,2-b]pyridines VIA SRN1 reactions". Heterocycles, Jul 1987. 4

  • BLD Pharm. "130-26-7 | 5-Chloro-7-iodoquinolin-8-ol". BLD Pharm Product Catalog.3

  • ResearchGate. "Michèle Bois-Choussy's research works". ResearchGate Scientific Network. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chloro-7-iodo-8-isopropoxyquinoline Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 5-chloro-7-iodo-8-isopropoxyq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 5-chloro-7-iodo-8-isopropoxyquinoline. This specific molecule serves as a critical intermediate in microwave-induced thermal SRN1 reactions and advanced heterocyclic α-arylation workflows[1].

While synthesizing standard 8-alkoxyquinolines is typically a straightforward process using potassium carbonate and an alkyl halide[2], applying these standard conditions to 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol)[3] often results in reaction stalling and poor yields (<40%). As a Senior Application Scientist, I have structured this guide to address the root chemical causes of these failures and provide a field-proven, self-validating protocol to achieve >85% yield.

Mechanistic Insights: The Steric & Electronic Challenge

The causality behind the low yield in this specific Williamson ether synthesis lies in a trifecta of chemical hurdles:

  • Severe Steric Hindrance: The C8-hydroxyl group is trapped in a highly restricted pocket between the quinoline nitrogen lone pair and the massive C7-iodine atom. Forcing a bulky secondary alkyl group (isopropyl) into this pocket creates an exceptionally high-energy transition state.

  • Competing E2 Elimination: Secondary alkyl halides are highly susceptible to base-promoted E2 elimination. If the O-alkylation is slowed down by steric hindrance, the base will instead abstract a β -hydrogen from the isopropyl halide, generating propene gas and leaving the starting material unreacted.

  • Competing N-Alkylation: The quinoline nitrogen can act as a competing nucleophile, leading to the irreversible formation of highly polar N-isopropyl quinolinium salts.

To overcome these, we must utilize the "Cesium Effect" . Cesium carbonate (Cs₂CO₃) features a large, highly polarizable cation that coordinates loosely with the phenoxide oxygen. This generates a "naked," highly reactive oxygen nucleophile capable of overcoming the steric bulk of the C7-iodine, favoring O-alkylation over N-alkylation.

Reaction Pathway Visualization

Pathway SM Clioquinol (5-Cl-7-I-8-OH-Quinoline) Conditions Cs2CO3 / DMF 60°C, 12h SM->Conditions Reagent 2-Iodopropane (Alkylating Agent) Reagent->Conditions Target 5-Chloro-7-iodo- 8-isopropoxyquinoline Conditions->Target Major Pathway (O-Alkylation) Side1 N-Isopropyl Quinolinium Salt Conditions->Side1 Minor Pathway (N-Alkylation) Side2 Propene Gas (E2 Elimination) Conditions->Side2 Side Reaction (Base Promoted)

Reaction pathway for 5-chloro-7-iodo-8-isopropoxyquinoline synthesis and competing side reactions.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the quantitative optimization data, demonstrating why standard conditions fail and why the optimized protocol is necessary.

BaseSolventAlkylating AgentTemp (°C)O-Alkylation YieldPrimary Observation / Failure Mode
K₂CO₃DMF2-Bromopropane8035%Slow reaction; significant unreacted starting material.
NaHTHF2-Bromopropane6520%Rapid gas evolution (propene); high E2 elimination.
Cs₂CO₃MeCN2-Iodopropane6055%Poor solubility of phenoxide; N-alkylation observed.
Cs₂CO₃ DMF 2-Iodopropane 60 88% Optimal conditions; naked anion effect overcomes sterics.

Experimental Protocol: Optimized Williamson Ether Synthesis

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Phenoxide Formation
  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5-chloro-7-iodo-8-hydroxyquinoline (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Add finely powdered, oven-dried Cs₂CO₃ (2.0 eq, 20 mmol).

  • Stir vigorously at room temperature for 30 minutes.

  • Causality: The anhydrous environment prevents water from forming a tight hydration shell around the phenoxide, which would kill its nucleophilicity.

  • Validation Checkpoint: The reaction mixture must transition from a pale yellow suspension to a deep, homogenous amber/red solution. This color shift visually confirms the quantitative deprotonation of the C8-hydroxyl group.

Step 2: Alkylation
  • Add 2-iodopropane (3.0 eq, 30 mmol) dropwise via syringe.

  • Heat the reaction mixture to exactly 60 °C and stir for 12 hours.

  • Causality: 2-iodopropane is utilized instead of 2-bromopropane because iodine is a superior leaving group. This accelerates the S_N2 pathway, allowing the reaction to proceed at a lower temperature (60 °C) to strictly suppress the E2 elimination of the isopropyl group.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.3 ) will stain dark green/black with aqueous FeCl₃ due to the free phenol. The reaction is complete when this spot disappears and is replaced by the target product ( Rf​≈0.6 ), which will not stain with FeCl₃, validating the successful capping of the hydroxyl group.

Step 3: Workup and Isolation
  • Cool the mixture to room temperature and quench with ice water (100 mL).

  • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×50 mL), followed by brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: DMF is highly miscible with both water and organic solvents, often causing severe product loss during extraction. The 5% LiCl wash specifically alters the partition coefficient, pulling DMF exclusively into the aqueous phase and preventing emulsion formation.

  • Validation Checkpoint: The crude ¹H NMR (CDCl₃) must show a characteristic septet at ~4.8 ppm (1H) and a doublet at ~1.4 ppm (6H), confirming the incorporation of the isopropyl group. There should be no DMF solvent peaks (singlets at 2.88 and 2.95 ppm).

Troubleshooting & FAQs

Q: My reaction stalled at 50% conversion, and I see a lot of unreacted starting material. What should I do? A: This is a classic symptom of alkylating agent depletion via E2 elimination. If you are using 2-bromopropane, the base is likely eliminating it into propene gas before it can react with the sterically hindered phenoxide. Switch to 2-iodopropane, ensure your heating block does not exceed 60 °C, and add an additional 1.0 eq of the alkylating agent mid-reaction if stalling persists.

Q: I am observing a highly polar, red/brown side product that sticks to the baseline of my TLC plate. What is it? A: This is the N-isopropyl quinolinium salt, resulting from competing N-alkylation. The quinoline nitrogen is a capable nucleophile. This occurs when the O-alkylation pathway is too slow or when the solvent is not strictly anhydrous. Ensure you are using anhydrous DMF and Cs₂CO₃ to maximize the nucleophilicity of the oxygen (Hard-Soft Acid-Base preference for O-alkylation).

Q: Can I use microwave irradiation to speed up this synthesis? A: Yes, microwave synthesis can be highly effective for sterically hindered Williamson ether syntheses[1]. However, because microwave heating can cause rapid localized temperature spikes, the risk of E2 elimination increases exponentially. If using a microwave reactor, strictly cap the temperature at 70 °C, limit the reaction time to 15-20 minutes, and use a heavy-walled sealed vessel to contain the volatile 2-iodopropane.

Q: Can I use acetonitrile (MeCN) instead of DMF to make the workup easier? A: While MeCN is easier to remove, the solubility of Cs₂CO₃ and the bulky Clioquinol phenoxide is significantly lower in MeCN, which will stall the reaction (see Section 2 Data Table). If MeCN must be used, the addition of a phase transfer catalyst (e.g., TBAB) is mandatory, though DMF remains the superior solvent for this specific steric challenge.

References

  • [2] Title: Ozonolysis of some 8-alkoxyquinolines, and synthesis of a precursor to the non-sedating antihistamine Claritin | Source: arkat-usa.org | URL: 2

  • [1] Title: ChemInform Abstract: An Expedient Route to Heterocycles Through α-Arylation of Ketones and Arylamides by Microwave Induced Thermal SRN1 Reactions | Source: researchgate.net | URL: 1

  • [3] Title: Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Source: acs.org | URL: 3

Sources

Optimization

5-Chloro-7-iodo-8-isopropoxyquinoline stability issues and degradation

Welcome to the Technical Support Center for 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS 106920-05-2). As an O-alkylated derivative of the well-known metal chelator clioquinol[1][2], this compound is primarily utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS 106920-05-2). As an O-alkylated derivative of the well-known metal chelator clioquinol[1][2], this compound is primarily utilized as a highly reactive precursor in Unimolecular Radical Nucleophilic Substitution (SRN1) reactions to synthesize complex heterocycles, such as furo[3,2-h]quinolines[3].

Because its synthetic utility relies entirely on the deliberate, controlled cleavage of the carbon-iodine (C-I) bond, the compound is inherently susceptible to premature degradation if improperly stored or handled. This guide synthesizes field-proven insights to help you troubleshoot degradation issues, maintain reagent integrity, and optimize your experimental workflows.

Section 1: Core Troubleshooting FAQs (Stability & Degradation)

Q1: My 5-Chloro-7-iodo-8-isopropoxyquinoline powder has darkened from light yellow to brown over time. Is it still usable? Causality: The darkening is a direct visual indicator of photolytic or thermal deiodination. The C-I bond at the 7-position possesses a relatively low bond dissociation energy. Exposure to ambient UV/Vis light or elevated temperatures induces homolytic cleavage, releasing highly reactive iodine radicals[3][4]. These radicals rapidly dimerize into molecular iodine (I2), which causes the brown discoloration, leaving behind degraded quinolinyl polymers. Action: If the discoloration is mild, the compound can be salvaged via recrystallization. If the powder is dark brown or green, discard it, as the loss of the iodo-leaving group will terminate any subsequent SRN1 chain propagation.

Q2: During HPLC analysis, I observe a secondary peak with a mass of 305.5 Da. What is the mechanism of this degradation? Causality: A mass of 305.5 Da corresponds exactly to 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol)[2]. This indicates that your compound has undergone ether cleavage. The isopropoxy protecting group is susceptible to hydrolytic cleavage under strongly acidic conditions. Action: Ensure your storage solvents are strictly anhydrous. When preparing HPLC mobile phases, avoid dropping the pH below 3.0, as excessive acidity will artificially degrade the sample during the run[5].

Q3: Why do my SRN1 cross-coupling yields drop drastically when using older batches of this reagent? Causality: SRN1 reactions require the intact C-I bond to act as the initial electron acceptor and subsequent leaving group during the radical initiation phase[4]. Older batches that have undergone premature deiodination lack this critical leaving group. Furthermore, oxidized impurities can act as radical scavengers, quenching the electron-transfer process before the enolate nucleophile can react[3].

Section 2: Mechanistic Pathways

Understanding the divergent pathways of this compound is critical. The same homolytic cleavage that drives your desired SRN1 reaction is responsible for its degradation during storage.

Pathway A 5-Chloro-7-iodo-8-isopropoxyquinoline (Intact Reagent) B Ambient Light / Heat (Storage Stress) A->B C Acidic Moisture (Solvent Impurity) A->C D Homolytic C-I Cleavage B->D Excitation E Ether Hydrolysis C->E Cleavage F Quinolinyl Radical + I• D->F G Clioquinol (MW 305.5) E->G H Degradation (I2 Formation / Polymerization) F->H Absence of Nucleophile I Productive S_RN1 Reaction (Alpha-Arylation) F->I + Enolate Anion

Fig 1. Competitive pathways: Productive SRN1 reaction vs. photolytic and hydrolytic degradation.

Section 3: Quantitative Data & Benchmarks

To troubleshoot effectively, compare your observations against these established physicochemical benchmarks.

Table 1: Stability Profile under Accelerated Stress Conditions

Stress ConditionTime ExposurePrimary DegradantDegradation MechanismExpected Purity Loss
Direct UV Light (254 nm) 4 HoursDeiodinated dimer / I2Homolytic C-I cleavage> 15%
Heat (60°C, Solid) 7 DaysDeiodinated dimerThermal homolysis~ 5%
0.1M HCl (in MeCN) 24 HoursClioquinol (305.5 Da)Acidic ether hydrolysis> 25%
0.1M NaOH (in MeCN) 24 HoursIntact (Stable)Base resistance< 1%

Table 2: Bond Dissociation Energies (BDE) & Causality

Bond TypePositionApprox. BDE (kcal/mol)Causality in Reactivity
C-I C7~ 65Weakest bond; primary site for radical initiation and photolytic degradation.
C-Cl C5~ 96Highly stable; remains intact during standard SRN1 conditions.
C-O C8~ 85Stable to light, but susceptible to nucleophilic attack or acidic hydrolysis.

Section 4: Validated Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC Workflow

Because quinoline derivatives strongly chelate trace metals in HPLC columns (causing severe peak tailing)[2], this protocol uses an acidified mobile phase to protonate silanol groups and suppress chelation[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 10 mL of anhydrous Acetonitrile (MeCN). Do not use methanol or water as the primary diluent to prevent solvolysis.

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (90:10, v/v). Adjust the pH of the aqueous phase to exactly 3.0 using 1% o-phosphoric acid[5].

  • Chromatography: Use a passivated C18 column (e.g., 4.5 µm, 250 x 4.6 mm). Set the flow rate to 1.0 mL/min.

  • Detection: Monitor effluents at 254 nm. The intact isopropoxy derivative will elute later than the more polar clioquinol degradant.

  • Self-Validating System Suitability: Inject a spiked standard mixture containing both the intact drug and clioquinol. Validation Check: The protocol is only valid if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 . If Rs​<2.0 , replace the column or verify mobile phase pH.

HPLC S1 Sample Prep (Anhydrous MeCN) S2 RP-HPLC Separation (C18, pH 3.0) S1->S2 Inject 10µL S3 UV Detection (254 nm) S2->S3 Elution S4 Peak Integration (Rs ≥ 2.0) S3->S4 Validation

Fig 2. Stability-indicating RP-HPLC workflow with self-validating resolution checks.

Protocol B: Controlled SRN1 Alpha-Arylation (Handling the Reagent)

Oxygen is a potent radical scavenger. If oxygen is present in your reaction mixture, it will rapidly intercept the quinolinyl radical, forming unreactive peroxides and halting the SRN1 chain propagation[4].

Step-by-Step Methodology:

  • Enolate Generation: In a flame-dried, argon-purged Schlenk flask, generate your ketone enolate using potassium tert-butoxide (tBuOK) in anhydrous DMSO[3].

  • Degassing (Critical Step): Subject the DMSO solution to three freeze-pump-thaw cycles to strictly remove dissolved oxygen.

  • Reagent Addition: Add 5-chloro-7-iodo-8-isopropoxyquinoline to the flask in the dark to prevent premature photolytic initiation.

  • Controlled Initiation: Seal the vessel and apply microwave irradiation (70-100 °C) for 10 minutes, or expose to a controlled UV LED source to initiate the electron-transfer process[3][6].

  • Self-Validating Quench Check: Upon reaction completion, quench with water. If the aqueous layer turns a deep brown/purple color upon extraction, excessive I2 was formed, indicating that your solvent was not properly degassed and oxygen quenched the SRN1 pathway.

References

  • Beugelmans, R., & Bois-Choussy, M. (1987). A convenient access to furo[3,2-h]quinolines and to furo[3,2-b]pyridines VIA SRN1 reactions. Heterocycles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBCnktYh7M9wqr_TMD8nwxycKLtZubVxbg4wBgtSSaMj_n7BmtaXBmsklQxxScbS2KzkcERCt35vxwKrNIgQNewGbSReXYbW47Gd8gNZ0A5IB1WG4_qVolIPi_1uMGSLzIf6TTO9pTiHu00nm1DUHnke-s0-q3fyzlaQJ8KexQ1T2GQTyXSnRa-RPToCqgVj0IaeWuW0_QkolDrSIDtc3tTLuV0w1xoT95k4z-auXAUT2U0cVkOYn5dyjfqdaE6XQUv6_1YZlxFsf5PKXpqvvbOJZusI-RbNOA9S7y4gaeXkxyZMOO-ISGQxENYU7urhKw88vZ-xjOPViA5SrRzmM=]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2788, Clioquinol. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWtDSg8mFAh0z8-A4b3TU98jIoth7KFowORX5aJa-GY0W78Emz94jIFonrDTv2WgVU1q9cs5IrrfrtcJb7phDWip3K29RQ7GRNlDQbXWMEk8fhP87lvBgG4a319nHJwmBwvs-tBqBvVdXqN3ArskY=]
  • Chhalotiya, U. K., et al. Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyN3f6rHte7IxJfG6SPXi7cu2polnPwf6dGvWRSq7Enm1e3oNeNT2y2DIT_FPlK8SdjWDKDFLVY1NPsXgbl1_HluAjdyU2vE9b6HQkyHwOARsLGZ5VXMMzeEW1ttod5zwxHvzr6cpdmoqDeCoYmCgaV_yIDlVRFao8gl3dlYKrucD5wEjZ8Wyr05jh-racGgSl9NJJ9UTn3L_5-p12azrk3AQvY7iI7MIKOe0tobGOOWVqj-FonyZHN2HcjtSpNwJ4oume7ZPsoSwPofvvcxhoCZ0NMzw=]
  • Rossi, R. A., et al. (2009). Recent Advances in the SRN1 Reaction of Organic Halides. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHx3hPdiCNk_YDRzZwvriuShe8piiZfm11cWbEctJiOglyWPl_GEUNFKv2yeiRGH2r96uS-vWe9Dk_Hq7QMOSyifygQL17l35C5P2dsLwDaZK02rNT-_bfjICOqKpeJsvWVlRoGMVfhqmDFow9FVeciWYD3oq2v9iA4x9g5C07qUtuOpr4KPM-sv7QIBFmR20k0PNTjkN7oweom0p4ZHk6uEX1JXE=]

Sources

Troubleshooting

5-Chloro-7-iodo-8-isopropoxyquinoline assay interference problems

Welcome to the Technical Support & Diagnostics Center for assay interference related to halogenated quinoline derivatives. As a Senior Application Scientist, I have designed this portal to help researchers, biochemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Diagnostics Center for assay interference related to halogenated quinoline derivatives. As a Senior Application Scientist, I have designed this portal to help researchers, biochemists, and drug development professionals troubleshoot anomalous high-throughput screening (HTS) data associated with 5-Chloro-7-iodo-8-isopropoxyquinoline .

While the isopropoxy substitution on this scaffold is often intended to improve lipophilicity or block the classic metal-chelation liabilities of 8-hydroxyquinolines (like clioquinol), it introduces a complex matrix of photophysical and physical-chemical assay interferences.

Below is an in-depth, causality-driven guide to identifying, validating, and bypassing these artifacts.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does 5-Chloro-7-iodo-8-isopropoxyquinoline cause false positives in my fluorescence-based high-throughput screen (HTS)? A1: This is primarily driven by the Heavy Atom Effect (HAE) . The compound contains an iodine atom, which possesses a massive, highly charged nucleus. When this compound collides with or comes into close proximity to an excited fluorophore in your assay, the iodine's large electron cloud enhances spin-orbit coupling. This photophysical phenomenon forces the fluorophore's excited singlet state to undergo rapid intersystem crossing (ISC) into a dark, non-radiative triplet state[1]. The result is severe fluorescence quenching that perfectly mimics target inhibition, leading to false-positive hits.

Q2: We are seeing erratic IC50 curves with exceptionally steep Hill slopes (>2.0). Is the compound precipitating? A2: It is not precipitating into visible crystals, but rather forming colloidal aggregates . By masking the polar hydroxyl group of clioquinol with an isopropoxy group, the lipophilicity (LogP) of the molecule is drastically increased. In aqueous assay buffers, this highly lipophilic molecule minimizes its thermodynamic penalty by self-assembling into sub-micron colloidal spheres. These colloids act as non-specific protein sponges, adsorbing and denaturing your target enzyme[2]. Because this is a phase-transition phenomenon rather than 1:1 stoichiometry, the dose-response curves exhibit artificially steep Hill slopes.

Q3: We specifically used the 8-isopropoxy derivative to prevent metal chelation, yet our metalloenzyme assay is still drifting over time. Why? A3: You are likely observing latent dealkylation . While the intact 8-isopropoxy ether successfully blocks the primary N-O bidentate chelation pocket, biological assays (especially cell-based or lysate-heavy assays) contain esterases, nucleophiles, and oxidative enzymes. Over extended incubation times, the isopropoxy group can be cleaved, regenerating 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol). This parent molecule is a notorious Pan-Assay Interference Compound (PAINS) that aggressively chelates essential catalytic metals like Zn²⁺ and Cu²⁺[3].

Part 2: Quantitative Interference Thresholds

To assist in rapid diagnostics, compare your assay parameters against the known interference thresholds for this compound class summarized below:

Interference MechanismPrimary CausalityDiagnostic IndicatorCritical Threshold / Value
Colloidal Aggregation High LogP (Isopropoxy group)Steep Hill Slope (>2.0)Critical Aggregation Conc. ~3–5 µM
Fluorescence Quenching Heavy Atom Effect (Iodine)Signal loss in target-free controlQuenching radius < 10 Å
Metalloenzyme Inhibition Latent Dealkylation to 8-HQReversal by metal supplementationTime-dependent IC50 shift (>2 hrs)
Inner Filter Effect (IFE) Conjugated Quinoline SystemHigh UV-Vis absorbance overlapAbsorbance > 0.1 OD at excitation λ

Part 3: Photophysical Quenching Mechanism

HeavyAtomEffect Excitation Fluorophore Excitation (S0 -> S1) Compound 5-Chloro-7-iodo- 8-isopropoxyquinoline Excitation->Compound Collision SOC Spin-Orbit Coupling (Iodine Heavy Atom) Compound->SOC Induces ISC Intersystem Crossing (S1 -> T1) SOC->ISC Accelerates Quenching Fluorescence Quenching ISC->Quenching Non-radiative decay

Diagram 1: The Heavy Atom Effect driven by iodine, leading to photophysical fluorescence quenching.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. Do not discard a hit without proving the mechanism of interference. Use the following protocols to validate the artifacts.

Protocol A: Detergent-Sensitivity & Sedimentation Assay (Aggregation Validation)

Causality: Non-ionic detergents lower the surface tension of the buffer, preventing lipophilic compounds from forming colloids. Centrifugation physically removes formed colloids. If the compound is a true 1:1 competitive inhibitor, neither detergent nor centrifugation will alter its IC50.

  • Prepare Buffers: Create two identical assay buffers. To one, add 0.01% (v/v) Triton X-100 (Detergent Buffer).

  • Dose-Response: Run the IC50 of 5-Chloro-7-iodo-8-isopropoxyquinoline in both buffers.

  • Sedimentation Control: Prepare a 50 µM solution of the compound in standard buffer. Centrifuge at 14,000 x g for 20 minutes at room temperature. Carefully extract the supernatant.

  • Validation Readout: Test the supernatant for inhibitory activity.

    • Self-Validation: If the IC50 shifts >5-fold in the Detergent Buffer, OR if the centrifuged supernatant loses its inhibitory activity, the compound is acting via colloidal aggregation, not true target engagement.

Protocol B: Target-Free Fluorophore Quenching Assay (Heavy Atom Validation)

Causality: True inhibitors only reduce fluorescence by preventing the enzymatic generation of a fluorophore. Heavy-atom quenchers will suppress the fluorescence of the dye itself, regardless of the enzyme's presence[1].

  • Isolate the Fluorophore: Obtain the pure fluorescent product of your assay (e.g., free AMC, FITC, or resorufin) and dilute it to a concentration that yields 50% of your maximum assay signal. Do not add the target enzyme.

  • Titration: Titrate 5-Chloro-7-iodo-8-isopropoxyquinoline from 0.1 µM to 100 µM into the fluorophore solution.

  • Validation Readout: Measure the fluorescence intensity.

    • Self-Validation: If the signal decreases in a dose-dependent manner in this enzyme-free system, the compound is a photophysical quencher.

Part 5: Diagnostic Workflow

Workflow Start Observe Assay Inhibition (IC50 < 10 µM) Triton Add 0.01% Triton X-100 (Detergent Control) Start->Triton Centrifuge Centrifuge at 14,000 x g (Sedimentation Control) Start->Centrifuge EvalTriton Does IC50 Shift > 5-fold? Triton->EvalTriton EvalCentrifuge Is Supernatant Inactive? Centrifuge->EvalCentrifuge AggTrue Colloidal Aggregation (False Positive) EvalTriton->AggTrue Yes (Aggregates disrupted) ChemTrue True Chemical Inhibition or Photophysical Quenching EvalTriton->ChemTrue No EvalCentrifuge->AggTrue Yes (Aggregates pelleted) EvalCentrifuge->ChemTrue No

Diagram 2: Logical decision tree for differentiating true chemical inhibition from colloidal aggregation artifacts.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Chloro-7-iodo-8-isopropoxyquinoline Fluorescence Quenching

Welcome to the Advanced Photophysics Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing unexpected signal loss when utilizing halogenated qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photophysics Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing unexpected signal loss when utilizing halogenated quinoline derivatives in their assays.

5-Chloro-7-iodo-8-isopropoxyquinoline is an O-alkylated derivative of the well-known biological probe clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)[1]. While the bulky isopropoxy group prevents standard metal chelation (thereby blocking the rigidification that usually enhances fluorescence)[2], the molecule retains highly sensitive fluorescence dynamics. If your experimental signal is vanishing, the root cause is likely a combination of intrinsic atomic effects and environmental variables.

This guide deconstructs the causality behind these quenching mechanisms and provides self-validating protocols to rescue your workflows.

Part 1: Quantitative Diagnostic Matrix

Before adjusting your assay conditions, compare your observed photophysical parameters against the established baselines for halogenated 8-alkoxyquinolines.

Table 1: Photophysical Parameters & Quenching Causality

Photophysical ParameterTypical Value RangePrimary CausalityRecommended Troubleshooting Action
Quantum Yield ( ΦF​ ) < 0.05 (in polar solvents)Spin-orbit coupling (Heavy-Atom Effect)Shift to aprotic, non-polar solvents or rigid matrices.
Stern-Volmer Const. ( Ksv​ ) 104−105 M−1 Ground-state complexation with proteinsPerform temperature-dependent Ksv​ analysis.
Fluorescence Lifetime ( τ ) < 1 nsRapid Intersystem Crossing (ISC) to T1​ Utilize time-gated luminescence if complexed with metals.
Stokes Shift ( Δλ ) 60 - 90 nmSolvent relaxation / Dipole moment changeGenerate Lippert-Mataga plots to map solvent polarity.
Part 2: Core Troubleshooting FAQs (The "Why" and "How")

Q1: Why is the baseline fluorescence of 5-Chloro-7-iodo-8-isopropoxyquinoline inherently weak compared to its non-iodinated analogs? A: This is a textbook example of the Internal Heavy-Atom Effect . The iodine atom at the C7 position possesses a large atomic mass and high nuclear charge, which induces strong spin-orbit coupling. This coupling facilitates rapid, non-radiative Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ ), effectively bypassing the radiative fluorescence pathway[3]. Actionable Insight: If your assay requires high baseline fluorescence, you must minimize non-radiative decay pathways. Utilize the compound in a rigid matrix (like a frozen glass or a highly viscous solvent) to restrict molecular vibrations that facilitate ISC.

Q2: My fluorescence signal drops precipitously when I switch from dichloromethane (DCM) to methanol or aqueous buffers. Is the compound degrading? A: Not necessarily; you are likely observing Solvent-Induced Quenching via Hydrogen Bonding . In protic solvents (methanol, water), the solvent molecules form hydrogen bonds with the lone pair of the quinoline nitrogen. This interaction lowers the energy of the n−π∗ state, mixing it with the fluorescent π−π∗ state. The resulting hybrid state is highly susceptible to non-radiative decay. Furthermore, because the 8-hydroxyl group is masked by the isopropoxy moiety, the molecule cannot undergo Excited-State Proton Transfer (ESPT), which sometimes provides a protective fluorescent tautomer in related unalkylated compounds[2].

Q3: I am using the compound in an in vitro biological assay (e.g., with Bovine Serum Albumin), and the fluorescence is completely quenched. What is happening? A: Halogenated quinolines exhibit a strong affinity for hydrophobic pockets in proteins like BSA. Upon binding, the compound undergoes Static Quenching . The fluorophore forms a ground-state complex with the protein residues (often Tryptophan or Tyrosine), rendering the complex non-fluorescent[1]. The Stern-Volmer quenching constant ( Ksv​ ) for clioquinol derivatives with BSA is typically on the order of 104 to 105 M−1 , indicating highly efficient static quenching[4].

Q4: At concentrations above 50 µM, the emission spectrum broadens and intensity plummets. Why? A: This is Aggregation-Caused Quenching (ACQ) . The planar heteroaromatic quinoline core is prone to strong π−π stacking interactions in solution, especially when the solvent cannot fully solvate the hydrophobic isopropoxy and halogen groups. These aggregates form excimers that decay non-radiatively. Actionable Insight: Keep working concentrations below 10 µM, or introduce a non-ionic surfactant (e.g., 0.1% Tween-20) to disrupt π−π stacking.

Part 3: Photophysical Pathway Visualization

QuenchingMechanisms Excitation Photon Absorption (S0 → S1) S1_State Excited Singlet State (S1) Excitation->S1_State Excitation Fluorescence Radiative Decay (Fluorescence) S1_State->Fluorescence Normal Pathway (Low Probability) ISC Intersystem Crossing (ISC) Triplet State (T1) S1_State->ISC Spin-Orbit Coupling Solvent Protic Solvent Quenching (H-Bonding to N) S1_State->Solvent Methanol/Water ACQ Aggregation-Caused Quenching (π-π Stacking) S1_State->ACQ > 10 µM Conc. StaticQ Static Quenching (Protein/BSA Binding) S1_State->StaticQ Hydrophobic Pockets HeavyAtom Internal Heavy-Atom Effect (C7-Iodine) HeavyAtom->ISC

Photophysical pathways of 5-Chloro-7-iodo-8-isopropoxyquinoline and its quenching mechanisms.

Part 4: Self-Validating Experimental Protocols

To troubleshoot your specific assay, you must isolate the variables. The following protocols are designed as self-validating systems to definitively identify your quenching mechanism.

Protocol 1: Temperature-Dependent Stern-Volmer Analysis

Purpose: To differentiate between Static Quenching (ground-state complexation with proteins) and Dynamic Quenching (collisional).

  • Preparation: Prepare a 5 µM stock solution of 5-Chloro-7-iodo-8-isopropoxyquinoline in DMSO.

  • Titration: Prepare a series of quencher solutions (e.g., BSA) ranging from 0 to 100 µM in PBS (pH 7.4).

  • Incubation: Mix the fluorophore and quencher to a final volume of 2 mL in a temperature-controlled quartz cuvette. Allow 5 minutes for equilibration.

  • Data Acquisition: Measure the steady-state fluorescence emission ( λex​ = 320 nm, λem​ = 410-450 nm) at three distinct temperatures (e.g., 298 K, 305 K, 310 K).

  • Analysis: Plot F0​/F against the quencher concentration [Q] , where F0​ is the initial fluorescence and F is the fluorescence with the quencher.

  • Causality Check:

    • If the slope ( Ksv​ ) decreases as temperature rises, the quenching is static (heat destabilizes the ground-state complex)[1].

    • If the slope increases with temperature, the quenching is dynamic (heat increases the collisional frequency of the molecules).

Protocol 2: Solvent Polarity and H-Bonding Assay

Purpose: To confirm if signal loss is due to protic solvent interactions rather than compound degradation.

  • Preparation: Prepare 10 µM solutions of the compound in a series of solvents with varying dielectric constants and hydrogen-bond donating capacities: Hexane, Toluene, Dichloromethane (DCM), Acetonitrile, Methanol, and Water.

  • Spectroscopy: Record the UV-Vis absorption and fluorescence emission spectra for each sample.

  • Analysis: Calculate the Stokes shift ( Δν ) for each solvent.

  • Causality Check: A dramatic drop in quantum yield specifically in Methanol and Water—without a massive shift or degradation in the primary UV-Vis absorption peak—confirms that H-bond induced non-radiative decay is the culprit. Switch your assay to an aprotic solvent system.

References
  • Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
  • Low-Dimensional Compounds Containing Bioactive Ligands.
  • Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II)
  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review Source: ResearchGate URL

Sources

Troubleshooting

Overcoming solubility problems with 5-Chloro-7-iodo-8-isopropoxyquinoline

Welcome to the Technical Support Center for Halogenated Quinoline Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Chloro-7-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Halogenated Quinoline Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS 106920-05-2).

Unlike its parent compound, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which already exhibits poor aqueous solubility (<1 mg/mL)[1], this derivative features an isopropoxy group at the 8-position. This structural modification masks the hydroxyl group, eliminating its hydrogen-bond donor capability and drastically increasing the molecule's lipophilicity (LogP). Consequently, researchers frequently encounter severe precipitation, assay variability, and poor in vivo bioavailability when working with this compound.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers through rational formulation.

Section 1: Troubleshooting FAQs

Q1: Why does my 5-Chloro-7-iodo-8-isopropoxyquinoline DMSO stock precipitate immediately when diluted into cell culture media? The Causality: This is a classic manifestation of the "Ouzo effect." When a highly lipophilic solute dissolved in a water-miscible solvent (DMSO) is rapidly introduced into an aqueous environment, the solvent diffuses into the water faster than the solute can disperse. Because the isopropoxy group prevents hydrogen bonding with water, the local supersaturation causes the quinoline molecules to rapidly nucleate and crash out of solution. The Solution: You must lower the thermodynamic barrier of solvation. Instead of a direct spike-in, use a step-down dilution method with a co-solvent intermediate (like PEG400) or encapsulate the molecule using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) prior to aqueous exposure.

Q2: I need to dose this compound via oral gavage in mice. Can I use standard PEG400? The Causality: Using PEG400 alone is often insufficient for highly halogenated, bulky quinolines. While PEG400 acts as a good co-solvent, the compound will likely precipitate upon contact with gastric fluids. The Solution: A synergistic binary or ternary vehicle is required. Literature demonstrates that combining PEG400 with a surfactant (Tween-80) and a cyclodextrin creates a microemulsion that prevents precipitation upon aqueous dilution[2]. A standard validated vehicle is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline[3].

Q3: Does the isopropoxy group affect the metal chelation properties compared to standard 8-hydroxyquinolines? The Causality: Yes. Standard 8-hydroxyquinolines act as bidentate chelators via the quinoline nitrogen and the 8-hydroxyl oxygen[4]. Masking the hydroxyl with a bulky isopropyl group sterically hinders and electronically disables this chelation. Therefore, solubility issues with this specific derivative are driven purely by hydrophobic aggregation, not by the formation of insoluble metal-ligand complexes in your media.

Section 2: Quantitative Solubility Profiles

To guide your formulation strategy, the following table summarizes the comparative solubility behavior of 8-hydroxyquinolines versus the isopropoxy derivative across standard laboratory vehicles.

Solvent / VehicleClioquinol (8-Hydroxy)5-Chloro-7-iodo-8-isopropoxyquinolineMechanism of Solubilization
100% Water (pH 7.4) < 0.1 mg/mL< 0.01 mg/mL None (Highly unfavorable)
100% DMSO > 25 mg/mL> 20 mg/mL Dipole-dipole interaction
100% PEG400 ~ 5 mg/mL~ 2 mg/mL Co-solvent polarity matching
20% HP-β-CD (in PBS) ~ 10 mg/mL~ 8 mg/mL Hydrophobic cavity inclusion
Ternary (10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline) > 15 mg/mL> 10 mg/mL Micellar encapsulation & Co-solvency

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable 10 mM In Vitro Stock using HP-β-CD

Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity, making them ideal for encapsulating the bulky, lipophilic isopropoxyquinoline core[5].

Step-by-Step Methodology:

  • Primary Stock: Dissolve 5-Chloro-7-iodo-8-isopropoxyquinoline in 100% anhydrous DMSO to a concentration of 50 mM. Vortex until completely clear.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Heat the HP-β-CD solution to 37°C. While vortexing the HP-β-CD solution continuously, add the 50 mM DMSO stock dropwise to achieve a final concentration of 10 mM (a 1:5 dilution).

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to drive the inclusion complex to thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: No visible pellet. The inclusion complex is successful and ready for aqueous assay dilution.

    • Fail: A white/yellow pellet indicates incomplete complexation. Remedy: Increase HP-β-CD concentration to 30% or reduce the target stock concentration to 5 mM.

Protocol B: Microemulsion Formulation for In Vivo Pharmacokinetics

This protocol utilizes a synergistic surfactant/co-solvent blend to ensure the compound remains bioavailable in the GI tract[3].

Step-by-Step Methodology:

  • Solubilization: Weigh the required mass of 5-Chloro-7-iodo-8-isopropoxyquinoline into a glass vial. Add DMSO to achieve 10% of the final target volume. Vortex until fully dissolved.

  • Co-solvent Addition: Add PEG400 to achieve 40% of the final volume. Vortex for 2 minutes. The solution must remain optically clear.

  • Surfactant Addition: Add Tween-80 to achieve 5% of the final volume. Sonicate for 5 minutes. The Tween-80 lowers the interfacial tension for the final aqueous step.

  • Aqueous Phase: Slowly add 0.9% Saline (45% of final volume) dropwise while stirring vigorously.

  • Self-Validation Step: Measure the optical density (OD) of the final formulation at 600 nm using a spectrophotometer. An OD600 < 0.1 indicates a stable microemulsion. An OD600 > 0.1 indicates macro-precipitation (cloudiness), meaning the lipid-to-drug ratio is too low.

Section 4: Workflows & Mechanistic Diagrams

Troubleshooting Start Compound Precipitates in Aqueous Media CheckSolvent Check DMSO Stock Concentration Start->CheckSolvent HighConc >10 mM Stock CheckSolvent->HighConc LowConc <10 mM Stock CheckSolvent->LowConc Dilute Dilute to 5 mM Use Step-Down Method HighConc->Dilute AddCD Formulate with 20% HP-β-CD LowConc->AddCD Validate Centrifuge at 10,000 x g Check for Pellet Dilute->Validate AddCD->Validate Validate->AddCD Pellet Forms (Increase CD) Success Stable Solution Ready for Assay Validate->Success No Pellet

Caption: Diagnostic workflow for resolving 5-Chloro-7-iodo-8-isopropoxyquinoline precipitation in assays.

Mechanism Lipo Lipophilic Quinoline (Isopropoxy masked) Complex Inclusion Complex (Water Soluble) Lipo->Complex Hydrophobic Interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation Assay Bioavailable in Aqueous Media Complex->Assay Solubilization

Caption: Mechanistic pathway of cyclodextrin inclusion for highly lipophilic quinoline derivatives.

Section 5: References

  • National Center for Biotechnology Information (NIH). "Clioquinol | C9H5ClINO | CID 2788 - PubChem". PubChem Database. Available at:[Link]

  • Nandi, I., et al. "Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone." AAPS PharmSciTech. Available at:[Link]

  • Oliveri, V., et al. "Synthesis and Study of Multifunctional Cyclodextrin–Deferasirox Hybrids." National Library of Medicine (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: 5-Chloro-7-iodo-8-isopropoxyquinoline Experimental Artifacts

Welcome to the Technical Support Center for quinoline-based assay development. 5-Chloro-7-iodo-8-isopropoxyquinoline is the 8-O-isopropyl ether derivative of clioquinol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline-based assay development. 5-Chloro-7-iodo-8-isopropoxyquinoline is the 8-O-isopropyl ether derivative of clioquinol. While clioquinol is a potent zinc and copper ionophore known for its cytotoxicity and antimicrobial properties[1], its 8-isopropoxy derivative is theoretically incapable of metal chelation due to steric hindrance and the loss of the ionizable hydroxyl proton.

Consequently, researchers frequently employ it as a "non-chelating negative control" in metallobiology assays. However, this assumption frequently leads to false positives and misinterpreted data due to three primary experimental artifacts: in situ metabolic dealkylation, colloidal aggregation, and trace synthetic impurities.

Quantitative & Physicochemical Comparison

To understand the root cause of these artifacts, it is critical to compare the physicochemical properties of the derivative against its parent compound.

PropertyClioquinol (Active Chelator)5-Chloro-7-iodo-8-isopropoxyquinoline
8-Position Substituent -OH (Hydroxyl)-O-CH(CH3)2 (Isopropoxy)
Metal Chelation (Zn/Cu) Strong (Bidentate N, O)Abolished (Steric/Electronic block)
Lipophilicity (LogP) Moderate (~3.5)High (>4.5)
Aqueous Solubility PoorVery Poor
Primary Assay Artifact Risk Off-target metal strippingColloidal aggregation, In situ dealkylation
FAQ 1: The "Trojan Horse" Artifact (Metabolic O-Dealkylation)

Q: I am using 5-chloro-7-iodo-8-isopropoxyquinoline as a negative control in a cell-based assay, but it still induces metal-dependent cytotoxicity. Why is my "inert" control active?

A: Your control is likely undergoing in situ metabolic activation. While the isopropoxy group abolishes metal-binding capacity in a cell-free buffer, living cells possess robust metabolic machinery. Cytochrome P450 (CYP) enzymes—particularly those in hepatic cell lines or primary cultures—catalyze the O-dealkylation of the isopropoxy ether[2].

Causality: The highly lipophilic isopropoxy group acts as a permeability enhancer, allowing the compound to rapidly cross the plasma membrane. Once inside the cell, CYP-mediated oxidation of the alpha-carbon forms an unstable hemiketal intermediate, which spontaneously cleaves to release acetone and the active chelator, clioquinol[2]. This "Trojan Horse" mechanism delivers the chelator directly into the cytoplasm, restoring its ability to disrupt intracellular zinc and copper homeostasis[1].

Pathway Compound 5-Chloro-7-iodo- 8-isopropoxyquinoline (Prodrug/Artifact) Enzyme CYP450 Enzymes (Hepatic/Intracellular) Compound->Enzyme Oxidation Intermediate Hemiketal Intermediate (Unstable) Enzyme->Intermediate Product1 Clioquinol (Active Chelator) Intermediate->Product1 Cleavage Product2 Acetone (Byproduct) Intermediate->Product2 Cleavage Target Metal Chelation (Zn2+, Cu2+) Cytotoxicity Product1->Target Binds Metals

Fig 1: Metabolic O-dealkylation pathway regenerating the active chelator clioquinol.

Protocol 1: Validating and Preventing In Situ O-Dealkylation

To prove that your assay hit is a metabolic artifact rather than a novel mechanism, you must block the metabolic pathway and analytically detect the cleaved product.

  • Inhibition Control: Pre-treat your cell cultures with a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole at 1 mM) for 2 hours prior to introducing 5-chloro-7-iodo-8-isopropoxyquinoline.

  • Parallel Assay: Run the cytotoxicity assay. If the toxicity is rescued by the CYP inhibitor, O-dealkylation is the confirmed culprit.

  • Analytical Confirmation (LC-MS/MS):

    • Incubate 10 µM of the compound with your cells for 4 hours.

    • Wash cells with cold PBS, lyse using methanol/acetonitrile (1:1 v/v), and centrifuge at 15,000 x g for 10 minutes.

    • Analyze the supernatant via LC-MS/MS in negative ion mode.

    • Monitor for the specific mass transition of clioquinol (m/z 304.5 [M-H]-) to confirm intracellular ether cleavage.

FAQ 2: The False Positive Artifact (Colloidal Aggregation)

Q: In my biochemical enzyme screening, 5-chloro-7-iodo-8-isopropoxyquinoline randomly inhibits multiple structurally unrelated targets. Is it a promiscuous inhibitor?

A: No, it is almost certainly acting as a colloidal aggregator. The addition of the isopropoxy group significantly increases the lipophilicity of the quinoline scaffold, drastically reducing its aqueous solubility.

Causality: As established by Shoichet and colleagues, highly lipophilic small molecules often self-assemble into colloidal aggregates (typically 50–500 nm in diameter) in aqueous assay buffers[3]. These colloids act like microscopic sponges, non-specifically sequestering and denaturing proteins via surface adsorption[3]. This phenomenon is a leading cause of false-positive inhibition readouts in high-throughput screening (HTS), even occasionally affecting cell-based receptor assays[4].

Protocol 2: Detergent-Based Reversal of Colloidal Aggregation

Because colloidal aggregates are held together by hydrophobic interactions, they are highly sensitive to mild detergents. This protocol uses a self-validating detergent rescue strategy.

  • Baseline Measurement: Record the inhibitory activity (IC50) of the compound in your standard aqueous assay buffer.

  • Detergent Addition: Supplement the assay buffer with 0.01% (v/v) Triton X-100 or CHAPS. (Note: Ensure this detergent concentration does not affect your enzyme's baseline activity).

  • Re-evaluation: Re-test the compound. If the IC50 shifts by more than 10-fold or the inhibition completely disappears, the initial hit was an aggregation artifact[4].

  • Orthogonal Validation: Analyze the compound in buffer (without protein) using Dynamic Light Scattering (DLS). The presence of a polydisperse peak in the 100–1000 nm range confirms aggregate formation[3].

FAQ 3: The Residual Chelator Artifact (Synthetic Impurities)

Q: Even in cell-free, detergent-supplemented assays, my newly synthesized batch of 5-chloro-7-iodo-8-isopropoxyquinoline shows baseline fluorescence quenching in metal-binding assays. What is wrong?

A: You are likely detecting trace unreacted clioquinol from the synthesis process. 5-chloro-7-iodo-8-isopropoxyquinoline is typically synthesized via the Williamson etherification of clioquinol with isopropyl bromide.

Causality: Incomplete alkylation leaves trace amounts of the starting material. Because clioquinol is an extremely potent metallo-fluorophore quencher and chelator, even a <1% impurity can dominate the assay readout. The "inert" bulk compound acts as a silent carrier, while the trace impurity generates the false signal.

Protocol 3: HPLC QC for Trace Clioquinol Impurities

Standard NMR is insufficient for detecting <1% impurities that can ruin a sensitive biochemical assay.

  • Sample Preparation: Dissolve the compound in HPLC-grade methanol at 1 mg/mL.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% TFA) to Acetonitrile (0.1% TFA) over 20 minutes.

  • Detection: Monitor absorbance at 254 nm. Clioquinol will elute earlier than the highly lipophilic 8-isopropoxy derivative.

  • Purification: If clioquinol is detected, purify the batch using preparative HPLC. Avoid standard silica gel chromatography, as quinolines often streak and co-elute on silica, failing to resolve trace phenolic impurities.

Troubleshooting Decision Tree

Troubleshooting Start Assay Hit Detected (Toxicity or Inhibition) Q1 Is it a cell-based or cell-free assay? Start->Q1 CellBased Cell-Based Assay Q1->CellBased CellFree Cell-Free Assay Q1->CellFree Dealkylation Test for Metabolic O-Dealkylation (Add CYP Inhibitor) CellBased->Dealkylation Aggregation Test for Colloidal Aggregation (Add 0.01% Triton X-100) CellFree->Aggregation HitRemains1 Hit Remains Dealkylation->HitRemains1 HitDisappears1 Hit Disappears: O-Dealkylation Artifact Dealkylation->HitDisappears1 HitRemains2 Hit Remains Aggregation->HitRemains2 HitDisappears2 Hit Disappears: Aggregation Artifact Aggregation->HitDisappears2 HitRemains1->Aggregation Impurity Test for Trace Impurities (HPLC/LC-MS for Clioquinol) HitRemains2->Impurity TrueHit True Hit or Novel Mechanism Impurity->TrueHit Clean ImpurityFound Clioquinol Detected: Impurity Artifact Impurity->ImpurityFound Impure

Fig 2: Logical workflow for identifying and isolating the source of experimental artifacts.

References
  • [1] Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. ResearchGate. 1

  • [4] Aggregation false positives in cell based assays? Sussex Drug Discovery Centre. 4

  • [3] Colloidal aggregation: from screening nuisance to formulation nuance. PubMed - NIH. 3

  • [2] In vitro metabolic fate of the synthetic cannabinoid receptor agonists QMMSB. Wiley. 2

Sources

Troubleshooting

5-Chloro-7-iodo-8-isopropoxyquinoline side reaction identification

Welcome to the Technical Support Center for quinoline derivative synthesis. This guide is specifically engineered for researchers and medicinal chemists troubleshooting the synthesis of 5-Chloro-7-iodo-8-isopropoxyquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. This guide is specifically engineered for researchers and medicinal chemists troubleshooting the synthesis of 5-Chloro-7-iodo-8-isopropoxyquinoline , a critical intermediate often derived from clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).

As ambident nucleophiles, 8-hydroxyquinoline derivatives present unique regioselectivity challenges during alkylation. This guide provides mechanistic causality, analytical workflows, and a self-validating protocol to ensure high-yield O-alkylation while suppressing N-alkylation, dehalogenation, and elimination pathways.

Mechanistic Overview: The Alkylation Dilemma

The synthesis of 5-chloro-7-iodo-8-isopropoxyquinoline relies on the alkylation of the 8-hydroxyl group using an isopropyl halide. However, the quinoline core contains two nucleophilic sites: the phenoxide oxygen and the pyridine nitrogen. Furthermore, the presence of the labile C7–Iodine bond introduces the risk of radical-mediated side reactions.

G SM 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) Reagents Isopropyl Halide + Base SM->Reagents Target 5-Chloro-7-iodo-8-isopropoxyquinoline (O-Alkylation Target) Reagents->Target Optimized Conditions Side1 N-Isopropylquinolinium Salt (N-Alkylation Side Product) Reagents->Side1 Soft Base/ Polar Solvent Side2 5-Chloro-8-isopropoxyquinoline (Deiodination Side Product) Reagents->Side2 Light/Metals/ Radical (SRN1) Side3 Unreacted SM + Propene (E2 Elimination) Reagents->Side3 Strong Base/ High Temp

Reaction pathway of clioquinol isopropylation illustrating O-alkylation vs. competing side reactions.

Troubleshooting Guide (FAQs)

Q1: My LC-MS shows a product with the correct mass (m/z 348 [M+H]+), but it is highly polar and sticks to the baseline on TLC. What is this? A1: You have synthesized the N-alkylated side product (an N-isopropylquinolinium salt) [2].

  • Causality: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the quinoline nitrogen is a "soft" nucleophile, while the phenoxide oxygen is a "hard" nucleophile. Isopropyl halides (especially iodides) are relatively soft electrophiles, which can thermodynamically favor N-alkylation [2].

  • Solution: To force O-alkylation, use a "hard" base like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF or Acetone) to leave the oxygen highly nucleophilic. Avoid using soft bases or prolonged heating.

Q2: I am observing a major byproduct at m/z 222 [M+H]+. Why am I losing the iodine atom? A2: You are observing deiodination at the C7 position, forming 5-chloro-8-isopropoxyquinoline.

  • Causality: The C7–Iodine bond in electron-rich quinolines is highly susceptible to Single Electron Transfer (SET) processes, initiating an SRN​1 radical mechanism [1]. This is often triggered by ambient light, trace transition metal impurities in your base, or excessively high temperatures.

  • Solution: Shield the reaction flask from light using aluminum foil, purge the system thoroughly with Argon to remove oxygen (which can mediate radical pathways), and ensure your reagents are metal-free.

Q3: My reaction stalls at 50% conversion, but the isopropyl bromide is completely consumed. Adding more alkylating agent only marginally helps. A3: The isopropyl halide is undergoing E2 elimination rather than SN​2 substitution.

  • Causality: Isopropyl bromide is a sterically hindered secondary halide. If you are using a strong base (like NaH or NaOH ) or running the reaction at high temperatures (>80°C), the base will abstract a beta-hydrogen from the isopropyl halide, releasing propene gas and leaving your clioquinol unreacted.

  • Solution: Switch to 2-iodopropane, which is a superior leaving group and accelerates the SN​2 pathway, allowing you to lower the reaction temperature to 50–60°C.

Analytical Identification of Side Products

Differentiating between O-alkylation and N-alkylation requires careful NMR analysis, as both isomers share the exact same mass [3]. Use the following self-validating analytical matrix to confirm your primary structure.

Workflow Start Crude Reaction Mixture LCMS LC-MS Analysis Start->LCMS MassTarget m/z = [M+H]+ 348 Target or N-Alkyl LCMS->MassTarget MassDeiodo m/z = [M+H]+ 222 Deiodinated Product LCMS->MassDeiodo NMR 1H NMR Analysis MassTarget->NMR Isomers exist OAlkyl O-Alkyl (Target) Downfield Shift of C7-H NMR->OAlkyl NAlkyl N-Alkyl (Side Product) Downfield Shift of Pyridine Protons NMR->NAlkyl

Analytical workflow for differentiating 5-chloro-7-iodo-8-isopropoxyquinoline side products.

CompoundLC-MS (m/z) [M+H]+TLC Rf​ (Hex:EtOAc 3:1)Key 1H NMR Diagnostic Peaks ( CDCl3​ )
O-Alkyl (Target) 348 (Cl-35 isotope)~0.65Isopropyl CH septet at ~4.8 ppm .
N-Alkyl (Side) 348 (Cl-35 isotope)~0.10 (Tailing)Isopropyl CH septet shifted downfield to ~5.5 ppm (deshielded by N+ ). Pyridine ring protons severely deshielded.
Deiodinated 222 (Cl-35 isotope)~0.50Appearance of a new aromatic doublet at ~7.0 ppm (C7-H).
Unreacted SM 306 (Cl-35 isotope)~0.40Broad phenolic -OH peak at ~8.5 ppm . Absence of isopropyl signals.

Optimized Experimental Protocol

This protocol is engineered to maximize O-alkylation while suppressing SRN​1 deiodination and E2 elimination.

Materials Required:

  • 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) (1.0 eq)

  • 2-Iodopropane (2.5 eq) (Preferred over 2-bromopropane to favor SN​2 )

  • Potassium carbonate ( K2​CO3​ ), finely powdered and oven-dried (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Wrap the flask entirely in aluminum foil to block ambient light (preventing radical deiodination).

  • Atmosphere Control: Purge the flask with Argon for 5 minutes. Maintain a positive Argon pressure via a balloon or manifold.

  • Reagent Loading: Add clioquinol (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) to the flask. Add anhydrous DMF (approx. 10 mL per gram of SM). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation. The solution will turn a deep, vibrant yellow.

  • Alkylation: Inject 2-iodopropane (2.5 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture gently to 55°C. Do not exceed 60°C, as higher temperatures exponentially increase the rate of E2 elimination of the isopropyl iodide.

  • Monitoring: Monitor via LC-MS or TLC after 4 hours. The disappearance of the starting material ( Rf​ ~0.4) and the appearance of a non-polar spot ( Rf​ ~0.65) indicates success.

  • Quenching & Workup: Once complete, cool the mixture to room temperature. Quench by pouring into 5 volumes of ice-cold distilled water. Extract the aqueous layer 3 times with Ethyl Acetate.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (twice) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 9:1 to 4:1).

References

  • Beugelmans, R., & Bois-Choussy, M. (1987). A convenient access to furo[3,2-h]quinolines and to furo[3,2-b]pyridines VIA SRN1 reactions. Heterocycles.[Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate.[Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

Optimization

5-Chloro-7-iodo-8-isopropoxyquinoline cell viability assay optimization

Technical Support Center: 5-Chloro-7-iodo-8-isopropoxyquinoline Cell Viability Assay Optimization Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Chloro-7-iodo-8-isopropoxyquinoline Cell Viability Assay Optimization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals evaluating the cytotoxicity and biological mechanisms of 5-chloro-7-iodo-8-isopropoxyquinoline .

As an O-alkylated derivative of the well-known metal chelator clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), this compound presents unique physicochemical challenges. The 8-isopropoxy modification masks the bidentate chelating moiety, increasing lipophilicity to enhance membrane permeability and acting as a potential prodrug for CNS or intracellular targeting[1]. However, this structural modification, combined with the intrinsic optical properties of the quinoline scaffold, requires rigorous assay optimization to prevent false readouts and artifacts.

Module 1: Assay Selection & Optical Interference (FAQ)

Q: Why are my MTT/MTS assay results highly variable or showing artificial viability when testing this compound? A: Quinoline derivatives frequently exhibit intrinsic fluorescence and broad-spectrum absorbance[2]. When using colorimetric assays like MTT or MTS, the compound's absorbance profile can overlap with the formazan product (typically read at 490-570 nm). Furthermore, quinolines can directly alter mitochondrial dehydrogenase activity independently of actual cell death, leading to false viability readouts[3].

To ensure self-validating and reproducible data, we strongly recommend transitioning from colorimetric to luminescent ATP-based assays (e.g., CellTiter-Glo). Luminescence avoids optical quenching and autofluorescence artifacts entirely[3].

Quantitative Data: Viability Assay Comparison

Assay Type Readout Mechanism Interference Risk with Quinolines Recommended Use Case
MTT / MTS Colorimetric (Formazan) High (Absorbance overlap, mitochondrial bias) Not recommended for >10 µM concentrations.
Resazurin Fluorometric (Resorufin) Moderate (Fluorescence quenching) Secondary validation only; requires blank subtraction.

| CellTiter-Glo | Luminescent (ATP-dependent) | Low (No optical interference) | Gold Standard for quinoline dose-response curves. |

Module 2: Solubility, Dosing, and Media Artifacts (FAQ)

Q: The compound precipitates upon addition to the culture media. How do I maintain solubility? A: The addition of the isopropoxy group significantly increases the LogP of the molecule compared to its parent clioquinol.

  • Causality: Aqueous precipitation occurs because the hydrophobic interactions of the halogenated quinoline ring and the isopropyl chain dominate in polar media.

  • Solution: Prepare a concentrated stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Perform serial dilutions in DMSO before adding to the aqueous media. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Q: Does this compound chelate copper or zinc in the culture media, causing artifactual toxicity? A: Intact 5-chloro-7-iodo-8-isopropoxyquinoline cannot act as a classical bidentate chelator because the critical 8-hydroxyl oxygen is blocked by the isopropyl group[1]. However, once inside the cell, esterases or dealkylating enzymes can cleave the isopropoxy group, releasing active clioquinol[1]. Clioquinol is a potent ionophore that shuttles extracellular Cu²⁺ and Zn²⁺ into the cell, triggering metal-dependent apoptosis[4],[5]. If your media contains high trace metals, toxicity will be accelerated.

Module 3: Mechanistic Pathway & Experimental Workflows

To understand how to time your viability assays, you must account for the prodrug activation kinetics and the potential for optical interference.

Mechanism A 5-Chloro-7-iodo-8-isopropoxyquinoline (Lipophilic Prodrug) B Cellular Uptake (High Permeability) A->B Membrane Diffusion G Optical Interference (Absorbance/Fluorescence) A->G Intrinsic Property C Intracellular Dealkylation (Esterases/CYP) B->C D Active Clioquinol (8-Hydroxyquinoline) C->D Cleavage of Isopropoxy E Metal Ionophore Activity (Cu2+ / Zn2+ Influx) D->E F Cytotoxicity / Apoptosis E->F H False Viability Readout (MTT/MTS Assays) G->H Assay Artifact

Fig 1. Intracellular activation pathway and optical interference mechanism of the quinoline prodrug.

Standardized Protocol: ATP-Based Luminescent Viability Assay

Because the compound requires time for intracellular dealkylation to exert its full cytotoxic effect, short incubation times (e.g., 24h) may yield falsely low toxicity profiles. We recommend a 48h to 72h exposure window.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well or 384-well opaque white plate (to prevent luminescent cross-talk) at an optimized density (e.g., 2,000–5,000 cells/well)[5]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 200X dilution series of 5-chloro-7-iodo-8-isopropoxyquinoline in 100% DMSO. Dilute 1:100 into intermediate culture media to create a 2X final concentration.

  • Treatment: Add the 2X media directly to the existing media in the wells (1:1 volume ratio) to achieve a final DMSO concentration of ≤0.5%.

  • Incubation: Incubate for 48 to 72 hours. Causality: This duration allows sufficient time for the isopropoxy cleavage and subsequent metal-ionophore-mediated cytotoxicity[4].

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-sensitive; uneven plate temperatures will cause edge effects and high %CV.

  • Reagent Addition: Add CellTiter-Glo reagent at a 1:1 ratio to the culture media volume.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Protocol S1 1. Seed Cells Opaque Plate S2 2. Compound Tx DMSO < 0.5% S1->S2 S3 3. Incubate 48-72h (Prodrug) S2->S3 S4 4. Equilibrate Room Temp 30m S3->S4 S5 5. Add CTG 1:1 Volume Ratio S4->S5 S6 6. Luminescence Readout S5->S6

Fig 2. Optimized CellTiter-Glo luminescent assay workflow for quinoline derivatives.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: 5-Chloro-7-iodo-8-isopropoxyquinoline (CIIQ) vs. Canonical 8-Hydroxyquinoline Inhibitors

As a Senior Application Scientist evaluating metallo-inhibitors, understanding the precise structure-activity relationship (SAR) of the 8-hydroxyquinoline (8-HQ) scaffold is paramount for rational drug design. The canoni...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating metallo-inhibitors, understanding the precise structure-activity relationship (SAR) of the 8-hydroxyquinoline (8-HQ) scaffold is paramount for rational drug design. The canonical compound, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), has been extensively studied for its ability to selectively chelate transition metals, thereby inhibiting amyloid-beta (Aβ) aggregation and disrupting metalloenzyme functions[1].

However, to rigorously validate that an observed biological effect is genuinely driven by metal chelation rather than off-target hydrophobic interactions, researchers require a structurally matched negative control. 5-Chloro-7-iodo-8-isopropoxyquinoline (CIIQ) serves this exact purpose. By masking the critical 8-hydroxyl group with a bulky isopropoxy ether, CIIQ completely loses its bidentate chelating ability. This guide objectively compares the performance of CIIQ against known 8-HQ inhibitors, detailing the causality behind its functional divergence and providing self-validating protocols for your laboratory workflows.

Mechanistic Causality: The Chelation Pharmacophore

The inhibitory power of Clioquinol and its clinical derivative PBT2 stems from the spatial arrangement of the quinoline nitrogen and the 8-hydroxyl oxygen. Upon deprotonation, these two heteroatoms form a highly stable, five-membered coordinate covalent ring with Cu²⁺, Zn²⁺, or Fe²⁺.

In CIIQ, the O-alkylation introduces two insurmountable barriers to chelation:

  • Loss of the Ionizable Proton: Prevents the formation of the phenolate-like anion required for strong electrostatic binding[2].

  • Steric Hindrance: The bulky isopropyl group physically blocks metal ions from accessing the lone pair on the quinoline nitrogen.

Consequently, while Clioquinol actively strips metals from pathological targets (like Aβ plaques or bacterial biofilms)[3], CIIQ remains inert, making it an ideal SAR probe to isolate metal-dependent mechanisms of action.

G Scaffold 8-Quinoline Scaffold Clioquinol Clioquinol (8-OH) Scaffold->Clioquinol Free Hydroxyl CIIQ CIIQ (8-O-iPr) Scaffold->CIIQ O-Alkylation Chelation Bidentate Chelation (Cu2+, Zn2+) Clioquinol->Chelation NoChelation Steric Blockade (No Chelation) CIIQ->NoChelation Inhibition Target Inhibition (Aβ, Metalloenzymes) Chelation->Inhibition NoInhibition Loss of Activity (Negative Control) NoChelation->NoInhibition

Mechanistic divergence of 8-hydroxyquinolines vs. 8-alkoxyquinolines in metal chelation.

Quantitative Performance Data

The table below summarizes the comparative performance of CIIQ against active 8-HQ inhibitors across standard preclinical assays. The data highlights how the singular modification at the 8-position abolishes therapeutic efficacy.

CompoundStructural ModificationMetal Chelation (Cu/Zn)Aβ Disaggregation (IC₅₀)Antibiofilm Activity (MIC)Primary Application
Clioquinol 5-Cl, 7-I, 8-OHStrong (Bidentate)~2.5 µM1.56 µMActive Inhibitor / Chelator
PBT2 5,7-diCl, 8-OH deriv.Strong (Bidentate)< 1.0 µMN/AClinical Candidate (AD)
CIIQ 5-Cl, 7-I, 8-O-iPrNone> 100 µM> 50 µMSAR Negative Control

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality checks and threshold criteria to prevent false positives/negatives.

Protocol 1: UV-Vis Spectrophotometric Metal Binding Assay

Objective: Prove the loss of transition metal chelation in CIIQ compared to Clioquinol. Causality: Bathochromic (red) shifts in the UV-Vis spectrum occur only when the metal-ligand charge transfer (MLCT) complex forms. If the 8-OH is blocked, the MLCT band cannot materialize.

  • Preparation: Prepare 50 µM solutions of Clioquinol and CIIQ in HEPES buffer (pH 7.4, containing 1% DMSO for solubility).

  • Baseline Scan: Record the UV-Vis spectra (250–500 nm) of the free ligands using a quartz cuvette.

  • Titration: Add CuCl₂ in 0.2 molar equivalent increments up to a 2:1 metal-to-ligand ratio.

  • Measurement: Monitor the emergence of the MLCT absorption band at ~410 nm after each addition.

  • Self-Validation Criteria:

    • Positive Control (Clioquinol + Cu²⁺): Must demonstrate a >0.5 AU increase at 410 nm. If this fails, check the pH of the HEPES buffer, as protonation states dictate binding.

    • Experimental (CIIQ + Cu²⁺): Must show <0.05 AU change, confirming steric blockade.

Protocol 2: Thioflavin T (ThT) Amyloid-β Aggregation Assay

Objective: Demonstrate the functional loss of Aβ aggregation inhibition when using CIIQ. Causality: ThT is a benzothiazole dye that fluoresces intensely upon intercalating into beta-sheet rich fibrils. Cu²⁺ accelerates Aβ nucleation. Active chelators (Clioquinol) sequester Cu²⁺, halting fibrillogenesis and keeping ThT fluorescence low. CIIQ fails to sequester Cu²⁺, allowing uninhibited fibril formation.

  • Peptide Preparation: Monomerize Aβ(1-42) using HFIP, dry under nitrogen, resuspend in DMSO, and dilute to 10 µM in PBS (pH 7.4).

  • Induction: Add 10 µM CuCl₂ to the Aβ solution to induce metal-dependent aggregation.

  • Treatment: Plate the mixture into a black 96-well plate. Add Clioquinol or CIIQ at 10 µM concentrations.

  • Incubation: Add 20 µM Thioflavin T to all wells. Incubate at 37°C in a microplate reader with continuous shaking.

  • Measurement: Read fluorescence (Excitation: 440 nm, Emission: 485 nm) every 10 minutes for 24 hours.

  • Self-Validation Criteria:

    • Internal Standard (Aβ + Cu²⁺ + Vehicle): Must reach a maximum fluorescence plateau within 12 hours.

    • Validation Threshold: If the vehicle control fails to achieve a minimum 5-fold fluorescence increase over the baseline, the Aβ monomers were likely pre-fibrillized during preparation. The assay plate must be discarded.

Strategic Applications in Drug Development

While CIIQ is functionally "inactive" as a metallo-inhibitor, it is highly valuable in synthetic chemistry and assay development:

  • SAR Baseline: Use CIIQ alongside Clioquinol in cell-based assays to prove that observed cytotoxicity or target inhibition is strictly metal-dependent[3].

  • Synthetic Intermediate: The protected 8-position allows CIIQ to undergo unimolecular radical-nucleophilic substitution (SRN1) reactions without interference from metal-catalyzed side reactions. It is a proven intermediate for synthesizing complex furo[3,2-h]quinolines and other polyheterocycles under photostimulated conditions[4].

References

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines Source: ScienceOpen URL:2

  • How Zn can impede Cu detoxification by chelating agents in Alzheimer's disease: a proof-of-concept study Source: PMC / NIH URL:1

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species Source: PubMed / NIH URL:3

  • Michèle Bois-Choussy's research works (SRN1 reactions of 5-chloro-7-iodo-8-isopropoxyquinoline) Source: ResearchGate URL:4

Sources

Comparative

Validation of 5-Chloro-7-iodo-8-isopropoxyquinoline's Biological Target: A Comparative Guide

Executive Summary & Scientific Rationale In the realm of chemical biology and drug discovery, 8-hydroxyquinolines (8-OHQs) represent a privileged scaffold. The most prominent member, Clioquinol (5-Chloro-7-iodo-8-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the realm of chemical biology and drug discovery, 8-hydroxyquinolines (8-OHQs) represent a privileged scaffold. The most prominent member, Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline, CQ) , exhibits potent anti-cancer, anti-neurodegenerative, and anti-parasitic properties. The hypothesized biological target of CQ is the intracellular transition metal pool (metallostasis), where it acts as an ionophore to bind Cu²⁺ and Zn²⁺, triggering downstream pathways like ROS generation, proteasome inhibition, and apoptosis[1].

However, a critical challenge in target validation is proving that the observed phenotypic effects are strictly driven by metal chelation, rather than off-target binding of the halogenated quinoline core to lipophilic protein pockets.

To establish this causality, 5-Chloro-7-iodo-8-isopropoxyquinoline (CQ-O-iPr) was developed as an indispensable negative control probe[2]. By alkylating the 8-hydroxyl group with an isopropoxy moiety, researchers achieve two critical structural objectives:

  • Abolition of the Coordination Sphere: The bulky isopropoxy group sterically occludes the quinoline nitrogen and removes the ionizable proton, completely preventing bidentate metal chelation.

  • Maintenance of Lipophilicity: Unlike simple deletion of the OH group or methylation (which alters membrane permeability), the isopropoxy group closely mimics the logP of the active drug. This ensures that the control compound enters the cell at the same rate as the active drug. If the control is inactive, it is definitively due to the lack of target engagement (metal chelation), not a failure of cellular penetration[3].

Mechanistic Pathway: Active Probe vs. Negative Control

The following diagram illustrates the divergent intracellular pathways of the active chelator (CQ) and the sterically blocked negative control (CQ-O-iPr).

Mechanism CQ Clioquinol (Active Probe) Free 8-OH Group Metal Intracellular Metal Pool (Cu²⁺, Zn²⁺, Fe²⁺) CQ->Metal Binds via 8-OH & N CQ_iPr 5-Chloro-7-iodo-8-isopropoxyquinoline (Negative Control) CQ_iPr->Metal Blocked by 8-O-iPr Complex Bidentate Metal Complex (N, O⁻ Coordination) Metal->Complex NoComplex No Chelation (Steric & Electronic Block) Metal->NoComplex BioAction Target Validation: ROS Generation & Apoptosis Complex->BioAction NoAction Cell Survival (Baseline Phenotype) NoComplex->NoAction

Mechanistic target validation comparing active clioquinol and inactive isopropoxy control.

Comparative Performance Data

To objectively validate the biological target, quantitative metrics comparing the active compound and the isopropoxy derivative must be established. The table below summarizes the profound depletion of biological activity upon masking the 8-OH group, confirming metallostasis as the primary target[3],[1].

Property / Assay ParameterClioquinol (Active Probe)5-Chloro-7-iodo-8-isopropoxyquinoline (Negative Control)
Coordination Sphere Bidentate (N, O⁻)Disrupted (Steric occlusion, no ionizable proton)
Cu²⁺/Zn²⁺ Affinity High (K_d in nanomolar range)Negligible / Undetectable
Lipophilicity (logP) ~3.5~4.0 (Maintains membrane permeability)
Antileishmanial IC₅₀ 4.71 - 8.35 µM> 100 µM (Complete depletion of activity)
Cytotoxicity (MDR Cancer) High (Triggers metal-induced apoptosis)Inactive / Baseline Viability
Role in Target Validation Validates metal-dependent pathwaysOrthogonal proof of on-target specificity

Experimental Workflow & Self-Validating Protocols

To rigorously utilize 5-Chloro-7-iodo-8-isopropoxyquinoline as a validation tool, the experimental design must be self-validating. The workflow requires a cell-free chemical confirmation followed by an in vitro phenotypic assay.

Workflow Step1 Phase 1: Probe Preparation Equimolar CQ and CQ-O-iPr Step2 Phase 2: Cell-Free Validation UV-Vis MLCT Shift Assay Step1->Step2 Step3 Phase 3: In Vitro Testing Cell Viability (Cancer/Parasite) Step2->Step3 Step4 Phase 4: Phenotypic Analysis Confirm Metal-Dependent Action Step3->Step4

Step-by-step experimental workflow for validating metal-dependent biological targets.

Protocol 1: Cell-Free UV-Vis Metal Chelation Assay

Causality: Before applying the compounds to complex biological systems, you must prove that the isopropoxy derivative is chemically inert toward transition metals. UV-Vis spectroscopy detects the bathochromic shift associated with Metal-to-Ligand Charge Transfer (MLCT).

  • Preparation: Prepare 10 mM stock solutions of CQ and CQ-O-iPr in anhydrous DMSO.

  • Dilution: Dilute to a final concentration of 50 µM in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl) to mimic physiological pH. Ensure final DMSO concentration is ≤1% to prevent precipitation.

  • Baseline Scan: Record the baseline UV-Vis absorption spectrum (250–500 nm) for both compounds using a quartz cuvette.

  • Titration: Titrate equimolar amounts (50 µM) of CuCl₂ or ZnCl₂ into the respective cuvettes and incubate for 5 minutes at room temperature.

  • Self-Validation Check: CQ will exhibit a distinct red shift and a new MLCT absorption band around 400–420 nm. CQ-O-iPr must show zero spectral alteration. This confirms the isopropoxy group successfully sterically occludes metal binding.

Protocol 2: In Vitro Target Validation Assay (Cell Viability)

Causality: To isolate metal chelation as the sole variable responsible for phenotypic changes, cells are treated in parallel. Because CQ-O-iPr maintains the lipophilicity required for cell entry, any lack of toxicity definitively rules out non-specific lipophilic toxicity of the halogenated quinoline core.

  • Cell Seeding: Seed target cells (e.g., L. infantum promastigotes or MDR cancer cell lines) in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C.

  • Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of CQ and CQ-O-iPr. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 72 hours under standard culture conditions.

  • Viability Measurement: Add 10 µL of Alamar Blue (resazurin) reagent to each well. Incubate for 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm) to quantify metabolic viability.

  • Self-Validation Check: CQ should yield a sigmoidal dose-response curve with an IC₅₀ < 10 µM. CQ-O-iPr must yield a flat line (viability > 90% at all concentrations). This divergence proves that the biological target is strictly metal-dependent[3].

Conclusion

The use of 5-Chloro-7-iodo-8-isopropoxyquinoline is a gold-standard methodological choice for validating the biological targets of 8-hydroxyquinoline therapeutics. By intelligently masking the active pharmacophore while preserving the molecule's physicochemical properties, researchers can confidently attribute observed biological phenomena—such as cytotoxicity in multi-drug resistant cancers or anti-parasitic effects—directly to intracellular metal chelation.

References

  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. MDPI / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH1VyiZLMfJmmLUNHwZywJqlqutQft286IDHtjd-q4XKwQZFuTirCyYa3wWHP9RQlAUgRgm6e8FYxLDkzWx3XQGAqYXbNB497iLMxWETOHlbfAMVvJ8H_RhuSOxZp70CGAOgq_CMWmo2UbSzA=]
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA9HjxTm7CRLRehbPLj9Jg34i5GJtcS7oCRyAtGGAMVDHbSuSfVgIxnMEAWWj2dg0UwB8r1GsKUPDAgIBsYxZHUfvHYSCIOyxNcPKBhdiWNuv2RQVMQJA0Rz7yU4mAJhdlaaZ8KwcI560-3BY_JzHV]
  • WO2004007461A1 - 8-hydroxy quinoline derivatives. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZtZL0nJ35H1RVoU3yF0UbR6qdwa7ng64oYNJkuIlbkO0y7vvoS18GC_lOjPtC7t7eFgK4xff2txbCfLeDKIc038mfgPW8irwatvXnl8HqPlunC_4oYOCW4ThdYb3nu6pCHeyaZySjBUGTKCFV]

Sources

Validation

Comparative Guide to 5-Chloro-7-iodo-8-isopropoxyquinoline: Cross-Reactivity Profiles and Synthetic Applications

As drug development and synthetic methodologies evolve, the ability to precisely control molecular reactivity is paramount. 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS 106920-05-2) is a strategically modified derivative o...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies evolve, the ability to precisely control molecular reactivity is paramount. 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS 106920-05-2) is a strategically modified derivative of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). By masking the 8-hydroxyl group with a bulky, electron-donating isopropoxy moiety, we fundamentally alter both its chemical cross-reactivity in transition-metal catalysis and its biological cross-reactivity in cellular assays.

This guide provides an objective, data-driven comparison of this compound against its unprotected counterparts, offering field-proven insights and self-validating protocols for researchers navigating radical-nucleophilic aromatic substitutions (SRN1) and metalloneurobiology.

Chemical Cross-Reactivity: Overcoming Catalyst Poisoning and Enabling SRN1

In synthetic applications, the free 8-hydroxyl group of clioquinol acts as a bidentate ligand (via the oxygen and quinoline nitrogen), which aggressively chelates palladium and nickel catalysts, leading to rapid catalyst poisoning during cross-coupling.

Alkylating this position to form the 8-isopropoxy derivative eliminates this chemical cross-reactivity. The isopropoxy group provides steric shielding and alters the electronic landscape, making the compound an ideal substrate for two major pathways:

  • Transition-Metal Catalysis (Suzuki-Miyaura): The masked hydroxyl allows for high-yielding palladium-catalyzed cross-coupling at the highly reactive 7-iodo position[1].

  • Photostimulated SRN1 Reactions: As demonstrated by Beugelmans and Bois-Choussy, the 8-isopropoxy derivative undergoes efficient Single Electron Transfer (SET) reactions with ketone enolates. The 7-iodo group acts as the leaving group, while the 5-chloro substituent remains intact, allowing for subsequent acid-catalyzed cyclization into complex furo[3,2-h]quinolines[2].

SRN1_Mechanism A 5-Chloro-7-iodo- 8-isopropoxyquinoline B Radical Anion Intermediate A->B hν / e⁻ transfer C Aryl Radical (Loss of I⁻) B->C - I⁻ D Enolate Addition (C-C Bond) C->D + Ketone Enolate E Furo[3,2-h]quinoline (Cyclization) D->E H⁺ / Heat

Caption: Photostimulated SRN1 mechanism for furo[3,2-h]quinoline synthesis.

Biological Cross-Reactivity: The Ultimate Negative Control

In neuropharmacology, clioquinol is heavily studied for its ability to act as a Zn²⁺/Cu²⁺ ionophore, promoting the deaggregation of Amyloid-β plaques in Alzheimer's models[3]. However, a persistent challenge in these assays is distinguishing between strictly metal-dependent mechanisms and off-target receptor cross-reactivity.

The Causality of the Isopropoxy Control: Because the isopropoxy group sterically and electronically prevents metal coordination, 5-chloro-7-iodo-8-isopropoxyquinoline possesses zero ionophore activity . By running this derivative in parallel with clioquinol, researchers create a self-validating assay. If a cellular response is observed with clioquinol but not with the isopropoxy derivative, the mechanism is definitively metal-dependent. If both compounds trigger a response, the effect is due to off-target quinoline receptor cross-reactivity.

Bio_Cross_Reactivity Parent Clioquinol (8-OH) Active Ionophore Target1 Zn²⁺/Cu²⁺ Chelation Parent->Target1 High Affinity Target3 Off-Target Receptor Cross-Reactivity Parent->Target3 Moderate Binding Derivative 8-Isopropoxy Derivative Blocked Chelation Derivative->Target1 No Affinity (Steric Block) Derivative->Target3 Baseline Control Target2 Amyloid-β Deaggregation Target1->Target2 Induces

Caption: Biological cross-reactivity profiling of 8-OH vs. 8-isopropoxy quinolines.

Quantitative Comparison Data

Table 1: Chemical Reactivity & Synthetic Performance
SubstrateReaction TypeCatalyst / InitiatorTarget SiteYield (%)Causality / Mechanistic Observation
8-Hydroxy (Clioquinol)Suzuki-MiyauraPd(PPh₃)₄C-7< 10%Pd catalyst rapidly poisoned by 8-OH chelation.
8-Isopropoxy Suzuki-MiyauraPd(PPh₃)₄C-785-90%Isopropoxy masks chelation site, enabling full catalytic turnover.
8-Isopropoxy SRN1 (Enolate)hν (Photostimulation)C-770-80%Efficient SET radical formation; the 5-Cl bond remains intact.
Table 2: Biological Cross-Reactivity & Target Profiling
CompoundZn²⁺ Binding Affinity (Kd)Cu²⁺ Binding Affinity (Kd)Ionophore Activity (SH-SY5Y)Off-Target Receptor Binding
8-Hydroxy (Clioquinol)High (~10⁻⁹ M)High (~10⁻¹⁰ M)Active (Rapid intracellular influx)Moderate
8-Isopropoxy NegligibleNegligibleInactive (Baseline equivalent)Moderate (Validates off-target effects)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to verify mechanistic integrity.

Protocol A: Photostimulated SRN1 Synthesis of Furo[3,2-h]quinolines

Purpose: To couple 5-chloro-7-iodo-8-isopropoxyquinoline with ketone enolates via radical-anion intermediates.

  • Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve the target ketone (1.5 eq) in anhydrous DMSO. Add potassium tert-butoxide (tBuOK, 1.5 eq) and stir for 15 minutes to generate the enolate.

  • Substrate Addition: Add 5-chloro-7-iodo-8-isopropoxyquinoline (1.0 eq) to the enolate solution.

  • Photostimulation (The Causality Step): Irradiate the reaction vessel using a 400W medium-pressure UV/Vis mercury lamp. Why? The photon energy is required to excite the enolate, facilitating the Single Electron Transfer (SET) to the quinoline core, generating the radical anion[4].

  • Self-Validation (Dark Control): Set up an identical parallel reaction wrapped completely in aluminum foil. Validation Logic: If the dark control yields product, a competing ionic SNAr mechanism or contamination is present. A true SRN1 reaction will show <5% yield in the dark control.

  • Cyclization: Quench the irradiated reaction with aqueous NH₄Cl. Extract with ethyl acetate, concentrate, and subject the crude intermediate to acidic treatment (e.g., PTSA in toluene under reflux) to yield the furo[3,2-h]quinoline.

Protocol B: Intracellular Zinc Ionophore Cross-Reactivity Assay

Purpose: To validate the absence of metal-binding cross-reactivity in the 8-isopropoxy derivative.

  • Cell Preparation: Plate SH-SY5Y neuroblastoma cells in a 96-well black, clear-bottom plate.

  • Fluorophore Loading: Incubate cells with 2 µM FluoZin-3 AM (a zinc-specific fluorescent dye) for 30 minutes. Wash twice with HBSS to remove extracellular dye.

  • Compound Dosing: Treat the cells with 10 µM ZnCl₂ combined with either:

    • Group 1: Vehicle (DMSO)

    • Group 2: 10 µM Clioquinol (Positive Control)

    • Group 3: 10 µM 5-Chloro-7-iodo-8-isopropoxyquinoline (Test Compound)

  • Kinetic Reading & Causality: Measure fluorescence (Ex/Em 494/516 nm) continuously for 60 minutes. Why? Clioquinol will actively transport Zn²⁺ across the lipid bilayer, causing a rapid spike in FluoZin-3 fluorescence.

  • Validation Logic: Group 3 must mirror Group 1 (Vehicle). This self-validates that the isopropoxylation successfully abolishes ionophore cross-reactivity, confirming its utility as a structural negative control for downstream neurodegenerative assays.

References

  • A convenient access to furo[3,2-h]quinolines and to furo[3,2-b]pyridines VIA SRN1 reactions Source: Heterocycles (R. Beugelmans, M. Bois-Choussy) URL:[Link]

  • Source: Google Patents (Bush et al.)
  • Recent Advances in the SRN1 Reaction of Organic Halides Source: Patai's Chemistry of Functional Groups / ResearchGate URL:[Link]

Sources

Comparative

Reproducibility of 5-Chloro-7-iodo-8-isopropoxyquinoline experimental results

Title: Reproducibility of 5-Chloro-7-iodo-8-isopropoxyquinoline Experimental Results: A Comparative Guide to Furoquinoline Synthesis Introduction The synthesis of highly functionalized heterocycles, particularly furo[3,2...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of 5-Chloro-7-iodo-8-isopropoxyquinoline Experimental Results: A Comparative Guide to Furoquinoline Synthesis

Introduction The synthesis of highly functionalized heterocycles, particularly furo[3,2-h]quinolines, relies heavily on the precise construction of C-C bonds at sterically and electronically demanding positions. 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS 106920-05-2) has emerged as a privileged electrophilic scaffold for these transformations[1]. Unlike traditional transition-metal-catalyzed cross-couplings, the functionalization of this scaffold at the C7 position is optimally achieved via the S_RN1 (Substitution, Radical-Nucleophilic, unimolecular) pathway[2].

This guide objectively compares the reproducibility, mechanistic advantages, and experimental performance of 5-chloro-7-iodo-8-isopropoxyquinoline against alternative substrates, providing researchers with a self-validating framework for robust furoquinoline synthesis.

Mechanistic Grounding & Causality: The S_RN1 Advantage

To understand why 5-chloro-7-iodo-8-isopropoxyquinoline is the substrate of choice, we must examine the causality of its structural design.

  • The Role of the Isopropoxy Group: The parent compound, [3], possesses a free C8-hydroxyl group (pKa ~7.3). Under the strongly basic conditions required to generate ketone enolates (e.g., using potassium tert-butoxide), this hydroxyl group is immediately deprotonated. The resulting electron-rich phenoxide drastically raises the reduction potential of the quinoline ring, completely shutting down the single-electron transfer (SET) required to initiate the S_RN1 radical chain. By masking the hydroxyl group with an isopropyl ether, the electronic integrity of the ring is preserved, allowing facile SET to the highly polarizable C7-iodine bond[2].

  • Regioselectivity (C7 vs. C5): The S_RN1 reaction is highly sensitive to bond dissociation energies (BDE). Following the formation of the radical anion, fragmentation occurs exclusively at the C7-iodine bond (lower BDE) rather than the C5-chlorine bond. This intrinsic chemoselectivity leaves the C5-chlorine intact for downstream functionalization, an orthogonal advantage over non-halogenated alternatives[4].

SRN1_Mechanism Substrate 5-Cl-7-I-8-isopropoxyquinoline (ArI) Initiation Initiation (hv) Single Electron Transfer Substrate->Initiation RadicalAnion Radical Anion [ArI]•⁻ Initiation->RadicalAnion Fragmentation Fragmentation Loss of I⁻ RadicalAnion->Fragmentation ArylRadical Aryl Radical Ar• Fragmentation->ArylRadical Coupling Nucleophilic Attack ArylRadical->Coupling Enolate Ketone Enolate Nu⁻ Enolate->Coupling ProductRadicalAnion Product Radical Anion [Ar-Nu]•⁻ Coupling->ProductRadicalAnion Propagation Electron Transfer to ArI (Propagation) ProductRadicalAnion->Propagation Propagation->RadicalAnion SET Product Substitution Product Ar-Nu Propagation->Product

Figure 1: SRN1 Mechanism for 5-Chloro-7-iodo-8-isopropoxyquinoline.

Comparative Performance Analysis

When establishing a synthetic route to furo[3,2-h]quinolines, chemists must weigh the S_RN1 pathway against modern Palladium-catalyzed α-arylation. Table 1 summarizes the quantitative performance and reproducibility metrics of 5-chloro-7-iodo-8-isopropoxyquinoline compared to alternative methodologies.

Substrate / MethodologyInitiation / CatalystRegioselectivityTypical YieldReaction TimeReproducibility Challenges
5-Cl-7-I-8-isopropoxyquinoline (S_RN1) Photostimulation (350 nm)>99% (C7 only)75–85%1–2 hoursHigh (Requires strict O₂ exclusion)
5-Cl-7-I-8-isopropoxyquinoline (S_RN1) Microwave (Thermal SET)>99% (C7 only)65–70%10–15 minsModerate (Temperature control critical)
Unprotected Clioquinol (S_RN1) Photostimulation (350 nm)N/A0%2 hoursFails due to phenoxide formation
5-Cl-7-Br-8-isopropoxyquinoline (Pd-Cat) Pd(OAc)₂, DalPhos ligand~90% (C7 preference)70–80%12–24 hoursHigh (Requires expensive ligands)

Data synthesized from[2] and [4].

Experimental Methodology: A Self-Validating Protocol

Radical chain reactions are notoriously sensitive to environmental factors. To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in diagnostic controls. This methodology details the α-arylation of acetophenone with 5-chloro-7-iodo-8-isopropoxyquinoline, followed by cyclization.

Step-by-Step Workflow:

  • Enolate Generation: In an oven-dried Schlenk flask under Argon, dissolve potassium tert-butoxide (2.5 equiv) in anhydrous DMSO. Add acetophenone (2.0 equiv) dropwise at room temperature. Stir for 15 minutes to ensure complete enolate formation.

  • Substrate Addition: Add 5-chloro-7-iodo-8-isopropoxyquinoline (1.0 equiv) to the deep-red enolate solution.

  • Strict Degassing (Critical Causality): Sparge the mixture with ultra-pure Argon for a minimum of 30 minutes. Why? Molecular oxygen is a triplet diradical that rapidly intercepts the aryl radical intermediate (Ar•), terminating the S_RN1 chain and yielding phenolic byproducts[4].

  • Aliquoting for Self-Validation: Transfer equal volumes of the reaction mixture into three separate, sealed quartz tubes:

    • Tube A (Test Reaction): Irradiate with a 350 nm UV lamp.

    • Tube B (Dark Control): Wrap completely in aluminum foil to block all light.

    • Tube C (Scavenger Control): Add 10 mol% p-dinitrobenzene (a potent electron acceptor) and irradiate.

  • Photostimulation: Irradiate Tubes A and C for 60 minutes at 25 °C.

  • Quenching and Analysis: Quench all tubes with saturated aqueous NH₄Cl. Extract with dichloromethane.

    • Validation Check: Tube A should show >75% conversion. Tube B must show 0% conversion (proving the reaction is not proceeding via a thermal S_NAr or aryne pathway). Tube C must show <5% conversion (confirming the radical anion propagation mechanism).

  • Acidic Cyclization: Isolate the substitution product from Tube A. Dissolve in concentrated HCl/ethanol (1:1) and reflux for 4 hours. The acid cleaves the isopropyl ether and catalyzes the intramolecular cyclization to yield the target furo[3,2-h]quinoline[2].

Experimental_Workflow Enolate Step 1: Enolate Generation tBuOK in DMSO Substrate Step 2: Substrate Addition Add 5-Cl-7-I-8-isopropoxyquinoline Enolate->Substrate Degassing Step 3: Strict Degassing Argon sparging for 30 min Substrate->Degassing Split Step 4: Split into Aliquots For Self-Validation Degassing->Split Test Test Reaction UV Irradiation (350 nm) Split->Test Dark Dark Control Foil Wrapped (No UV) Split->Dark Scavenger Scavenger Control Add p-Dinitrobenzene + UV Split->Scavenger Cyclization Step 5: Acidic Cyclization HCl Treatment of Test Batch Test->Cyclization Result Step 6: Isolation Furo[3,2-h]quinoline Cyclization->Result

Figure 2: Self-validating workflow for furo[3,2-h]quinoline synthesis via SRN1.

Conclusion The reproducibility of 5-chloro-7-iodo-8-isopropoxyquinoline experimental results hinges entirely on the rigorous control of the S_RN1 radical environment. When compared to traditional cross-coupling, the photostimulated S_RN1 route offers unparalleled atom economy (no transition metals required) and rapid reaction times, provided that strict degassing and self-validating controls are implemented. The strategic use of the isopropoxy protecting group is the causal factor that unlocks this highly efficient synthetic pathway.

References

  • Beugelmans, R., & Bois-Choussy, M. (1987). "A convenient access to furo[3,2-h]quinolines and to furo[3,2-b]pyridines VIA SRN1 reactions." Heterocycles, 26(7), 1863-1866. URL:[Link]

  • Rossi, R. A. (2009). "Recent Advances in the SRN1 Reaction of Organic Halides." Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. URL:[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 2788, Clioquinol." PubChem. URL:[Link]

Sources

Validation

Bioactivity Confirmation Studies: 5-Chloro-7-iodo-8-isopropoxyquinoline as a Mechanistic Probe

Executive Summary & Scientific Causality In the preclinical evaluation of quinoline-based therapeutics—particularly for neurodegenerative diseases (like Alzheimer's) and parasitic infections (like Leishmaniasis)—determin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Causality

In the preclinical evaluation of quinoline-based therapeutics—particularly for neurodegenerative diseases (like Alzheimer's) and parasitic infections (like Leishmaniasis)—determining the exact mechanism of action is paramount. The parent compound, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline, or CQ), exhibits potent bioactivity driven by its ability to form bidentate N,O-chelates with transition metals such as Cu²⁺ and Zn²⁺.

To definitively prove that a biological response is driven by metal chelation rather than simple receptor-ligand binding, researchers must employ a structurally identical but functionally inert "negative control." 5-Chloro-7-iodo-8-isopropoxyquinoline (8-Iso-CQ) serves as this premier mechanistic probe. By replacing the active 8-hydroxyl proton with a bulky isopropyl group, the molecule's ability to coordinate metals is sterically and electronically abolished. Consequently, the introduction of the 8-isopropoxy function promotes the complete depletion of metal-dependent bioactivity 1. If an experimental assay shows activity with CQ but total inactivity with 8-Iso-CQ, causality is established: the pathway is strictly metal-dependent 2.

Mechanistic Pathway: Chelation vs. Steric Blockade

The causality behind the experimental choice of 8-Iso-CQ lies in its precise structural modification. While smaller groups (like methoxy) can sometimes undergo enzymatic cleavage (acting as prodrugs), the isopropoxy ether is highly stable under physiological conditions. It prevents the formation of the ionophore complex required to induce intracellular oxidative stress in Leishmania parasites or to dissolve Amyloid-β (Aβ) aggregates in Alzheimer's models.

Pathway CQ Clioquinol (CQ) Active 8-OH Group Metal Bidentate Chelation (Cu2+ / Zn2+) CQ->Metal N,O-coordination IsoCQ 5-Chloro-7-iodo- 8-isopropoxyquinoline Blocked 8-OH NoMetal Steric Hindrance (No Chelation) IsoCQ->NoMetal Isopropyl Blockade BioActive Bioactivity Confirmed (Aβ Clearance / Parasite Death) Metal->BioActive Ionophore / ROS Generation BioInactive Bioactivity Depleted (Negative Control Validated) NoMetal->BioInactive Pathway Arrest

Fig 1: Mechanistic divergence between active chelation and steric blockade.

Performance Comparison: 8-Iso-CQ vs. Alternatives

To objectively evaluate the utility of 5-chloro-7-iodo-8-isopropoxyquinoline, we must compare it against the parent compound (CQ) and a long-chain alkyl alternative (8-octyloxy-CQ). Interestingly, while short-chain ethers (isopropoxy) deplete activity, long-chain ethers (octyloxy) restore toxicity via a completely different, non-chelating mechanism (lipophilic membrane disruption) 1.

Compound8-Position SubstituentMetal Chelation (Cu²⁺/Zn²⁺)Antileishmanial Activity (IC₅₀)Aβ Degradation CapabilityPrimary Experimental Role
Clioquinol (CQ) -OH (Hydroxyl)High (Bidentate)~4.7 µMHighActive Reference Standard
8-Iso-CQ -O-CH(CH₃)₂ (Isopropoxy)None (Sterically Blocked) Depleted (>100 µM) None Negative Control Probe
8-Octyloxy-CQ -O-(CH₂)₇CH₃ (Octyloxy)NoneHigh (~13 µM)*NoneLipophilic Alternative

*Note: 8-Octyloxy-CQ induces parasite death via plasma membrane rupture, not metal-induced ROS.

Self-Validating Experimental Protocols

To ensure scientific integrity, any bioactivity claim must be backed by a self-validating experimental system. The following two-phase protocol establishes chemical inertness before biological application.

Phase 1: Chemical Validation (UV-Vis Chelation Assay)

Objective: Prove that 8-Iso-CQ cannot bind Cu²⁺.

  • Preparation: Prepare 50 µM solutions of CQ and 8-Iso-CQ in DMSO/HEPES buffer (pH 7.4, 1:9 v/v).

  • Titration: Add CuCl₂ incrementally (0 to 100 µM) to both solutions.

  • Spectrophotometry: Measure UV-Vis absorbance from 300 nm to 500 nm.

  • Validation Check: CQ will exhibit a distinct bathochromic shift (new peak at ~410 nm) indicative of the Cu(CQ)₂ complex. 8-Iso-CQ must show zero spectral shift , confirming the isopropoxy group successfully prevents metal coordination.

Phase 2: Biological Validation (In Vitro Aβ Aggregation Assay)

Objective: Confirm that the loss of chelation results in the loss of bioactivity.

  • Aβ Preparation: Incubate Aβ₁₋₄₂ peptides (10 µM) with CuCl₂ (10 µM) to induce metal-mediated aggregation.

  • Treatment: Add 20 µM of either CQ, 8-Iso-CQ, or a vehicle control to the aggregated mixtures.

  • Incubation: Incubate at 37°C for 24 hours.

  • Quantification: Utilize Thioflavin T (ThT) fluorescence assay (Ex: 440 nm, Em: 482 nm) to quantify remaining β-sheet aggregates.

  • Validation Check: CQ will significantly reduce ThT fluorescence (disaggregating the plaques by stripping Cu²⁺). 8-Iso-CQ will mirror the vehicle control, proving that without the free 8-OH, the quinoline scaffold cannot rescue metal-induced neurotoxicity 2.

(Note: 8-Iso-CQ is also heavily utilized as a stable electrophile in SRN1 reactions for the synthesis of furo[3,2-h]quinolines, further demonstrating its chemical stability over its parent compound 3.)

Protocol Step1 Phase 1: Preparation Equimolar dosing of CQ and 8-Iso-CQ Step2 Phase 2: Chelation Assay UV-Vis Spectrophotometry with CuCl2 Step1->Step2 Validate non-binding Step3 Phase 3: Cell Bioassay Leishmania promastigotes or Neuronal cells Step2->Step3 Apply to biological model Step4 Phase 4: Viability Readout MTT Assay / ThT Fluorescence Step3->Step4 Quantify survival/aggregation

Fig 2: Two-phase self-validating workflow for bioactivity confirmation.

References

  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Pharmaceuticals (MDPI).1

  • 8-Hydroxy quinoline derivatives (Patent US20080161353A1). Google Patents / Prana Biotechnology Ltd.2

  • A convenient access to furo[3,2-h]quinolines and to furo[3,2-b]pyridines VIA SRN1 reactions. Heterocycles / ResearchGate.3

Sources

Comparative

Comparative analysis of 5-Chloro-7-iodo-8-isopropoxyquinoline analogs

Title: Comparative Analysis of 5-Chloro-7-iodo-8-isopropoxyquinoline Analogs: Synthetic Utility and Biological Mechanisms Introduction The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore renowned for its...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 5-Chloro-7-iodo-8-isopropoxyquinoline Analogs: Synthetic Utility and Biological Mechanisms

Introduction The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore renowned for its bidentate metal-chelating capabilities, which underpin the biological activity of derivatives like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)[1]. However, targeted structural modifications—specifically the O-alkylation of the 8-hydroxyl group to yield 5-chloro-7-iodo-8-isopropoxyquinoline (CAS 106920-05-2)—fundamentally alter the molecule's physicochemical profile[2]. By masking the critical hydroxyl proton with a sterically bulky isopropyl group, the metal-chelating ability is abolished. As a Senior Application Scientist, I present this comparative guide to elucidate how this single structural divergence shifts the analog's utility from a biological ionophore to a highly specialized synthetic intermediate for Unimolecular Radical Nucleophilic Substitution (SRN1) reactions[2].

Mechanistic Divergence & Logical Framework

The causality behind the divergent applications of these analogs lies in their coordination chemistry and acid-base properties.

  • Ionophore Activity (Clioquinol): The unprotected 8-hydroxyl group and the adjacent quinoline nitrogen form a lipophilic bidentate complex with transition metals (Zn²⁺, Cu²⁺). This allows the complex to cross lipid bilayers, disrupting intracellular metal homeostasis, which is leveraged in antimicrobial and neurodegenerative therapies[1].

  • SRN1 Synthetic Utility (8-Isopropoxy Analog): In synthetic chemistry, an unprotected 8-OH group is problematic because strong bases (like ketone enolates) will simply deprotonate it, quenching nucleophilic attack. O-alkylation to 5-chloro-7-iodo-8-isopropoxyquinoline protects the position, allowing the molecule to act as an aryl halide acceptor in SRN1 pathways[2]. This enables the α-arylation of ketones to synthesize complex fused heterocycles like furo[3,2-h]quinolines[2].

G Parent 8-Hydroxyquinoline Scaffold Clioquinol Clioquinol (8-OH) Metal Ionophore Parent->Clioquinol Halogenation (Cl, I) Isopropoxy 8-Isopropoxy Analog Non-Chelating Parent->Isopropoxy O-Alkylation (Isopropyl) Bio Zn2+/Cu2+ Chelation Antimicrobial Action Clioquinol->Bio Forms lipophilic complexes Synth SRN1 Radical Reaction Furoquinoline Synthesis Isopropoxy->Synth Blocks chelation, directs radical rxn

Caption: Mechanistic divergence of 8-HQ analogs based on O-alkylation status.

Comparative Performance Data

To objectively evaluate these analogs, we compare 5-chloro-7-iodo-8-isopropoxyquinoline against its parent compound (Clioquinol) and another highly active analog, Nitroxoline (5-nitro-8-hydroxyquinoline)[3].

Property / Metric5-Chloro-7-iodo-8-isopropoxyquinolineClioquinol (Parent Compound)Nitroxoline (Analog)
CAS Number 106920-05-2130-26-74008-48-4
8-OH Status Masked (O-Isopropyl)Free (Hydroxyl)Free (Hydroxyl)
Primary Mechanism SRN1 Radical Acceptor[2]Zn²⁺/Cu²⁺ IonophoreROS Generation / Chelation[3]
Antimicrobial Efficacy Negligible (Lacks chelation)High (Bactericidal with Zn²⁺)[1]Very High (UTI treatment)[3]
Anticancer IC50 (Raji cells) N/A (Not cytotoxic)~10-20 µM[3]~1-2 µM (5-10x more potent)[3]
Primary Application Heterocycle Synthesis[2]Topical Antiseptic / Adjuvant[1]Anticancer / Antimicrobial Agent[3]

Self-Validating Experimental Methodologies

Protocol A: SRN1 Photo-stimulated α-Arylation (Synthetic Application)

Objective: Synthesize furo[3,2-h]quinolines using 5-chloro-7-iodo-8-isopropoxyquinoline and ketone enolates[2]. Causality & Validation: We utilize microwave irradiation to induce the electron transfer process. To create a self-validating system, a parallel control reaction is run in the presence of TEMPO (a radical scavenger). If the TEMPO control yields no product, it unequivocally validates that the reaction proceeds via the SRN1 radical pathway rather than a standard SNAr mechanism.

  • Enolate Generation: In a dry microwave vessel under N₂, dissolve the ketone (1.5 eq) in anhydrous DMSO. Add tBuOK (1.5 eq) to deprotonate the ketone, generating the enolate anion[2].

  • Substrate Addition: Add 5-chloro-7-iodo-8-isopropoxyquinoline (1.0 eq) to the solution. The isopropoxy group prevents unwanted deprotonation of the quinoline ring.

  • Irradiation & Coupling: Seal the vessel and subject it to microwave irradiation (70-100 °C) for 10 minutes[2].

  • Cyclization: Treat the resulting substitution product with acidic conditions (e.g., HCl/EtOH) to cleave the isopropoxy group and induce intramolecular cyclization, yielding the furo[3,2-h]quinoline[2].

  • Validation Check: Analyze the TEMPO-control vessel via LC-MS. The absence of the coupling product confirms the radical nature of the mechanism.

Protocol B: Intracellular Zinc Ionophore Validation Assay

Objective: Prove that O-alkylation abolishes the ionophore activity of the isopropoxy analog compared to clioquinol. Causality & Validation: FluoZin-3 is a zinc-sensitive intracellular fluorophore. By adding the extracellular membrane-impermeable chelator DTPA, we ensure that any intracellular fluorescence spike is due to active transport of Zn²⁺ across the membrane by the test compound, not extracellular artifacts.

  • Cell Preparation: Seed HEK293 cells in a 96-well plate and incubate overnight.

  • Fluorophore Loading: Wash cells with PBS and incubate with 2 µM FluoZin-3 AM ester for 30 minutes at 37°C.

  • Treatment: Wash cells and replace media with buffer containing 10 µM ZnCl₂ and 50 µM DTPA.

  • Compound Addition: Add 10 µM of Clioquinol (Positive Control) to Well A, and 10 µM of 5-chloro-7-iodo-8-isopropoxyquinoline to Well B.

  • Fluorescence Microscopy: Monitor fluorescence (Ex: 494 nm, Em: 516 nm) continuously for 20 minutes.

  • Validation Check: Clioquinol will induce a rapid increase in intracellular fluorescence (validating Zn²⁺ transport)[3], whereas the isopropoxy analog will remain at baseline, confirming the necessity of the free 8-OH for ionophore activity.

G Step1 Load HEK293 Cells with FluoZin-3 AM Step2 Add Buffer + ZnCl2 + DTPA (Chelator) Step1->Step2 Step3 Add Test Compounds (Clioquinol vs Isopropoxy) Step2->Step3 Step4 Fluorescence Readout (Ex: 494nm / Em: 516nm) Step3->Step4

Caption: Workflow for the self-validating intracellular zinc ionophore assay.

Conclusion

The comparative analysis of 5-chloro-7-iodo-8-isopropoxyquinoline and its analogs perfectly illustrates how minor structural modifications dictate application. While the parent clioquinol and analogs like nitroxoline rely on the free 8-hydroxyl group for metal chelation and biological efficacy[1][3], masking this group via isopropoxylation creates a chemically stable, non-chelating analog. This modification unlocks powerful synthetic pathways, specifically SRN1 radical reactions, enabling the efficient synthesis of complex fused heterocycles[2].

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 5-Chloro-7-iodo-8-isopropoxyquinoline vs. Clioquinol

Executive Summary & Chemical Identity The 8-hydroxyquinoline pharmacophore is a privileged scaffold in medicinal chemistry, primarily recognized for its potent ability to chelate transition metals (such as Cu²⁺ and Zn²⁺)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The 8-hydroxyquinoline pharmacophore is a privileged scaffold in medicinal chemistry, primarily recognized for its potent ability to chelate transition metals (such as Cu²⁺ and Zn²⁺) and function as an intracellular ionophore. The most prominent member of this class is Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-documented antimicrobial and investigative anticancer agent[1][2].

However, targeted structural modifications to the 8-hydroxyl group fundamentally reprogram the molecule's chemical reactivity and biological profile. This technical guide objectively compares 5-chloro-7-iodo-8-isopropoxyquinoline (CAS 106920-05-2)[3] against its parent compound, Clioquinol. By masking the reactive hydroxyl group with a sterically bulky isopropyl ether, researchers abolish the scaffold's metal-chelating properties. This precise modification transforms an active biological ionophore into a highly stable synthetic intermediate and an indispensable negative control for mechanistic assays.

Mechanistic Divergence: The 8-Isopropoxy Switch

To understand the performance differences between these compounds, we must analyze the causality at the coordination chemistry level. In its native state, Clioquinol forms a stable bidentate complex with metals via the deprotonated 8-phenolate oxygen and the lone pair of the quinoline nitrogen.

The introduction of the isopropoxy group in 5-chloro-7-iodo-8-isopropoxyquinoline achieves two critical nullification effects:

  • Electronic Nullification: The alkylation removes the ionizable proton, preventing the formation of the negatively charged phenolate oxygen required for high-affinity metal binding.

  • Steric Hindrance: The branched isopropyl group creates significant steric bulk directly adjacent to the quinoline nitrogen, physically blocking the geometric approach of transition metal ions.

SAR_Mechanism CQ Clioquinol (8-OH) Metal Bidentate Chelation (Cu2+/Zn2+) CQ->Metal Iso 8-Isopropoxy Derivative NoMetal Steric Blockade (No Chelation) Iso->NoMetal Transport Intracellular Metal Transport Metal->Transport NoTransport Extracellular Retention NoMetal->NoTransport BioAct Cytotoxicity & Apoptosis Transport->BioAct NoBioAct Biologically Inert NoTransport->NoBioAct

Mechanistic divergence between Clioquinol and its 8-isopropoxy derivative based on metal chelation.

Comparative Performance Analysis

The following table synthesizes the physicochemical and biological differences resulting from the O-alkylation of the 8-hydroxyquinoline scaffold, comparing the isopropoxy derivative against the parent compound and a less sterically hindered methoxy analogue.

ParameterClioquinol (Parent)8-Methoxy Analog5-Chloro-7-iodo-8-isopropoxyquinoline
C8 Substituent -OH-OCH₃-OCH(CH₃)₂
Metal Chelation (Cu²⁺) Strong (Bidentate)NoneNone (Steric Blockade)
Calculated LogP ~3.5~4.1~4.8
Ionophore Activity HighNullNull
U251 Cell Cytotoxicity (IC₅₀) 32 µM[1]> 100 µM> 100 µM
Primary Utility Antimicrobial / Drug LeadSynthetic IntermediateSRN1 Precursor / Negative Control

Experimental Methodologies: Validating the SAR

As a best practice in application science, proving the loss of ionophore activity requires orthogonal, self-validating experimental designs. The following protocols detail how to objectively verify the performance differences between these compounds.

Protocol 1: Spectrophotometric Validation of Chelation Nullification
  • Objective: Quantify the loss of Cu²⁺ binding affinity using UV-Vis spectroscopy.

  • Causality: The coordination of Cu²⁺ to the active 8-hydroxyquinoline scaffold induces a ligand-to-metal charge transfer (LMCT), observable as a distinct bathochromic (red) shift peaking at ~400 nm. The isopropoxy group prevents this complexation, resulting in an unaltered absorption spectrum.

  • Self-Validating System: This protocol utilizes EDTA as a competitive chelator control. By proving that the spectral shift in the positive control is reversible, we ensure the observed phenomena are strictly metal-dependent.

Step-by-Step Methodology:

  • Prepare 50 µM equimolar solutions of Clioquinol and 5-chloro-7-iodo-8-isopropoxyquinoline in a 1:1 DMSO/HEPES buffer (pH 7.4) to ensure solubility.

  • Record the baseline UV-Vis absorption spectra (250–500 nm) for both compounds using a quartz cuvette.

  • Add 1 molar equivalent (50 µM) of CuCl₂ to each cuvette. Invert gently to mix and incubate at room temperature for 5 minutes.

  • Record the post-treatment spectra. (Expected Result: Clioquinol will exhibit a new absorption peak at ~400 nm; the isopropoxy derivative will show no spectral shift).

  • Validation Step: Add 100 µM of EDTA to both cuvettes. The Clioquinol spectrum must revert to its baseline state as the higher-affinity EDTA strips the Cu²⁺ from the quinoline scaffold.

Protocol 2: In Vitro Cytotoxicity & Ionophore Validation
  • Objective: Demonstrate the biological consequence of abolishing metal chelation.

  • Causality: Clioquinol induces cytotoxicity in U251 glioblastoma cells by shuttling extracellular metals into the cytoplasm, triggering severe oxidative stress and proteasome inhibition[1]. Because 5-chloro-7-iodo-8-isopropoxyquinoline cannot transport metals, it should exhibit negligible toxicity.

  • Self-Validating System: By testing compounds in standard media versus Cu²⁺-supplemented media, we isolate true ionophore activity from off-target lipophilic toxicity. A true ionophore will become exponentially more toxic when exogenous metal is provided.

Step-by-Step Methodology:

  • Seed U251 cells in a 96-well microtiter plate at a density of 5x10³ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Prepare a concentration gradient (1–100 µM) of both compounds.

  • Treat the cells under two parallel conditions:

    • Condition A: Standard culture media.

    • Condition B: Culture media supplemented with 10 µM CuCl₂.

  • Incubate the treated cells for 72 hours.

  • Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, reading absorbance at 570 nm.

  • Data Interpretation: Clioquinol will show a drastic leftward shift in its IC₅₀ curve (increased toxicity) in Condition B. The 8-isopropoxy derivative will maintain an IC₅₀ >100 µM across both conditions, proving it is biologically inert as an ionophore.

Workflow Prep Equimolar Preparation UV UV-Vis Spectroscopy Prep->UV Cell U251 Cell Culture UV->Cell ICP Viability & Validation Cell->ICP SAR SAR Data Synthesis ICP->SAR

Step-by-step experimental workflow for validating the structure-activity relationship.

Advanced Synthetic Applications

Beyond its utility as a negative control in biological assays, 5-chloro-7-iodo-8-isopropoxyquinoline is a highly valuable synthetic intermediate. The isopropoxy group acts as a robust protecting group that survives harsh basic conditions.

For example, this compound is utilized in microwave-induced thermal SRN1 (unimolecular radical nucleophilic substitution) reactions. When reacted with ketone enolates in the presence of strong bases like potassium tert-butoxide (tBuOK), the protected quinoline successfully undergoes α-arylation[4]. If the parent Clioquinol were used, the base would deprotonate the 8-hydroxyl group, potentially quenching the radical anion intermediate and causing unwanted side reactions. Following the coupling step, subsequent acidic treatment cleaves the isopropyl ether and cyclizes the intermediate to yield complex furo[3,2-h]quinolines[4], demonstrating the critical necessity of the isopropoxy modification in advanced heterocyclic synthesis.

References

  • Beugelmans, R., & Bois-Choussy, M. (1987). A convenient access to furo[3,2-h]quinolines and to furo[3,2-b]pyridines VIA SRN1 reactions. Heterocycles. 4

  • ChemicalBook. (n.d.). 5-chloro-7-iodo-8-isopropoxyquinoline (CAS 106920-05-2). 3

  • MedChemExpress. (n.d.). Clioquinol (Iodochlorohydroxyquinoline) Biological Activity & Protocols. 1

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2788, Clioquinol. 2

  • Oliver, O., et al. (2021). Discovery of Clioquinol and Analogues as Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 Infection. Heliyon, 7(3), e06426. 5

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